Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H38O4 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
methyl (9R,10S)-9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3/t17-,18+/m0/s1 |
Clave InChI |
RITHLQKJQSKUAO-ZWKOTPCHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Introduction: The Significance of Chiral Diols in Fatty Acid Chemistry
An In-depth Technical Guide to the Stereoselective Synthesis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
This compound is a vicinal diol derived from methyl oleate, a common unsaturated fatty acid methyl ester. Vicinal diols, compounds with hydroxyl groups on adjacent carbons, are crucial structural motifs in numerous natural products and serve as versatile synthetic intermediates in medicinal and materials chemistry.[1] The specific stereochemistry—(9R,10S)—imparts chirality to the molecule, making its precise synthesis a significant challenge and a primary focus of modern asymmetric synthesis. Such chiral hydroxy fatty acids are valuable for developing advanced polymers, bioactive molecules, and chiral building blocks for complex organic synthesis.[2][3]
The primary challenge in synthesizing this target molecule lies in controlling the stereochemical outcome of the dihydroxylation across the C9-C10 double bond of the starting material, methyl oleate. This guide provides a comprehensive overview of the premier synthetic strategy for achieving this transformation with high fidelity: the Sharpless Asymmetric Dihydroxylation (AD). We will delve into the mechanistic underpinnings of this powerful reaction, provide a detailed experimental protocol, and outline the necessary analytical techniques for product validation, offering a complete framework for researchers and drug development professionals.
Synthetic Strategy: The Power of Asymmetric Catalysis
A retrosynthetic analysis of the target molecule, this compound, points directly to the dihydroxylation of the corresponding alkene, Methyl (Z)-octadec-9-enoate (methyl oleate). The key transformation is the stereocontrolled addition of two hydroxyl groups across the cis-double bond to form the desired threo-(9R,10S) diastereomer with high enantiomeric purity.
While several methods exist for dihydroxylating alkenes, most produce racemic mixtures.[4][5] The Sharpless Asymmetric Dihydroxylation stands out as the most robust and predictable method for achieving high enantioselectivity for a wide range of alkenes.[2][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the oxidation to a specific face of the alkene.
Caption: Retrosynthetic approach for the target molecule.
The Sharpless Asymmetric Dihydroxylation: Mechanism and Stereocontrol
The Sharpless AD reaction is a landmark in organic synthesis, earning K. Barry Sharpless a share of the 2001 Nobel Prize in Chemistry.[6] It employs a catalytic system composed of osmium tetroxide (OsO₄), a chiral ligand, and a stoichiometric co-oxidant. For convenience, these components are commercially available as pre-formulated mixtures known as AD-mix-α and AD-mix-β.[7]
-
AD-mix-β , used to synthesize the target (9R,10S) diol, contains:
-
K₂OsO₂(OH)₄: The osmium catalyst precursor.
-
(DHQD)₂PHAL: A chiral ligand derived from the cinchona alkaloid dihydroquinidine. This ligand creates a chiral environment around the osmium center.
-
K₃Fe(CN)₆: The stoichiometric co-oxidant, which regenerates the active Os(VIII) species from the reduced Os(VI) form.[7]
-
K₂CO₃: A base to maintain the optimal reaction pH.
-
The reaction proceeds through a catalytic cycle initiated by the formation of a complex between OsO₄ and the chiral ligand.[6] This chiral complex then undergoes a [3+2] cycloaddition with the alkene from a specific face, dictated by the ligand.[6] Subsequent hydrolysis of the resulting osmate ester releases the chiral diol and the reduced osmium species, which is then re-oxidized to complete the cycle.
Caption: The catalytic cycle of the Sharpless AD reaction.
The stereochemical outcome is highly predictable. For cis-alkenes like methyl oleate, the use of the (DHQD)₂PHAL ligand (in AD-mix-β) directs the hydroxylation to the "bottom" face of the double bond when the molecule is oriented according to the Sharpless mnemonic, yielding the (R,S) product.[8]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from methyl oleate using AD-mix-β.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | 297 mg | 1.0 |
| AD-mix-β | - | - | 1.4 g | - |
| Methanesulfonamide | CH₃SO₂NH₂ | 95.12 | 95 mg | 1.0 |
| tert-Butanol | C₄H₁₀O | 74.12 | 5 mL | - |
| Water | H₂O | 18.02 | 5 mL | - |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1.5 g | 11.9 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - |
| Brine | - | - | ~20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Stir the mixture at room temperature until homogeneous.
-
Addition of Reagents: To the solvent mixture, add AD-mix-β (1.4 g) and methanesulfonamide (95 mg). Stir vigorously until the solids are mostly dissolved, resulting in a yellow-green biphasic mixture.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Substrate Addition: Add methyl oleate (297 mg, 1.0 mmol) to the cooled, stirring mixture. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Reaction: Continue stirring vigorously at 0 °C for 12-24 hours. The color of the reaction mixture will gradually change.
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature. Stir for an additional 45-60 minutes.
-
Extraction: Add ethyl acetate (20 mL) to the flask. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; if so, add more water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Washing: Combine the organic extracts and wash with 2 M H₂SO₄ (optional, to break up emulsions), followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white or pale-yellow solid. It can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield the pure product.
Caption: Experimental workflow for the synthesis.
Characterization and Analysis
Validation of the final product's identity and purity is critical. The following analytical methods are recommended.
| Technique | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to the methyl ester (~3.67 ppm), methine protons adjacent to hydroxyls (-CH(OH)-) (~3.4 ppm), and aliphatic chain protons. |
| ¹³C NMR | Signals for the carbonyl carbon (~174 ppm), carbons bearing hydroxyl groups (~75 ppm), the methoxy carbon (~51 ppm), and aliphatic carbons. |
| FT-IR | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch for the ester (~1740 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+Na]⁺ peak at m/z = 353.26, corresponding to C₁₉H₃₈O₄Na. |
| Chiral HPLC/GC | To determine the enantiomeric excess (e.e.) by separating the enantiomers, often after derivatization. |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.[9][10]
Safety and Handling
-
Osmium Tetroxide: Although used in catalytic amounts and in a less volatile form (K₂OsO₂(OH)₄) in the AD-mix, osmium-containing compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Proper personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Potassium Ferricyanide: A strong oxidizing agent. Avoid contact with acids.
-
Solvents: Ethyl acetate and tert-butanol are flammable. Handle away from ignition sources.
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a highly efficient, reliable, and stereoselective route to this compound from the readily available starting material, methyl oleate.[6][11] The use of pre-packaged AD-mix-β simplifies the experimental procedure while ensuring high enantiomeric purity, making this method a cornerstone for the synthesis of chiral polyhydroxylated fatty acids. The resulting product serves as a valuable building block for further chemical elaboration in diverse fields, from pharmaceutical development to advanced material science.
References
- 1. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 10. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Natural Occurrence of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, the methyl ester of erythro-9,10-dihydroxystearic acid, is a naturally occurring vicinal diol fatty acid derivative. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, chemical properties, and known biological activities. We delve into established methodologies for its isolation, characterization, and synthesis, offering field-proven insights for researchers in natural product chemistry, lipidomics, and drug discovery. This document aims to serve as a foundational resource, consolidating current knowledge and providing practical guidance for the scientific exploration of this promising bioactive lipid.
Introduction: The Significance of Dihydroxylated Fatty Acids
Hydroxylated fatty acids represent a diverse class of lipid molecules with crucial roles in various biological processes. The introduction of hydroxyl groups into the acyl chain dramatically alters the physicochemical properties of the parent fatty acid, increasing its polarity and potential for hydrogen bonding. This structural modification often translates to distinct biological activities, including signaling, defense, and structural functions. Among these, vicinal diols, which possess hydroxyl groups on adjacent carbon atoms, are of particular interest due to their unique chemical reactivity and biological implications. This compound belongs to this class of compounds and has been identified as a constituent of certain plant lipids. Understanding its natural occurrence and biological function is paramount for harnessing its potential in various applications, from pharmacology to materials science.
Natural Occurrence and Distribution
The primary documented natural source of this compound is the seed oil of Cardamine impatiens L. (Cruciferae)[1]. In this plant, it exists as part of unusual triglycerides where one of the acyl groups is a vicinal dihydroxy acid, with one of the hydroxyl groups often acetylated[1]. The corresponding free acid, (9R,10S)-9,10-dihydroxyoctadecanoic acid , has been identified as a metabolite in Brassica napus (rapeseed), indicating its presence within the Brassicaceae family[2]. While the direct detection of the methyl ester in other organisms is not yet widely reported, the enzymatic machinery for its biosynthesis is widespread, suggesting its potential presence in other plants, fungi, and even insects, albeit possibly at low concentrations or as a transient intermediate.
Biosynthesis: From Oleic Acid to a Vicinal Diol
The biosynthesis of this compound originates from one of the most common monounsaturated fatty acids, oleic acid (or its methyl ester, methyl oleate). The formation of the vicinal diol functionality proceeds through a well-established two-step enzymatic pathway involving epoxidation followed by hydrolysis.
Step 1: Epoxidation Catalyzed by Cytochrome P450 Monooxygenases
The initial step is the epoxidation of the double bond in oleic acid to form cis-9,10-epoxystearic acid. This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases [3][4][5]. These enzymes are a large and diverse group of heme-containing monooxygenases that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds. The epoxidation of oleic acid by CYP enzymes requires NADPH and molecular oxygen[5].
Step 2: Hydrolysis by Soluble Epoxide Hydrolase
The resulting epoxide is then hydrolyzed by a soluble epoxide hydrolase (sEH) to yield the corresponding diol[3][4][5][6]. This enzymatic hydrolysis of the epoxide ring is highly stereospecific and results in the formation of the erythro diol, (9R,10S)-9,10-dihydroxyoctadecanoic acid, from the cis-epoxide. The subsequent esterification to its methyl ester can occur through the action of various esterases present in the cell.
Methodologies for Study
Extraction and Purification from Natural Sources
The isolation of this compound from natural sources, such as Cardamine impatiens seeds, requires a multi-step process involving lipid extraction, transesterification (if isolating from triglycerides), and chromatographic purification.
Protocol 1: General Procedure for Extraction and Isolation
-
Sample Preparation: Grind dried seeds to a fine powder to increase the surface area for extraction.
-
Lipid Extraction:
-
Perform a Soxhlet extraction with n-hexane or a Folch extraction using a chloroform:methanol (2:1, v/v) mixture to efficiently extract total lipids[7][8].
-
The choice of solvent system can be critical, and optimization may be required depending on the specific plant matrix. For instance, a modified Bligh and Dyer method can also be effective[8].
-
-
Transesterification (Conversion to Fatty Acid Methyl Esters - FAMEs):
-
If the target compound is present in triglycerides, transesterification is necessary. A common method involves refluxing the lipid extract with a solution of 1-5% sulfuric acid or hydrochloric acid in anhydrous methanol[9].
-
Alternatively, a base-catalyzed transesterification using sodium methoxide or potassium hydroxide in methanol can be employed[10].
-
-
Purification by Column Chromatography:
-
The resulting crude FAME mixture can be purified using silica gel column chromatography[11].
-
A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as diethyl ether or ethyl acetate, will separate the more polar dihydroxylated FAMEs from the non-polar FAMEs.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
Chemical Synthesis
For the generation of an analytical standard or for further biological testing, chemical synthesis provides a reliable source of this compound. The synthesis typically mirrors the biosynthetic pathway.
Protocol 2: Synthesis of erythro-9,10-Dihydroxystearic Acid and its Methyl Ester
-
Epoxidation of Methyl Oleate:
-
Dissolve methyl oleate in a suitable solvent like dichloromethane or formic acid.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or performic acid (generated in situ from formic acid and hydrogen peroxide) to form methyl cis-9,10-epoxyoctadecanoate[12].
-
-
Hydrolysis of the Epoxide:
-
Hydrolyze the epoxide by treatment with an aqueous acid catalyst (e.g., dilute sulfuric acid or perchloric acid) to open the epoxide ring and form the erythro diol[13].
-
-
Esterification (if starting from oleic acid):
-
If the synthesis starts with oleic acid, the resulting dihydroxystearic acid can be esterified to the methyl ester using standard methods, such as reaction with diazomethane or by heating with methanol in the presence of an acid catalyst[9].
-
Analytical Characterization
The structural elucidation and quantification of this compound are typically achieved using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound (or after derivatization of the hydroxyl groups with agents like BSTFA to form trimethylsilyl ethers), it can be readily analyzed by GC-MS. The mass spectrum will show characteristic fragmentation patterns that can be used for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile compounds and can be used to analyze the underivatized molecule. Reversed-phase chromatography is commonly employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the isolated or synthesized compound, providing detailed information about the connectivity and stereochemistry of the molecule.
Biological Activities and Potential Applications
While research specifically on this compound is emerging, the broader class of dihydroxylated fatty acids has demonstrated a range of interesting biological activities. These activities suggest potential applications for the title compound in the pharmaceutical and agrochemical industries.
Anti-inflammatory Properties
Dihydroxylated fatty acids have been shown to possess anti-inflammatory properties[1][11][14][15][16][17]. They can modulate inflammatory pathways, potentially by interacting with key enzymes and receptors involved in the inflammatory cascade. For instance, some dihydroxylated phenolic acids have been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[11][14].
Anticancer Activity
Several studies have highlighted the antiproliferative effects of hydroxylated fatty acids against various cancer cell lines[13][14][18][19][20][21]. The position and stereochemistry of the hydroxyl groups can significantly influence their cytotoxic and antiproliferative potency[20]. For example, (R)-9-hydroxystearic acid has been shown to inhibit histone deacetylase 1 (HDAC1), leading to cell cycle arrest in colon cancer cells[14].
Table 1: Antiproliferative Activity of Related Hydroxystearic Acids on Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7-Hydroxystearic Acid | HT29 | 14.7 | [20] |
| 7-Hydroxystearic Acid | HeLa | 26.6 | [20] |
| 5-Hydroxystearic Acid | CaCo-2 | 25.1 | [20] |
| 9-Hydroxystearic Acid | HT29 | >50 | [20] |
Note: Data for this compound is not yet available and represents a key area for future research.
Antifungal Activity
Fatty acids and their derivatives are known to exhibit antifungal properties[20][22][23][24][25][26][27][28]. The presence of hydroxyl groups can enhance this activity. The proposed mechanisms of action include disruption of the fungal cell membrane and interference with key metabolic processes[20][23].
Table 2: Antifungal Activity of a Related Compound
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 9,10-dihydrophenanthrene-2-carboxylic acid | Candida albicans | 20 | [25] |
Note: This data is for a structurally different dihydroxy acid and serves as an example of the potential antifungal activity of such molecules. Specific testing of this compound is required.
Future Directions and Conclusion
This compound is a naturally occurring lipid with a defined stereochemistry and a biosynthetic pathway that is conserved across different biological kingdoms. While its presence has been confirmed in Cardamine impatiens, its broader distribution in nature remains to be fully explored. The known biological activities of related dihydroxylated fatty acids, particularly their anti-inflammatory, anticancer, and antifungal properties, make this compound a compelling target for further investigation.
Future research should focus on:
-
Screening a wider range of natural sources to determine its prevalence.
-
Elucidating its specific biological functions in the organisms that produce it, such as its potential role in plant defense.
-
Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory, anticancer, and antifungal activities.
-
Investigating its mechanism of action at the molecular level.
This technical guide provides a solid foundation for researchers to build upon, offering the necessary background and methodological insights to advance our understanding of this intriguing natural product. The exploration of this compound holds promise for the discovery of new bioactive compounds with potential therapeutic applications.
References
- 1. Glyceride structure ofCardamine impatiens L. Seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9,10-Dihydroxystearic acid, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size (Journal Article) | OSTI.GOV [osti.gov]
- 6. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. scielo.br [scielo.br]
- 11. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 12. US8173825B2 - Method of making fatty acid ester derivatives - Google Patents [patents.google.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Unprecedented Behavior of (9 R)-9-Hydroxystearic Acid-Loaded Keratin Nanoparticles on Cancer Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and in vivo activity of 9-(S)-dihydroerythromycin derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of triacylglycerol and fatty acid compositions of Impatiens seed oils using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cris.unibo.it [cris.unibo.it]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
- 25. In vitro antifungal activity of 9, 10-dihydrophenanthrene-2-carboxylic acid isolated from a marine bacterium: Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipid Isolation from Plants | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Small molecule inhibitors of fungal Δ(9) fatty acid desaturase as antifungal agents against Candida auris [frontiersin.org]
A Technical Guide to the Chemical Properties and Analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Abstract
This technical guide provides a comprehensive overview of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, a stereoisomer of methyl 9,10-dihydroxystearate. As a member of the hydroxylated fatty acid methyl ester (FAME) family, this compound is of significant interest due to its presence in natural sources and the potential biological activities associated with its unique structure. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, stereospecific synthesis, analytical characterization, and potential biological relevance. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity and practical utility.
Introduction and Compound Profile
This compound is a lipid molecule classified as a fatty acid methyl ester and a 1,2-diol.[1] The specific stereochemistry, (9R,10S), defines it as the erythro diastereomer, a critical feature that dictates its three-dimensional structure and subsequent biological interactions. Understanding this compound requires a precise grasp of its nomenclature, structure, and natural context.
Nomenclature and Stereochemistry
The nomenclature can be a point of confusion. "Octadecanoate" refers to the 18-carbon saturated fatty acid chain, while "dihydroxystearate" is a common name for the same structure. The key to this molecule's identity lies in the stereochemical descriptors at carbons 9 and 10. The (9R,10S) configuration signifies an erythro relationship between the two hydroxyl groups. This is typically formed via a syn-dihydroxylation of a cis-alkene precursor, such as methyl oleate. This is distinct from the threo diastereomers, (9R,10R) or (9S,10S), which would result from an anti-dihydroxylation.
Chemical Identity
A clear definition of the molecule's core identifiers is essential for database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Methyl erythro-9,10-dihydroxystearate, Methyl 9,10-dihydroxyoctadecanoate | PubChem[2], INDOFINE[3] |
| CAS Number | 3639-30-3 | MCE[4], INDOFINE[3] |
| Molecular Formula | C₁₉H₃₈O₄ | NIST[5][6][7] |
| Molecular Weight | 330.50 g/mol | PubChem[2] |
| Canonical SMILES | CCCCCCCCC--INVALID-LINK--OC)O">C@HO | PubChem |
| InChI Key | RITHLQKJQSKUAO-KVQBGUIXSA-N | PubChem |
Natural Occurrence and Significance
While the specific (9R,10S) stereoisomer is less documented, the general structure of methyl 9,10-dihydroxyoctadecanoate has been identified in natural sources. For instance, it is a known component of Cardamine impatiens seed oil.[8] Hydroxylated fatty acids are crucial intermediates in lipid metabolism and have been implicated in various signaling pathways. Their presence in nature suggests evolved biological functions, making them attractive targets for drug discovery and as chiral building blocks for complex molecule synthesis.
Physicochemical Properties
The physical properties of a compound govern its behavior in both chemical reactions and biological systems. The data below is a combination of experimental values for the general compound and high-quality computational predictions.
| Property | Value | Source & Notes |
| Melting Point | 69-70 °C | ECHEMI[9] (For the general, unspecified stereoisomer) |
| Boiling Point | 443.1 °C (estimated) | FlavScents[10], ECHEMI[9] |
| Water Solubility | 0.016 g/L (predicted) | PhytoBank[1] (Indicates very high hydrophobicity) |
| logP (o/w) | 4.79 - 4.83 (predicted) | PhytoBank[1] (Confirms lipophilic character) |
| Density | 0.968 g/cm³ (estimated) | ECHEMI[9] |
| Refractive Index | 1.467 (estimated) | ECHEMI[9] |
Stereospecific Synthesis and Mechanistic Considerations
The synthesis of this compound demands precise stereochemical control. The choice of reaction is dictated by the desired erythro outcome.
Rationale for Synthetic Strategy: Syn-Dihydroxylation
To achieve the (9R,10S) erythro configuration, a syn-dihydroxylation of the corresponding cis-alkene is required. The most logical and widely used precursor is Methyl Oleate (methyl cis-9-octadecenoate) . The cis geometry of the double bond ensures that the addition of two hydroxyl groups to the same face of the bond results in the desired erythro product. The Upjohn dihydroxylation, utilizing a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is the gold-standard method for this transformation due to its high stereoselectivity and reliability.
Detailed Experimental Protocol: Upjohn Dihydroxylation of Methyl Oleate
This protocol is designed as a self-validating system. Successful synthesis will yield a product with spectroscopic data consistent with the target structure, confirming the reaction's efficacy.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Oleate (1.0 eq, e.g., 5.0 g) in a 4:1 mixture of acetone and water (100 mL).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until it dissolves completely.
-
Catalyst Introduction: To the stirring solution, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise. Causality Note: The slow, dropwise addition is critical to prevent the formation of osmium byproducts and maintain catalytic turnover. OsO₄ is highly toxic and volatile; handle with extreme caution in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The solution will typically turn dark brown. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting material spot (methyl oleate) and the appearance of a more polar product spot (lower Rf value) indicates reaction progression. The reaction is typically complete within 8-16 hours.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (20 mL) and stirring vigorously for 1 hour. This reduces any remaining Os(VIII) species to less toxic forms.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1M HCl (50 mL) to remove N-methylmorpholine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution from hexane to a hexane:ethyl acetate mixture (e.g., starting at 9:1 and gradually increasing to 3:1). Combine fractions containing the pure product as determined by TLC and concentrate to yield this compound as a white or off-white solid.
Synthesis Workflow Diagram
Caption: Stereospecific synthesis of the target compound from methyl oleate.
Spectroscopic and Chromatographic Characterization
Unambiguous structural elucidation requires a combination of modern analytical techniques. Each method provides a piece of the structural puzzle, and together they confirm the identity, purity, and stereochemistry of the synthesized compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for analyzing this FAME.
-
Expected Molecular Ion (M⁺): A peak at m/z 330, corresponding to the molecular formula C₁₉H₃₈O₄, may be weak or absent in EI-MS due to facile fragmentation.[2][5]
-
Key Fragmentation: The most characteristic fragmentation is the alpha-cleavage between C9 and C10. This results in two primary fragment ions:
-
m/z 159: [HO-CH-(CH₂)₇-COOCH₃]⁺
-
m/z 173: [CH₃-(CH₂)₇-CH-OH]⁺ The presence of these two intense peaks is a strong indicator of the 9,10-diol structure.
-
-
Other Fragments: Loss of water (M-18), loss of a methoxy group (M-31), and standard aliphatic chain fragmentations (loss of CₙH₂ₙ₊₁) are also expected.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts in CDCl₃)
-
¹H NMR:
-
δ ~3.67 (s, 3H): The sharp singlet of the methyl ester (-OCH₃) protons.
-
δ ~3.40-3.50 (m, 2H): The multiplet corresponding to the two protons on the hydroxyl-bearing carbons (-CH(OH)-). These are the most downfield protons on the alkyl chain.
-
δ ~2.30 (t, 2H): A triplet for the methylene protons alpha to the ester carbonyl (-CH₂-COO-).
-
δ ~1.20-1.60 (m, ~26H): A large, complex multiplet representing the bulk of the methylene protons in the two long alkyl chains.
-
δ ~0.88 (t, 3H): A triplet for the terminal methyl group (-CH₂-CH₃) of the fatty acid tail.
-
-
¹³C NMR:
-
δ ~174.5: The ester carbonyl carbon (-COO-).
-
δ ~74-75 (2C): The two carbons bearing the hydroxyl groups (-C(OH)-).
-
δ ~51.5: The methyl ester carbon (-OCH₃).
-
δ ~22-34 (multiple signals): The numerous methylene carbons of the aliphatic chains.
-
δ ~14.1: The terminal methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
~3300-3500 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching from the two hydroxyl groups, indicating hydrogen bonding.
-
~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic methylene and methyl groups.
-
~1740 cm⁻¹ (strong): Sharp C=O stretching vibration of the ester carbonyl group.[11]
-
~1050-1170 cm⁻¹ (medium): C-O stretching vibrations from the ester and the secondary alcohols.
Analytical Workflow Diagram
References
- 1. PhytoBank: Showing 9,10-dihydroxy-octadecanoic acid methyl ester (PHY0033493) [phytobank.ca]
- 2. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL erythro-9,10-DIHYDROXYOCTADECANOATE | 3639-30-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound 3639-30-3 | MCE [medchemexpress.cn]
- 5. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 6. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 7. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 8. METHYL 9,10-DIHYDROXYOCTADECANOATE | 1115-01-1 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. methyl 9,10-dihydroxyoctadecanoate [flavscents.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl (9R,10S)-9,10-dihydroxyoctadecanoate: Synthesis, Stereochemistry, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Bioactive Lipids
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate is a fascinating and complex biomolecule. As a dihydroxy fatty acid ester, its structure is deceptively simple, yet the precise spatial arrangement of its two hydroxyl groups—a feature known as stereochemistry—is the key to its unique biological identity and potential therapeutic applications. This guide provides a comprehensive technical overview of this specific stereoisomer, from its synthesis and characterization to its emerging role in cellular signaling and drug discovery. For professionals in drug development, understanding the nuances of stereoisomerism is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and ultimate clinical success. The subtle difference in the three-dimensional orientation of atoms can dramatically alter how a molecule interacts with its biological targets, transforming a potent therapeutic into an inert substance, or worse, a toxic one.[1]
Core Identification and Physicochemical Properties
Chemical Name: this compound
Synonyms: Methyl erythro-9,10-dihydroxyoctadecanoate, Methyl 9,10-dihydroxystearate (erythro form)
CAS Number: 3639-30-3 [2][3][4][5][6]
This CAS number specifically identifies the erythro diastereomer with the (9R,10S) absolute configuration. It is crucial to distinguish this from other related compounds:
-
CAS 1115-01-1: Refers to the generic Methyl 9,10-dihydroxyoctadecanoate without specified stereochemistry.[7][]
-
CAS 3639-31-4: Corresponds to the threo diastereomer.[9]
The (9R,10S) and (9S,10R) enantiomers constitute the erythro pair of diastereomers, while the (9R,10R) and (9S,10S) enantiomers form the threo pair.[10] These stereoisomers exhibit distinct physical properties, most notably their melting points, which underscores the impact of their three-dimensional structure.[10]
| Property | Value |
| Molecular Formula | C₁₉H₃₈O₄ |
| Molecular Weight | 330.50 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | Two chiral centers at C9 and C10 |
| Configuration | (9R,10S) - erythro |
Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The creation of a single, specific stereoisomer like this compound requires a synthetic strategy with precise control over the formation of the chiral centers. The Sharpless Asymmetric Dihydroxylation is a powerful and widely recognized method for achieving this.[11][12][13] This Nobel Prize-winning reaction facilitates the enantioselective synthesis of vicinal diols from prochiral olefins.[13]
The starting material for this synthesis is methyl oleate (the methyl ester of oleic acid), which possesses a cis-double bond between carbons 9 and 10. The Sharpless Asymmetric Dihydroxylation employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. The choice of this ligand dictates which face of the double bond is hydroxylated, thereby determining the absolute configuration of the resulting diol.[11][13]
To produce the (9R,10S) stereoisomer from methyl oleate, the AD-mix-α is typically used. This commercially available reagent mixture contains the chiral ligand (DHQ)₂PHAL.[11] Conversely, AD-mix-β, containing the pseudoenantiomeric ligand (DHQD)₂PHAL, would yield the (9S,10R) enantiomer.[11][13]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Methyl Oleate
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Methyl oleate
-
AD-mix-α
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α in a 1:1 mixture of tert-butanol and water at room temperature.
-
Addition of Reagents: To the stirred solution, add methanesulfonamide. Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Add methyl oleate to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
AD-mix-α: The choice of this specific mixture is dictated by the desired (9R,10S) stereochemistry. The (DHQ)₂PHAL ligand directs the osmium tetroxide to a specific face of the methyl oleate double bond.[11]
-
tert-Butanol/Water Solvent System: This solvent system is crucial for dissolving both the organic substrate (methyl oleate) and the inorganic salts in the AD-mix.
-
Methanesulfonamide: This additive accelerates the catalytic cycle, leading to faster reaction times and improved yields.[13]
-
Sodium Sulfite Quench: This step reduces the osmate esters formed during the reaction, facilitating the isolation of the diol product.
Caption: Sharpless Asymmetric Dihydroxylation of Methyl Oleate.
Analytical Techniques for Stereochemical Characterization
Distinguishing between the different stereoisomers of methyl 9,10-dihydroxyoctadecanoate is a critical analytical challenge. Several techniques can be employed to confirm the stereochemical purity of the synthesized compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and diastereomers.[14] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are particularly effective for this purpose.[14][15]
A General Approach for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) with different mobile phases.
-
Mobile Phase Optimization:
-
Normal Phase: Use mixtures of hexane with an alcohol modifier like isopropanol or ethanol.[14]
-
Reversed Phase: Employ mixtures of aqueous buffers and organic modifiers like acetonitrile.
-
-
Additive Selection: For acidic compounds like the parent dihydroxy acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[14]
-
Detection: UV detection is typically suitable if the molecule contains a chromophore. For saturated compounds like methyl 9,10-dihydroxyoctadecanoate, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.
References
- 1. Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. METHYL erythro-9,10-DIHYDROXYOCTADECANOATE | 3639-30-3 | INDOFINE Chemical Company [indofinechemical.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. InvivoChem [invivochem.com]
- 7. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL threo-9,10-DIHYDROXYOCTADECANOATE | 3639-31-4 | INDOFINE Chemical Company [indofinechemical.com]
- 10. benchchem.com [benchchem.com]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Biological Activity of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Foreword: Unveiling the Potential of a Unique Dihydroxy Fatty Acid Ester
To our fellow researchers, scientists, and drug development professionals, this guide delves into the scientific landscape surrounding Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, a fascinating yet under-investigated oxylipin. In the ever-expanding universe of lipidomics, the biological significance of hydroxylated fatty acids is a frontier of intense research. These molecules, often products of fatty acid oxidation, are emerging as critical signaling mediators in a host of physiological and pathological processes. This document serves as a comprehensive resource, synthesizing the available, albeit limited, direct evidence with well-established principles from related compounds to illuminate the potential biological activities of this compound and to provide a robust framework for its future investigation. Our approach is to build a logical and scientifically sound narrative that will empower your research and development endeavors in this promising area.
Introduction to this compound: A Molecule of Interest
This compound is a dihydroxy fatty acid methyl ester. Its structure, characterized by a C18 octadecanoate backbone with hydroxyl groups at the 9th and 10th carbon positions in a specific (9R,10S) stereochemical configuration, places it within the threo-diastereomer family of dihydroxystearic acid derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays. The presence of the hydroxyl groups imparts a degree of polarity to the otherwise lipophilic fatty acid methyl ester, influencing its solubility, membrane permeability, and interactions with biological macromolecules.
| Property | Value | Source |
| Molecular Formula | C19H38O4 | [1] |
| Molecular Weight | 330.5 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Stereochemistry | threo | N/A |
Postulated Biological Activities and Underlying Mechanisms
Direct experimental evidence for the biological activities of this compound is sparse in publicly available literature. However, by examining the activities of structurally related hydroxylated and oxygenated fatty acids, we can postulate several plausible biological roles for this molecule. The following sections will explore these potential activities and the likely signaling pathways involved, drawing parallels from established research on similar compounds.
Anti-inflammatory Potential: A Key Area of Investigation
Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases. Many lipid mediators, particularly oxidized fatty acids, are potent modulators of inflammatory pathways.
Several studies on other hydroxy fatty acid derivatives have demonstrated their ability to suppress the production of key pro-inflammatory mediators. For instance, alpha-linolenic acid has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition leads to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production, both of which are critical mediators of the inflammatory response. It is plausible that this compound could exert similar effects.
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The anti-inflammatory effects of many natural products are attributed to their ability to inhibit NF-κB activation. For example, methyl dehydrojasmonate has been shown to suppress LPS-induced inflammation by targeting the NF-κB pathway.[5] Given the structural similarities, it is a strong possibility that this compound could modulate NF-κB signaling.
Another critical signaling pathway in inflammation involves the Signal Transducer and Activator of Transcription (STAT) proteins. Methyl 9-oxo-(10E,12E)-octadecadienoate, a structurally related compound, has been found to attenuate the inflammatory response by blocking the phosphorylation of STAT3.
Proposed Anti-inflammatory Mechanism of this compound
Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.
PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[6] PPARα, in particular, is a key regulator of fatty acid oxidation, and its activation has been shown to have anti-inflammatory effects.[7] A derivative of α-linolenic acid, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, has been identified as a PPARα agonist.[8][9] Given that this compound is also a fatty acid derivative, it is conceivable that it could act as a ligand for PPARs, thereby exerting anti-inflammatory and metabolic regulatory effects.
Cytotoxic and Anti-cancer Potential
The potential for fatty acid derivatives to exhibit cytotoxic effects against cancer cells is an area of active investigation.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The induction of apoptosis is a key mechanism for many anti-cancer drugs. Saturated fatty acids have been shown to induce apoptosis in pancreatic β-cells, a process that can be modulated by unsaturated fatty acids.[10] While the direct effects of this compound on apoptosis are unknown, studies on other complex lipids provide clues. For instance, the synthetic oleanane triterpenoid CDDO-Me induces apoptosis in pancreatic cancer cells by repressing telomerase activity.[11] It is plausible that this compound could trigger apoptotic pathways in cancer cells, potentially through mechanisms involving mitochondrial dysfunction or the modulation of pro- and anti-apoptotic proteins.
The cytotoxic activity of flavonoid esters of fatty acids has been shown to be dependent on the nature of the conjugated fatty acid.[12] This suggests that the specific structure of this compound could be a determinant of its cytotoxic potential. Standard cell viability assays, such as the MTT assay, can be employed to screen for its effects on various cancer cell lines.
Experimental Workflow: Assessing Cytotoxicity
Caption: A typical workflow for evaluating the in vitro cytotoxicity of a test compound using the MTT assay.
Detailed Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays. These protocols are based on established methods for studying similar fatty acid derivatives.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a widely used primary screen for anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-only control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or the reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Cytotoxicity Assay: MTT Assay on Human Cancer Cell Lines
This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer, MCF-7 breast cancer)
-
Appropriate cell culture medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Future Directions and Research Perspectives
The study of this compound is in its infancy. The hypotheses and protocols outlined in this guide provide a solid foundation for future research. Key areas for further investigation include:
-
Comprehensive Biological Screening: A broad screening of its activity against a panel of inflammatory mediators, cancer cell lines, and microbial species is warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. This could involve studies on enzyme inhibition (e.g., COX, LOX), receptor binding (e.g., PPARs), and gene expression profiling.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by more extensive in vivo studies in relevant animal models of disease to assess efficacy, pharmacokinetics, and safety.
-
Stereochemistry and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing the other stereoisomers (e.g., the erythro-diastereomer) and related analogs will provide valuable insights into the structural requirements for biological activity.
Conclusion
While direct experimental data remains limited, the structural characteristics of this compound, coupled with the known biological activities of related hydroxy fatty acids, strongly suggest its potential as a bioactive molecule, particularly in the realms of anti-inflammatory and anti-cancer research. The experimental frameworks provided herein offer a clear path forward for researchers to systematically investigate and unlock the therapeutic potential of this intriguing compound. It is our hope that this guide will serve as a catalyst for new discoveries and advancements in the field.
References
- 1. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Formation of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the enzymatic synthesis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, a vicinal diol of significant interest in the pharmaceutical and fine chemical industries. Moving beyond traditional chemical synthesis routes, which often require harsh conditions and yield racemic mixtures, this document details a bienzymatic, two-step cascade reaction. The process commences with the epoxidation of methyl oleate to form methyl 9,10-epoxystearate, followed by the stereoselective hydrolysis of the epoxide ring to yield the target (9R,10S) diol. This guide elucidates the mechanistic rationale behind enzyme selection, provides detailed experimental protocols, and outlines the analytical methodologies required for product verification and quality control. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the precision and sustainability of biocatalysis.
Introduction: The Rationale for Biocatalytic Dihydroxylation
The vicinal diol, this compound, represents a valuable chiral building block. Its specific stereochemistry is crucial for its biological activity and application in the synthesis of complex molecules. Traditional chemical methods for dihydroxylation of alkenes, such as those employing osmium tetroxide, present challenges related to toxicity, cost, and lack of stereoselectivity, often resulting in a mixture of stereoisomers that require difficult and costly separation.[1]
Enzymatic synthesis offers a compelling alternative, characterized by high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. The enzymatic pathway to this compound is a two-step process that mimics the biological detoxification pathways of fatty acids.[2][3] This guide will detail this bienzymatic approach, focusing on the practical aspects of implementation and the underlying scientific principles that ensure a successful and reproducible synthesis.
The Bienzymatic Cascade: A Two-Step Approach
The enzymatic synthesis of this compound from methyl oleate is not achieved by a single enzyme but through a sequential cascade of two distinct enzymatic reactions:
-
Epoxidation: The introduction of an epoxide ring across the C9-C10 double bond of methyl oleate.
-
Hydrolysis: The stereoselective opening of the epoxide ring by an epoxide hydrolase to form the vicinal diol.
Caption: A two-step enzymatic cascade for the synthesis of this compound.
Step 1: Enzymatic Epoxidation of Methyl Oleate
The initial step involves the conversion of methyl oleate to its corresponding epoxide, methyl 9,10-epoxystearate. While several enzyme classes can catalyze this reaction, chemo-enzymatic epoxidation using an immobilized lipase is a well-documented and efficient method.[4][5]
Mechanism of Lipase-Catalyzed Epoxidation: This reaction proceeds via the in situ formation of a peroxy acid. The lipase, in a non-hydrolytic mode, catalyzes the perhydrolysis of a fatty acid (either oleic acid itself or a carrier acid) with hydrogen peroxide to form a peroxy fatty acid. This peroxy acid then acts as the oxidizing agent, transferring an oxygen atom to the double bond of another molecule of methyl oleate. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym® 435, is a highly effective catalyst for this transformation.[4][5][6]
Alternatively, enzymes such as cytochrome P450 monooxygenases or fungal peroxygenases can directly epoxidize the double bond using molecular oxygen or hydrogen peroxide, respectively.[7][8][9]
Experimental Protocol: Chemo-Enzymatic Epoxidation of Methyl Oleate
-
Reaction Setup: In a temperature-controlled vessel, combine methyl oleate and immobilized lipase (e.g., Novozym® 435). The reaction can be run solvent-free, which is advantageous from a green chemistry perspective.[4][5]
-
Initiation: Slowly add a stoichiometric amount of hydrogen peroxide (e.g., 30-50% aqueous solution) to the mixture with constant stirring. The gradual addition is crucial to control the reaction rate and prevent enzyme deactivation.
-
Reaction Conditions: Maintain the temperature between 40-60°C. Higher temperatures can increase the reaction rate but may also lead to by-product formation and enzyme denaturation.[5]
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of methyl oleate and the formation of methyl 9,10-epoxystearate.
-
Work-up: Upon completion, filter off the immobilized enzyme for potential reuse. The resulting crude methyl 9,10-epoxystearate can be purified by column chromatography or used directly in the subsequent hydrolysis step.
Step 2: Stereoselective Hydrolysis of Methyl 9,10-Epoxystearate
This is the critical step that determines the stereochemistry of the final product. The choice of epoxide hydrolase (EH) is paramount. Epoxide hydrolases (EC 3.3.2.9 and 3.3.2.10) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[6][10][11][12] They are ubiquitous in nature and exhibit a wide range of substrate specificities and stereoselectivities.[13][14][15]
Mechanism of Epoxide Hydrolase Action: Most epoxide hydrolases employ a catalytic triad (e.g., Asp-His-Asp/Glu) and operate via a covalent intermediate mechanism. A nucleophilic residue (typically aspartate) attacks one of the epoxide carbons, forming an ester intermediate. A water molecule, activated by the charge-relay system, then hydrolyzes this intermediate, releasing the diol product. The stereochemical outcome of the reaction is dictated by which of the two epoxide carbons is attacked by the enzyme's nucleophile.
To obtain the (9R,10S)-diol from a racemic mixture of cis-9,10-epoxystearate (containing both (9R,10S) and (9S,10R) enantiomers), an epoxide hydrolase with specific regioselectivity is required. For instance, an EH that preferentially attacks the C10 position of the (9R,10S)-epoxide via an SN2-like mechanism will yield the desired (9R,10S)-diol.
Key Consideration for Enzyme Selection: Research has shown that different epoxide hydrolases have distinct stereopreferences. For example, the epoxide hydrolase from soybean shows a high preference for the (9R,10S)-epoxystearic acid enantiomer but hydrolyzes it to the (9R,10R)-diol, indicating an attack at the C9 position.[4] Therefore, to achieve the desired (9R,10S) configuration, an enzyme with the opposite regioselectivity is necessary. Epoxide hydrolases from sources such as Aspergillus niger and Agromyces mediolanus are known for their high enantioselectivity and are promising candidates for this transformation.[4][5][8][9][16] Screening of a panel of epoxide hydrolases or protein engineering may be required to identify the optimal biocatalyst.[4][5]
Caption: Stereoselective hydrolysis of methyl 9,10-epoxystearate by an epoxide hydrolase.
Experimental Protocol: Enzymatic Hydrolysis of Methyl 9,10-Epoxystearate
-
Enzyme Preparation: The selected epoxide hydrolase can be used as a purified enzyme, a crude cell lysate, or as a whole-cell biocatalyst.[2] The use of a recombinant E. coli strain overexpressing the desired EH is a common and effective approach.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate or Tris buffer, pH 7.0-8.0), disperse the methyl 9,10-epoxystearate substrate. A co-solvent such as DMSO or DMF may be necessary to improve the solubility of the lipophilic substrate.
-
Enzymatic Reaction: Add the epoxide hydrolase preparation to the substrate mixture and incubate at an optimal temperature (typically 30-40°C) with gentle agitation.
-
Monitoring: Track the progress of the reaction by analyzing aliquots over time using chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the diol enantiomers.[4]
-
Work-up and Purification: Once the reaction has reached completion or the desired conversion, terminate the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic phase. The solvent is then evaporated, and the resulting crude diol can be purified by silica gel chromatography.
Analytical Methods for Product Verification
Rigorous analytical methods are essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Table 1: Analytical Techniques for Product Characterization
| Technique | Purpose | Expected Outcome |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern of the product. | A molecular ion peak corresponding to C19H38O4 and a fragmentation pattern consistent with the structure of methyl 9,10-dihydroxyoctadecanoate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the presence of the hydroxyl groups and the ester moiety. | Characteristic signals for the protons and carbons of the diol and the methyl ester. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To separate the enantiomers of the diol and determine the enantiomeric excess (ee) of the product.[4][6][9][17][18][19] | A single major peak corresponding to the (9R,10S) enantiomer, allowing for the calculation of ee%. |
Chiral HPLC Method Development: The separation of the diol enantiomers is typically achieved using a chiral stationary phase, such as a Chiralcel OD or Chiralpak AD column.[4][18] The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact conditions (mobile phase composition, flow rate, and column temperature) need to be optimized for baseline separation of the enantiomers.
Whole-Cell Biocatalysis: An Integrated Approach
For large-scale production, the use of whole-cell biocatalysts offers several advantages. A single microbial host, such as E. coli or Saccharomyces cerevisiae, can be engineered to co-express both the epoxidizing enzyme (e.g., a P450 monooxygenase) and the specific epoxide hydrolase.[2]
Caption: Whole-cell biocatalysis for the one-pot synthesis of the target diol.
Advantages of Whole-Cell Systems:
-
Cofactor Regeneration: For enzymes like P450s that require cofactors (e.g., NADPH), the host cell's metabolism can regenerate these cofactors, eliminating the need to add them exogenously.
-
Enzyme Stability: The cellular environment can protect the enzymes from denaturation and degradation.
-
Simplified Process: It combines two reaction steps into a single fermentation/biotransformation process, reducing downstream processing costs.
Challenges of Whole-Cell Systems:
-
Substrate/Product Toxicity: High concentrations of the substrate or product may be toxic to the host cells.
-
Mass Transfer Limitations: The transport of the lipophilic substrate and product across the cell membrane can be a rate-limiting step.
-
Metabolic Burden: The expression of multiple heterologous enzymes can impose a metabolic burden on the host, potentially reducing yields.
Conclusion and Future Outlook
The enzymatic synthesis of this compound via a two-step cascade represents a powerful and sustainable alternative to traditional chemical methods. The key to a successful synthesis lies in the judicious selection of both the epoxidizing enzyme and, most critically, the epoxide hydrolase with the correct stereoselectivity. While this guide provides a comprehensive framework, further optimization of reaction conditions, enzyme immobilization techniques, and process integration through whole-cell biocatalysis will continue to enhance the efficiency and economic viability of this biocatalytic route. The ongoing discovery and engineering of novel epoxide hydrolases with tailored substrate specificities and stereoselectivities will undoubtedly expand the toolkit for the synthesis of a wide range of valuable chiral diols.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Engineering the epoxide hydrolase from Agromyces mediolanus for enhanced enantioselectivity and activity in the kinetic resolution of racemic epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Engineering the epoxide hydrolase from Agromyces mediolanus for enhanced enantioselectivity and activity in the kinetic resolution of racemic epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Engineering the epoxide hydrolase from Agromyces mediolanus for enhanced enantioselectivity and activity in the kinetic resolution of racemic epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ENZYME - 3.3.2.9 microsomal epoxide hydrolase [enzyme.expasy.org]
- 7. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Cloning and molecular characterization of a soluble epoxide hydrolase from Aspergillus niger that is related to mammalian microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 11. ENZYME: 3.3.-.- [enzyme.expasy.org]
- 12. enzyme-database.org [enzyme-database.org]
- 13. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and catalytic properties of new epoxide hydrolases from the genomic data of soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EH3 (ABHD9): the first member of a new epoxide hydrolase family with high activity for fatty acid epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. enzyme-database.org [enzyme-database.org]
"Methyl (9R,10S)-9,10-dihydroxyoctadecanoate in plant lipids"
An In-depth Technical Guide to Methyl (9R,10S)-9,10-dihydroxyoctadecanoate in Plant Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Component of Plant Defenses
This compound is the methyl ester of (9R,10S)-9,10-dihydroxyoctadecanoic acid, a saturated 18-carbon fatty acid featuring hydroxyl groups at the 9th and 10th carbon positions with a specific threo stereochemistry.[1][2][3] This molecule is not just a simple fatty acid derivative; it is a fundamental building block of the protective outer layers of terrestrial plants and is implicated in the intricate signaling networks that govern plant defense.[4] For researchers in plant biology, natural product chemistry, and drug development, a thorough understanding of this compound's origin, function, and analysis is paramount for harnessing its potential.
This guide provides a comprehensive overview of this compound, from its biosynthesis and role in plant biology to detailed analytical protocols for its study and its emerging relevance in biomedical research.
Occurrence and Distribution in the Plant Kingdom: A Constituent of the Cutin Biopolymer
(9R,10S)-9,10-dihydroxyoctadecanoic acid is a significant monomeric component of cutin, a complex polyester that forms the structural framework of the plant cuticle.[4][5] The cuticle is the waxy, hydrophobic layer covering the aerial parts of plants, serving as a primary defense against water loss, UV radiation, and pathogen invasion.[4] The composition of cutin varies considerably between plant species and even between different organs of the same plant, which influences the physical properties of the cuticle.[6]
The C18 family of fatty acids, including 9,10-dihydroxyoctadecanoic acid, are common constituents of cutin, particularly in species like Arabidopsis thaliana and various fruits.[5][7] The presence and relative abundance of this dihydroxy fatty acid contribute to the degree of cross-linking and the overall architecture of the cutin polymer.
| Plant Species | Organ | Major Cutin Monomers | Relative Abundance (%) of Dihydroxy C18 Monomers |
| Solanum lycopersicum (Tomato) | Fruit | 9(10),16-dihydroxy-C16:0 acid | Present, but 10,16-dihydroxy C16 is dominant |
| Arabidopsis thaliana | Leaf & Stem | C18:2 dicarboxylic acid | Significant amounts of C18 diacids |
| Triticum aestivum (Wheat) | Pericarp | 9,10-epoxy-18-hydroxy-C18:0 acid | Precursor to the dihydroxy form is abundant |
| Vitis vinifera (Grape) | Fruit Skin | C16 and C18 ω-hydroxy acids, diacids | Variable, with dihydroxy C18 present |
| Malus domestica (Apple) | Fruit Peel | 10,16-dihydroxy-C16:0, 9,10,18-trihydroxy-C18:0 | 9,10,18-trihydroxy C18 is a major component |
Note: The table presents a generalized overview. The exact composition can vary based on developmental stage and environmental conditions.[6][8]
Stereospecific Biosynthesis: An Enzymatic Cascade
The formation of (9R,10S)-9,10-dihydroxyoctadecanoic acid in plants is a multi-step enzymatic process that begins with a common unsaturated fatty acid, oleic acid (18:1). The stereochemistry of the final product is determined by the high selectivity of the enzymes involved in this pathway.
-
Epoxidation of Oleic Acid: The first step is the epoxidation of the double bond of oleic acid to form cis-9,10-epoxystearic acid. This reaction is often catalyzed by cytochrome P450-dependent epoxygenases or peroxygenases.[9] Plant peroxygenases, such as those found in soybean, have been shown to exhibit enantiofacial selectivity, preferentially forming the (9R,10S)-epoxy enantiomer of linoleic acid, a related C18 fatty acid.[9] This suggests that the initial epoxidation of oleic acid can also be a stereospecific process, setting the stage for the final stereochemistry of the diol.
-
Hydrolysis of the Epoxide: The resulting cis-9,10-epoxystearic acid is then hydrolyzed by an epoxide hydrolase, which opens the epoxide ring to form the vicinal diol. The stereochemical outcome of this step is critical. Plant epoxide hydrolases can exhibit high enantioselectivity and stereoselectivity. For instance, the epoxide hydrolase from soybean shows a strong preference for the (9R,10S)-epoxystearic acid enantiomer and hydrolyzes it to yield the threo-(9R,10R)-dihydroxystearic acid. However, other plant epoxide hydrolases can produce different stereoisomers. The formation of the (9R,10S) isomer implies a specific enzymatic mechanism for the hydrolysis of the epoxide precursor.
-
Polymerization into Cutin: Once synthesized, the 9,10-dihydroxyoctadecanoic acid monomers, often as their CoA esters or incorporated into glycerol, are transported to the apoplast. Here, they are polymerized into the growing cutin matrix by extracellular acyltransferases, such as GDSL-lipases/esterases (e.g., CUTIN SYNTHASE1).[10][11][12] These enzymes catalyze the formation of ester bonds between the hydroxyl and carboxyl groups of the monomers, creating a complex, cross-linked polymer.[12]
References
- 1. aocs.org [aocs.org]
- 2. (9S,10S)-9,10-Dihydroxyoctadecanoate | C18H36O4 | CID 12235230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereochemistry of the epoxidation of fatty acids catalyzed by soybean peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tomato GDSL1 Is Required for Cutin Deposition in the Fruit Cuticle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant GDSL Esterases/Lipases: Evolutionary, Physiological and Molecular Functions in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ester Cross-Link Profiling of the Cutin Polymer of Wild-Type and Cutin Synthase Tomato Mutants Highlights Different Mechanisms of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Dihydroxy Fatty Acids in Cellular Signaling: From Inflammation to Resolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxy fatty acids (DHFAs) represent a sophisticated class of lipid mediators derived from polyunsaturated fatty acids that have emerged from being considered mere metabolic byproducts to being recognized as critical signaling molecules. These autacoids orchestrate a vast array of cellular responses, governing the delicate balance between the initiation and resolution of inflammation, tissue regeneration, and host defense. This technical guide provides an in-depth exploration of the biosynthesis, mechanisms of action, and pathophysiological significance of key DHFA families, including the pro-inflammatory leukotrienes and the pro-resolving resolvins, protectins, and maresins. We will dissect their receptor-mediated signaling cascades, provide validated experimental protocols for their analysis, and discuss their burgeoning potential as therapeutic targets for a spectrum of inflammatory, neurodegenerative, and metabolic diseases.
The Emerging Paradigm: Dihydroxy Fatty Acids as Master Regulators
Fatty acids are no longer viewed solely as energy substrates or structural components of membranes.[1][2] They are potent signaling molecules that can directly and indirectly modulate cellular functions.[3][4] Dihydroxy fatty acids, enzymatically generated from precursors like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), form a specialized signaling language. This language dictates the progression of the immune response, from the initial pro-inflammatory alarm to the active, highly regulated process of resolution and tissue repair.
The functional dichotomy of DHFAs is a cornerstone of their importance. For instance, Leukotriene B4 (LTB4), derived from AA, is a potent chemoattractant that recruits neutrophils to sites of injury, driving acute inflammation.[5] Conversely, Specialized Pro-resolving Mediators (SPMs), such as resolvins, protectins, and maresins derived from omega-3 fatty acids, actively "turn off" the inflammatory response, promote the clearance of cellular debris, and initiate tissue regeneration.[6] This guide will illuminate the molecular machinery that underlies these divergent and essential biological roles.
Biosynthesis: A Tale of Two Pathways
The generation of DHFAs is a tightly regulated enzymatic process, primarily involving lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) pathways.[7] The specific DHFA produced depends on the initial polyunsaturated fatty acid (PUFA) substrate and the cellular enzymatic machinery present.
-
Pro-Inflammatory Leukotrienes: The synthesis of LTB4 from arachidonic acid is a classic example. It begins with the action of 5-lipoxygenase (5-LOX), leading to the unstable epoxide intermediate, Leukotriene A4 (LTA4). LTA4 hydrolase then converts LTA4 into the dihydroxy derivative LTB4.
-
Pro-Resolving Mediators (SPMs): The biosynthesis of SPMs like resolvins, protectins, and maresins is more complex. For example, the generation of Resolvin D1 (RvD1) from DHA can be initiated by aspirin-acetylated COX-2 or by 15-LOX, followed by the action of 5-LOX.[6] Similarly, Protectin D1 (PD1) synthesis involves the conversion of DHA by 15-LOX to a hydroperoxy intermediate, which is then converted to an epoxide and finally hydrolyzed to PD1.
This enzymatic "class switching" from the production of pro-inflammatory mediators to pro-resolving DHFAs is a critical checkpoint in the transition from inflammation to healing.
References
- 1. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 6. Resolvin D1 activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
A Technical Guide to Methyl (9R,10S)-9,10-dihydroxyoctadecanoate: A Metabolite of Interest in Cellular Signaling and Drug Development
Abstract
This technical guide provides a comprehensive overview of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, a naturally occurring dihydroxy fatty acid metabolite. We delve into its chemical identity, stereospecificity, and known metabolic origins, arising from the enzymatic hydrolysis of phosphorylated precursors. This document synthesizes the current understanding of its biological activities, with a particular focus on its role as a signaling molecule. We further present detailed methodologies for the extraction, purification, and quantification of this metabolite from biological matrices, leveraging advanced chromatographic and mass spectrometric techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel lipid mediators.
Introduction: Unveiling a Bioactive Lipid Mediator
This compound, also known as methyl 9,10-dihydroxystearate, is a derivative of the common unsaturated fatty acid, oleic acid.[1][2] While the parent acid, 9,10-dihydroxyoctadecanoic acid (DHSA), has been identified in various organisms, including the insect Apis cerana and the protozoan Trypanosoma brucei, the methyl ester form has been reported in the seed oil of Cardamin impatiens.[3][4] The biological significance of many lipid metabolites is intrinsically tied to their precise three-dimensional structure. In the case of this compound, the "R" and "S" designations at carbons 9 and 10 denote a specific stereochemical configuration, which is crucial for its interaction with biological targets.[5] This guide will explore the nuances of this specific stereoisomer and its implications in biological systems.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈O₄ | [1][2] |
| Molecular Weight | 330.50 g/mol | [1] |
| CAS Number | 1115-01-1 | [1][2] |
| Synonyms | Methyl 9,10-dihydroxystearate, Methyl 9,10-dihydroxyoctadecanoate | [1][2] |
| Appearance | Not explicitly defined, likely a solid or viscous liquid at room temperature | |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
Biosynthesis and Metabolism: From Precursor to Active Metabolite
The metabolic journey of this compound is a fascinating example of enzymatic precision. Evidence suggests that its corresponding acid, (9S,10S)-9,10-dihydroxyoctadecanoate, is formed from the hydrolysis of (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoate.[6] This reaction is catalyzed by the bifunctional enzyme epoxide hydrolase 2 (EPHX2), which possesses lipid phosphatase activity.[6] While the direct biosynthesis of the methyl ester is less characterized, it is plausible that it is formed through the esterification of the dihydroxy acid, a common biochemical transformation.
The following diagram illustrates the proposed metabolic pathway leading to the formation of the dihydroxyoctadecanoate backbone.
Caption: Proposed metabolic pathway for the formation of this compound.
Biological Activity and Therapeutic Potential
The biological activity of dihydroxystearic acids is an area of growing research interest. A key aspect of their function lies in their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[5] PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. The stereochemistry of the dihydroxy fatty acid is a critical determinant of its biological activity, with different stereoisomers potentially exhibiting distinct effects.[5]
While direct studies on this compound are limited, the known activities of related fatty acid methyl esters suggest potential anti-inflammatory, cholesterol-lowering, and antimicrobial properties.[7] Further research is warranted to elucidate the specific biological functions of this particular stereoisomer and its potential as a therapeutic agent in metabolic and inflammatory diseases.
Analytical Methodologies: A Practical Guide
Accurate and sensitive quantification of this compound in biological samples is essential for understanding its physiological roles and for pharmacokinetic studies in drug development. The following sections outline a general workflow for its analysis.
Extraction of Dihydroxy Fatty Acids from Biological Tissues
The choice of extraction method is critical for obtaining reliable and reproducible results. Chloroform-based methods are generally effective for lipid extraction.[8]
Protocol: Lipid Extraction from Tissues
-
Homogenization: Homogenize the tissue sample (e.g., liver, adipose tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Phase Separation: Add water to the homogenate to induce phase separation. The lipids, including this compound, will partition into the lower chloroform phase.
-
Collection and Drying: Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis, such as methanol or acetonitrile.
Purification and Fractionation
For complex biological matrices, a purification step may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique for this purpose.
Protocol: Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-polarity solvent to remove non-polar lipids.
-
Elution: Elute the dihydroxy fatty acids with a more polar solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluted fraction and reconstitute it in the mobile phase for LC-MS analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for the sensitive and specific quantification of this compound.
Illustrative LC-MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from a low to high percentage of mobile phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions |
Workflow for LC-MS Analysis
Caption: General workflow for the analysis of this compound.
Future Perspectives and Conclusion
This compound represents a promising yet understudied metabolite with potential roles in cellular signaling and disease. Its stereospecific nature and likely interaction with key regulatory proteins like PPARs highlight the need for further investigation. Future research should focus on elucidating its precise biosynthetic and metabolic pathways, comprehensively characterizing its biological activities, and evaluating its therapeutic potential in relevant disease models. The development and validation of robust analytical methods, as outlined in this guide, will be paramount to advancing our understanding of this intriguing lipid mediator and its prospects in drug discovery and development.
References
- 1. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 3. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 9,10-DIHYDROXYOCTADECANOATE | 1115-01-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate by GC-MS"
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Authored by: A Senior Application Scientist
Abstract
Methyl (9R,10S)-9,dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester, often arising from the oxidation of oleic acid, a key monounsaturated fatty acid.[1][2] Its analysis is critical in fields ranging from lipidomics and biomedical research to food science for understanding oxidative processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for this purpose, offering high sensitivity and specificity for detailed molecular insights.[3] However, the inherent polarity and low volatility of the dihydroxy functionality necessitate a robust derivatization strategy prior to analysis.[4] This application note provides a comprehensive, field-proven protocol for the analysis of this compound, focusing on trimethylsilyl (TMS) derivatization to ensure thermal stability and volatility for successful GC-MS analysis.[1][5] We will detail the entire workflow from sample preparation to data interpretation, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge
This compound, also known as Methyl 9,10-dihydroxystearate[6], is a polar molecule due to its two hydroxyl (-OH) groups. Direct injection of this analyte into a GC-MS system is problematic. The high temperatures of the GC inlet and column would cause thermal degradation, and its polarity would lead to poor chromatographic peak shape and strong adsorption to the analytical column.[7]
To overcome these challenges, chemical derivatization is mandatory. The most effective and widely used strategy for hydroxyl-containing compounds is silylation .[8] This process replaces the active, polar hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4]
The benefits of silylation are threefold:
-
Increased Volatility: The TMS ether derivatives are significantly more volatile than the parent compound, allowing them to travel through the GC column at lower temperatures.[4]
-
Enhanced Thermal Stability: Derivatization protects the hydroxyl groups from thermal decomposition in the hot GC inlet and column.[4]
-
Characteristic Mass Spectra: The resulting TMS derivatives produce predictable and informative fragmentation patterns under Electron Ionization (EI), which are crucial for confident identification and structural elucidation.[9]
This guide will walk you through a validated protocol employing silylation for the reliable GC-MS analysis of this compound.
Experimental Workflow and Protocols
The overall analytical workflow is a multi-step process designed to ensure the sample is clean, derivatized, and suitable for injection into the GC-MS system.
Caption: High-level workflow for GC-MS analysis.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Analytical Standard (>98%) | MedChemExpress, INDOFINE[10][11] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Fisher |
| Pyridine or Acetonitrile | Anhydrous | Sigma-Aldrich |
| Hexane or Iso-octane | HPLC Grade | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | ACS Grade | VWR |
| Glass Vials (2 mL) with PTFE-lined caps | --- | Agilent, Waters |
Causality: The choice of high-purity and anhydrous solvents is critical. Water will preferentially react with the silylating reagent, reducing derivatization efficiency and potentially hydrolyzing the TMS ethers.[8] BSTFA with 1% Trimethylchlorosilane (TMCS) is often used as the TMCS acts as a catalyst, improving the reaction kinetics for sterically hindered hydroxyl groups.
Protocol 1: Sample Preparation and Derivatization
This protocol assumes the starting material is a purified sample or a lipid extract. For complex matrices like plasma or tissue, a preliminary lipid extraction (e.g., Folch or Bligh-Dyer method) is required.[12]
-
Aliquot Sample: Accurately transfer approximately 100 µg of the dried lipid extract or standard into a 2 mL glass reaction vial.
-
Ensure Anhydrous Conditions: It is imperative that the sample is completely dry. If necessary, dry the sample under a gentle stream of nitrogen.
-
Add Solvent: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add Derivatizing Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal and Incubate: Immediately cap the vial tightly. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both hydroxyl groups.
-
Cool to Room Temperature: Before injection, allow the vial to cool completely to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
The following parameters are a robust starting point and can be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | Agilent HP-5MS (or equivalent) | A 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of derivatized compounds. |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution capillary GC. | |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte while minimizing thermal stress on the column. |
| Injection Mode | Splitless (or Split 10:1) | Splitless mode is ideal for trace analysis, while a split injection prevents column overloading for more concentrated samples. |
| Oven Program | ||
| Initial Temperature | 150°C, hold for 2 min | Allows for solvent focusing at the head of the column. |
| Ramp 1 | 10°C/min to 280°C | A moderate ramp rate to separate the analyte from other components. |
| Hold | Hold at 280°C for 10 min | Ensures elution of all components and cleans the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and characteristic fragmentation. |
| Source Temperature | 230°C | |
| Quadrupole Temp. | 150°C | |
| Mass Scan Range | m/z 50-600 | Covers the molecular ion and all significant fragment ions of the derivatized analyte. |
| Solvent Delay | 5 min | Prevents the high solvent load from reaching and saturating the MS detector. |
Data Analysis and Interpretation
Expected Chromatogram
The di-TMS derivative of this compound will elute as a single, sharp peak. Its retention time will depend on the specific conditions but will be significantly earlier than the underivatized compound would have been.
Mass Spectrum and Fragmentation
The key to confident identification lies in the interpretation of the EI mass spectrum. The derivatized analyte, Methyl 9,10-bis(trimethylsilyloxy)octadecanoate, has a molecular weight of 474.8 g/mol . The molecular ion (M•+) at m/z 474 may be weak or absent, which is common for silylated compounds.
The most significant fragmentation event is the alpha cleavage between the two carbon atoms bearing the -OTMS groups (C9 and C10).[9] This cleavage is highly favorable and results in two diagnostic fragment ions.
Caption: Primary fragmentation pathway of the di-TMS derivative.
Interpretation of Key Ions:
-
m/z 259: This abundant ion represents the fragment containing the methyl ester terminus: [(CH₃)₃Si-O-CH-(CH₂)₇-COOCH₃]⁺. Its presence is highly diagnostic.[9]
-
m/z 215: This ion represents the aliphatic chain terminus: [CH₃-(CH₂)₇-CH-O-Si(CH₃)₃]⁺.[9]
-
m/z 73: A ubiquitous ion in spectra of TMS-derivatized compounds, representing the trimethylsilyl cation [(CH₃)₃Si]⁺.
-
M-15 (m/z 459): Loss of a methyl group (•CH₃) from one of the TMS moieties.
The presence and high relative abundance of the ions at m/z 215 and 259 are the definitive signature for the di-TMS derivative of methyl 9,10-dihydroxyoctadecanoate.[9]
Trustworthiness and Validation
To ensure the validity of this protocol, the following steps are recommended:
-
Analyze a Certified Standard: Run a certified reference standard of this compound through the entire procedure to confirm retention time and mass spectral fragmentation.
-
Blank Analysis: Inject a derivatized solvent blank to ensure no interfering peaks arise from the reagents or sample handling.
-
Spike Recovery: For quantitative analysis in a complex matrix, spike a known amount of the standard into a sample matrix and calculate the recovery to assess matrix effects.
Conclusion
The GC-MS analysis of this compound is a powerful technique that requires a crucial derivatization step to overcome the analyte's polarity and thermal lability. By converting the diol to its di-TMS ether, researchers can achieve excellent chromatographic separation and generate a highly characteristic mass spectrum defined by cleavage between the two derivatized carbons. The protocol detailed here provides a robust and reliable methodology for researchers, scientists, and drug development professionals, enabling the confident identification and quantification of this important oxidized fatty acid.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Oxidized and nitrated oleic acid in biological systems: analysis by GC-MS/MS and LC-MS/MS, and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. METHYL threo-9,10-DIHYDROXYOCTADECANOATE | 3639-31-4 | INDOFINE Chemical Company [indofinechemical.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Robust LC-MS/MS Method for the Quantification of Methyl 9,10-dihydroxyoctadecanoate in Complex Biological Matrices
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed application note and a comprehensive protocol for the analysis of Methyl 9,10-dihydroxyoctadecanoate, a dihydroxylated fatty acid methyl ester, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a derivative of oleic acid, this analyte is of growing interest in lipidomics and biomedical research. The method described herein is optimized for high sensitivity, specificity, and robustness, making it suitable for researchers, scientists, and drug development professionals working with complex biological samples. We will delve into the causality behind each methodological choice, from sample preparation to instrument parameters, to provide a protocol that is not just a series of steps, but a self-validating analytical system.
Introduction and Scientific Rationale
Methyl 9,10-dihydroxyoctadecanoate is an oxidized metabolite of oleic acid, a ubiquitous monounsaturated fatty acid. The presence and concentration of such oxidized lipids can be indicative of oxidative stress and may serve as biomarkers in various physiological and pathological states. The analysis of these molecules, however, is challenging due to their presence in complex lipidomic environments and the need to differentiate them from structural isomers.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for this application.[1][2][3] Its power lies in the synergy between the chromatographic separation of analytes and the high selectivity and sensitivity of mass spectrometric detection.[3] This guide provides a field-proven method, explaining the critical considerations for sample extraction, derivatization, chromatographic separation, and mass spectrometric detection.
Experimental Workflow Overview
The analytical process is a multi-stage workflow designed to isolate the analyte from the sample matrix, ensure it is in a form suitable for analysis, and then perform sensitive and specific quantification.
Caption: Overall experimental workflow from sample to data.
Detailed Protocols & Methodologies
Part 3.1: Sample Preparation - Extraction and Derivatization
The goal of sample preparation is to efficiently extract total lipids from the biological matrix and then convert the target fatty acids into their corresponding fatty acid methyl esters (FAMEs) for improved chromatographic behavior and volatility.
Rationale for Methodology:
-
Lipid Extraction: A modified Folch extraction using chloroform and methanol is a gold-standard method for exhaustive lipid extraction from biological tissues and fluids.
-
Derivatization (Transesterification): An acid-catalyzed reaction using methanolic HCl is robust and effectively converts both free fatty acids and those bound in complex lipids (e.g., triglycerides, phospholipids) into FAMEs.[4] This comprehensive approach is critical for an accurate total quantification of the fatty acid. Base-catalyzed methods are faster but will not convert free fatty acids, potentially leading to an underestimation of the total analyte amount.[5][6]
Step-by-Step Protocol: Lipid Extraction & FAME Preparation
-
Homogenization: Start with a precisely measured amount of sample (e.g., 50 mg of tissue or 100 µL of plasma). If using tissue, homogenize it in a mixture of chloroform:methanol (2:1, v/v). For plasma, add the chloroform:methanol solution directly.
-
Internal Standard Spiking: Before extraction, spike the sample with an appropriate internal standard (IS). A deuterated analog (e.g., Methyl 9,10-dihydroxyoctadecanoate-d4) is ideal. If unavailable, a structurally similar compound not present in the sample, such as Methyl cis-9,10-methylene-octadecanoate, can be considered.
-
Extraction:
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample volume.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes to pellet any solid material and achieve a clean phase boundary.
-
-
Lipid Collection: Carefully collect the lower organic layer (chloroform) containing the total lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C. The resulting lipid film is now ready for derivatization.
-
Acid-Catalyzed Transesterification:
-
Prepare a 1.25 M methanolic HCl solution.[7] A convenient method involves diluting commercial concentrated HCl (35%) in anhydrous methanol.[4]
-
Add 2 mL of the 1.25 M methanolic HCl to the dried lipid extract.
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the reaction mixture at 80°C for 2 hours in a heating block or water bath.[7]
-
-
FAME Extraction:
-
Cool the reaction tube to room temperature.
-
Add 1 mL of hexane followed by 1 mL of water to the tube.
-
Vortex vigorously for 1 minute to extract the newly formed FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Final Sample Preparation: Transfer the upper hexane layer to a clean autosampler vial. Evaporate the hexane under nitrogen and reconstitute the FAME residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Methanol:Water) for injection.
Part 3.2: LC-MS/MS Instrumental Analysis
Rationale for Methodology:
-
Chromatography: A C18 reversed-phase column is used due to its excellent ability to retain and separate lipids based on the hydrophobicity of their acyl chains.[3] A gradient elution is employed to first elute more polar compounds and then effectively resolve the hydrophobic FAMEs.
-
Ionization: Negative mode Electrospray Ionization (ESI-) is highly effective for fatty acids and their derivatives, as they readily form stable deprotonated molecules [M-H]⁻.[1]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity.[8][9] We monitor the transition from a specific precursor ion (the analyte's molecular ion) to a unique product ion (a fragment of the analyte), filtering out chemical noise and matrix interferences.
Instrumentation Parameters:
| LC Parameters | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for hydrophobic analyte separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to improve peak shape. |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10) + 0.1% Formic Acid | Strong organic solvent for eluting lipids. |
| Gradient | 35% B to 98% B over 15 min, hold for 5 min | Ensures separation from polar contaminants and elution of the analyte. |
| Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns. |
| Column Temperature | 45°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
| MS/MS Parameters | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Promotes formation of [M-H]⁻ ions for fatty acid derivatives. |
| Capillary Voltage | -3.5 kV | Optimized for efficient ion generation. |
| Gas Temperature | 325°C | Facilitates solvent desolvation. |
| Gas Flow | 10 L/min | Assists in spray formation and desolvation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. |
MRM Transitions for Quantification and Confirmation:
The molecular weight of Methyl 9,10-dihydroxyoctadecanoate is 330.50 g/mol .[10][11] The precursor ion in negative mode is [M-H]⁻ at m/z 329.5. Fragmentation via collision-induced dissociation (CID) is expected to occur at the C-C bond between the two hydroxyl groups (C9-C10), as this is the most chemically labile site.
Caption: Proposed fragmentation pathway for MRM analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Methyl 9,10-dihydroxyoctadecanoate | 329.5 | 201.1 | Quantifier |
| Methyl 9,10-dihydroxyoctadecanoate | 329.5 | 143.1 | Qualifier |
System Suitability and Trustworthiness
To ensure the trustworthiness of the generated data, the following checks are mandatory:
-
Calibration Curve: A multi-point calibration curve (typically 7-8 points) should be prepared using a certified reference standard of Methyl 9,10-dihydroxyoctadecanoate. The curve should demonstrate linearity with a coefficient of determination (r²) > 0.99.
-
Internal Standard Response: The peak area of the internal standard should be consistent across all samples and calibrators (typically within ±20% of the mean) to confirm consistent extraction recovery and instrument performance.
-
Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations at the beginning, middle, and end of each analytical batch. The measured concentrations should be within ±15% of their nominal value.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for the quantitative analysis of Methyl 9,10-dihydroxyoctadecanoate by LC-MS/MS. By explaining the rationale behind key steps in sample preparation and instrumental analysis, this guide empowers researchers to not only replicate the method but also to troubleshoot and adapt it as needed. The described protocol, when followed with appropriate quality control measures, will yield reliable, accurate, and reproducible data essential for advancing research in lipidomics and related fields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perlan.com.pl [perlan.com.pl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. longdom.org [longdom.org]
- 10. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 11. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Introduction
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester of significant interest in lipidomics and as a potential bioactive molecule. Its structure, featuring a long aliphatic chain with a vicinal diol and a methyl ester terminus, presents a unique set of challenges and opportunities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise determination of its molecular connectivity and, crucially, the relative and absolute stereochemistry of the diol moiety, are paramount for understanding its biological function and for quality control in synthetic applications.
This comprehensive guide provides a detailed framework for the NMR analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the structural characterization of this and similar long-chain functionalized lipids. The protocols and interpretive guidance herein are designed to ensure scientific integrity and to provide a clear rationale for experimental choices, reflecting field-proven insights.
Part 1: Foundational NMR Analysis: Structure Confirmation
A complete NMR analysis begins with the foundational 1D experiments (¹H and ¹³C NMR) to confirm the basic carbon skeleton and the presence of key functional groups. This is followed by 2D NMR experiments (COSY, HSQC, and HMBC) to establish connectivity.
Sample Preparation: A Critical First Step
The quality of NMR data is intrinsically linked to the quality of the sample preparation. For this compound, a polar lipid, the choice of solvent and sample concentration are critical.
Protocol for NMR Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for fatty acid methyl esters.[1] Its moderate polarity is generally sufficient to dissolve the analyte. For highly purified samples, it is advisable to use CDCl₃ that has been passed through a small plug of neutral alumina to remove any acidic impurities that could interact with the hydroxyl groups.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended. For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration of 20-50 mg in the same volume of solvent will significantly improve the signal-to-noise ratio and reduce acquisition time.[2]
-
Dissolution and Transfer: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary. After dissolution, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). While modern spectrometers can reference the residual solvent peak, the addition of a small amount of TMS can provide a more accurate and consistent chemical shift calibration.
¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. For this compound, the spectrum can be divided into several key regions.
Expected ¹H NMR Chemical Shifts:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Terminal Methyl (-CH₃) | ~0.88 | Triplet | 3H |
| Aliphatic Chain (-CH₂-)n | ~1.25-1.45 | Broad Multiplet | ~24H |
| Methylene α to Ester (-CH₂-COO) | ~2.30 | Triplet | 2H |
| Methylene β to Ester (-CH₂-CH₂COO) | ~1.62 | Multiplet | 2H |
| Methine Protons (-CH(OH)-) | ~3.40-3.60 | Multiplet | 2H |
| Methyl Ester (-OCH₃) | ~3.67 | Singlet | 3H |
| Hydroxyl Protons (-OH) | Variable | Broad Singlet | 2H |
Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
The singlet at approximately 3.67 ppm is a clear indicator of the methyl ester functionality. The large multiplet in the upfield region is characteristic of the long methylene chain. The key diagnostic signals are the multiplets for the methine protons at the diol center (C9 and C10).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a direct view of the carbon framework. Due to the long aliphatic chain, many of the methylene carbons will have very similar chemical shifts, leading to a crowded region in the spectrum.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Terminal Methyl (C18) | ~14.1 |
| Aliphatic Chain (-CH₂-)n | ~22.7-34.1 |
| Methylene α to Ester (C2) | ~34.1 |
| Methylene β to Ester (C3) | ~24.9 |
| Methine Carbons (-CH(OH)-) | ~74-76 |
| Methyl Ester (-OCH₃) | ~51.4 |
| Carbonyl Carbon (-COO-) | ~174.3 |
Note: The chemical shifts are approximate. For erythro-diols, the carbons alpha to the hydroxyl-bearing carbons (C8 and C11) are expected at approximately 32.3 ppm, which can help in distinguishing them from the threo-isomers where these signals appear at a slightly different chemical shift.[2]
2D NMR for Unambiguous Assignments
2D NMR experiments are indispensable for confirming the precise connectivity of the molecule.
1.4.1 COSY (Correlation Spectroscopy):
The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is crucial for tracing the connectivity of the aliphatic chain and confirming the positions of the hydroxyl groups.
-
Key Correlations:
-
Cross-peaks will be observed between the methine protons of the diol (H-9 and H-10) and the protons of the adjacent methylene groups (H-8 and H-11).
-
The triplet of the C2 protons will show a correlation with the multiplet of the C3 protons.
-
1.4.2 HSQC (Heteronuclear Single Quantum Coherence):
The HSQC spectrum correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This is the most reliable way to assign the carbon signals based on the more resolved proton spectrum.
-
Key Correlations:
-
The methine proton signals (~3.4-3.6 ppm) will correlate with the methine carbon signals (~74-76 ppm).
-
The methyl ester proton singlet (~3.67 ppm) will correlate with the methyl ester carbon signal (~51.4 ppm).
-
1.4.3 HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule.
-
Key Correlations:
-
A crucial correlation will be observed between the methyl ester protons (-OCH₃) and the carbonyl carbon (C1), confirming the ester functionality.
-
Correlations between the methine protons (H-9, H-10) and the carbons of the adjacent methylene groups (C-8, C-11) will further solidify the assignment of the diol position.
-
Part 2: Stereochemical Determination
The determination of the (9R, 10S) stereochemistry requires a more nuanced NMR analysis, focusing on the spatial relationships between the atoms.
Relative Stereochemistry (erythro/threo): J-Coupling Analysis
The (9R, 10S) configuration corresponds to an erythro relative stereochemistry. This can often be determined by measuring the vicinal coupling constant (³J) between the two methine protons (H-9 and H-10). In acyclic systems, the magnitude of this coupling constant is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship.
-
Expected J-Coupling: For acyclic erythro diols, which tend to favor a conformation where the two hydroxyl groups are anti-periplanar, the two methine protons are often in a gauche relationship. This typically results in a smaller coupling constant, generally in the range of 2-4 Hz . In contrast, threo diols often exhibit a larger coupling constant (typically > 5 Hz) due to a more favored anti-periplanar arrangement of the methine protons.[3]
Protocol for J-Coupling Measurement:
-
Acquire a high-resolution 1D ¹H NMR spectrum with a sufficient number of data points to accurately resolve the multiplet for the methine protons.
-
Carefully analyze the multiplicity of the H-9 and H-10 signals. Due to the complexity of the overlapping signals, this may require spectral simulation or advanced 1D techniques like selective 1D TOCSY or 1D NOESY.
-
Measure the coupling constant from the splitting pattern. A small ³J(H9, H10) value is indicative of the erythro configuration.
Absolute Stereochemistry: Chiral Derivatizing Agents (Mosher's Method)
To confirm the absolute (9R, 10S) configuration, derivatization with a chiral agent is necessary to create diastereomers that are distinguishable by NMR. The Mosher's ester analysis is a widely used and reliable method for this purpose.[4]
Principle of Mosher's Method:
The diol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding bis-MTPA esters. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding/deshielding effects on the protons of the substrate in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed chiral centers, the absolute configuration can be determined.
Protocol for Mosher's Ester Analysis:
-
Derivatization: React two separate aliquots of this compound with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the bis-(S)-MTPA and bis-(R)-MTPA esters, respectively.
-
Purification: Purify both diastereomeric products, typically by flash column chromatography.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the bis-(S)-MTPA and bis-(R)-MTPA esters under identical conditions (solvent, concentration, temperature).
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers. 2D NMR (COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the C9-C10 diol.
-
For a (9R, 10S) configuration, a general trend of positive Δδ values for protons on one side of the MTPA plane and negative Δδ values on the other side is expected. The specific pattern of positive and negative values will confirm the absolute configuration based on the established Mosher's method model.[5]
-
Part 3: Visualization of Workflows and Data
Visualizing the experimental workflow and the logical connections in data analysis can greatly enhance understanding and implementation.
Experimental Workflow Diagram
Caption: General workflow for the NMR analysis of this compound.
Logical Diagram for 2D NMR-Based Structure Elucidation
Caption: Interconnectivity of 2D NMR data for structural elucidation.
Conclusion
The NMR spectroscopic analysis of this compound is a multi-faceted process that requires a systematic and logical approach. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality NMR data. Subsequent analysis using a combination of 1D and 2D NMR techniques allows for the unambiguous confirmation of the molecular structure. Furthermore, the application of more advanced techniques, such as the analysis of J-coupling constants and the use of chiral derivatizing agents like Mosher's acid, provides a robust pathway to confidently determine both the relative and absolute stereochemistry of this important lipid molecule. This comprehensive approach ensures the scientific rigor necessary for applications in research, drug development, and quality control.
References
- 1. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Application Note & Protocol: Quantitative Analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the quantification of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate in human plasma. This compound is a dihydroxy fatty acid methyl ester with potential biological significance. Accurate measurement of its concentration in biological matrices is essential for understanding its physiological and pathological roles. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The methodology is designed to be compliant with regulatory expectations for bioanalytical method validation as outlined by the FDA and EMA.[1][2]
Introduction and Scientific Rationale
This compound is an oxidized lipid metabolite. Such oxidized fatty acids, collectively known as oxylipins, are potent lipid mediators involved in a wide array of biological processes.[1] The quantification of specific oxylipins in biological fluids like plasma is critical for elucidating their roles in health and disease.
The analytical challenge in quantifying molecules like this compound lies in their low endogenous concentrations and the complexity of the biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for accurate and precise measurement.[3] This application note describes a method that has been developed and validated to meet these challenges, providing a reliable tool for researchers.
Analytical Workflow Overview
The analytical workflow is designed to ensure accuracy, precision, and robustness, adhering to the principles of bioanalytical method validation.[1][2] The process involves sample preparation using solid-phase extraction, followed by analysis using a validated LC-MS/MS method.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Dihydroxy Fatty Acid Methyl Esters for Enhanced Analytical Characterization
Introduction: The Analytical Challenge of Dihydroxy Fatty Acids
Dihydroxy fatty acids (diHFAs) are a class of oxidized lipids that play significant roles in various physiological and pathophysiological processes. Their structural complexity, characterized by the presence of two hydroxyl groups along the aliphatic chain, imparts a high degree of polarity. This polarity, combined with their low volatility, presents a considerable challenge for their direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in lipidomics. In their native form, diHFAs are prone to poor chromatographic peak shape, thermal degradation, and unpredictable fragmentation patterns in the mass spectrometer.[1] To overcome these analytical hurdles, a robust derivatization strategy is not merely beneficial but essential for accurate and sensitive quantification and structural elucidation.
This application note provides a comprehensive guide to the derivatization of dihydroxy fatty acid methyl esters (diHFA-MEs) for GC-MS analysis. We will delve into the chemical rationale behind a multi-step derivatization process, provide detailed, field-proven protocols, and discuss alternative derivatization techniques for in-depth structural characterization.
Core Derivatization Strategy: A Two-Step Approach for GC-MS Amenability
The primary goal of derivatization in this context is to mask the polar functional groups—the carboxylic acid and the two hydroxyl groups—thereby increasing the volatility and thermal stability of the analyte. This is typically achieved through a two-step process:
-
Esterification: The carboxylic acid group is converted to a less polar and more volatile methyl ester.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
Step 1: Methyl Esterification of Dihydroxy Fatty Acids
The initial step involves the conversion of the dihydroxy fatty acid to its corresponding fatty acid methyl ester (FAME). This is a common practice in fatty acid analysis as it significantly reduces the polarity of the carboxylic acid moiety.[2] The esterification reaction involves the condensation of the carboxyl group with methanol, typically catalyzed by an acid or a base.[3]
Causality of Experimental Choice: While both acid and base-catalyzed methods are effective, acid-catalyzed esterification using boron trifluoride (BF₃) in methanol is widely employed due to its efficiency in esterifying free fatty acids and transesterifying esterified fatty acids in complex lipid mixtures.[1][2][4] The BF₃ acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Protocol 1: Acid-Catalyzed Methyl Esterification using Boron Trifluoride-Methanol
This protocol outlines the procedure for converting dihydroxy fatty acids to their methyl esters.
Materials:
-
Dried dihydroxy fatty acid sample (1-25 mg)
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Micro reaction vials (5-10 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Place the dried dihydroxy fatty acid sample into a micro reaction vial.
-
Add 2 mL of BF₃-methanol solution to the vial.
-
Securely cap the vial and heat at 60°C for 10 minutes. For more complex lipids or to ensure complete reaction, the time can be extended.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting solution contains the dihydroxy fatty acid methyl esters (diHFA-MEs) and is ready for the subsequent silylation step.
Step 2: Trimethylsilylation of Dihydroxy Fatty Acid Methyl Esters
With the carboxylic acid group protected as a methyl ester, the next critical step is to derivatize the two hydroxyl groups. Silylation is the most common method for this purpose, where the active hydrogens of the hydroxyl groups are replaced by a non-polar trimethylsilyl (TMS) group.[5][6] This transformation dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, leading to improved volatility and chromatographic performance.[5]
Causality of Experimental Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent frequently used for this application.[7][8] It readily reacts with hydroxyl groups to form stable TMS ethers. The reaction is often performed in the presence of a catalyst like trimethylchlorosilane (TMCS) to enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[5]
Protocol 2: Trimethylsilylation of diHFA-MEs using BSTFA
This protocol describes the silylation of the hydroxyl groups of diHFA-MEs.
Materials:
-
Dried diHFA-ME sample (from Protocol 1)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or other suitable aprotic solvent (optional, to aid dissolution)
-
Micro reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Evaporate the hexane from the diHFA-ME solution under a gentle stream of nitrogen.
-
To the dried diHFA-ME residue, add 100 µL of BSTFA (with 1% TMCS). If the sample is not fully soluble, a small amount of pyridine can be added.
-
Securely cap the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for direct injection into the GC-MS.
Visualizing the Derivatization Workflow
The following diagram illustrates the sequential workflow for the derivatization of dihydroxy fatty acids for GC-MS analysis.
Caption: Workflow for diHFA derivatization.
Structural Elucidation: Picolinyl Ester Derivatization
While TMS derivatization is excellent for quantification and general detection, determining the precise location of the hydroxyl groups along the fatty acid chain can be challenging with standard electron ionization mass spectrometry of TMS-diHFA-MEs. For this purpose, derivatization to picolinyl esters is a powerful alternative.[9][10][11]
The nitrogen atom in the pyridine ring of the picolinyl ester directs fragmentation in the mass spectrometer.[9] Upon electron impact, a radical site is formed, leading to characteristic cleavage along the fatty acid chain. The resulting mass spectrum contains a series of diagnostic ions that allow for the unambiguous assignment of the positions of the hydroxyl groups (as their TMS ethers) and any other functional groups.[9][12]
Protocol 3: Picolinyl Ester Synthesis from Fatty Acid Methyl Esters
This protocol is adapted for the conversion of FAMEs to picolinyl esters, which is advantageous when working with fractionated lipid samples.
Materials:
-
Dried diHFA-ME sample
-
Potassium tert-butoxide in tetrahydrofuran (1.0 M)
-
3-Pyridylcarbinol (3-hydroxymethylpyridine)
-
Dichloromethane (dry)
-
Hexane
-
Water
-
Micro reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Dissolve the dried diHFA-ME sample (approx. 5 mg) in 1 mL of dry dichloromethane.
-
In a separate vial, freshly prepare the derivatizing reagent by adding 100 µL of 1.0 M potassium tert-butoxide in tetrahydrofuran to 200 µL of 3-pyridylcarbinol.[13]
-
Add the reagent mixture to the diHFA-ME solution.
-
Heat the reaction at 45°C for 45 minutes.[14]
-
Cool the reaction to room temperature.
-
Add 2 mL of water and 4 mL of hexane, then vortex to mix.
-
Allow the layers to separate and transfer the upper hexane layer containing the picolinyl esters to a new vial.
-
The sample is now ready for the silylation of the hydroxyl groups as described in Protocol 2, before GC-MS analysis.
Visualizing the Picolinyl Ester Workflow
The following diagram illustrates the workflow for preparing picolinyl esters for structural analysis.
Caption: Workflow for picolinyl ester derivatization.
Data Summary and Comparison of Derivatization Strategies
| Derivative | Target Functional Group(s) | Primary Analytical Goal | Key Advantages | Considerations |
| Fatty Acid Methyl Ester (FAME) | Carboxylic Acid | Increase volatility for GC | Simple, robust, widely used for fatty acid profiling.[15] | Does not address polar hydroxyl groups. |
| Trimethylsilyl (TMS) Ether | Hydroxyl, Carboxylic Acid, Amine | Increase volatility, improve peak shape | Highly effective for polar groups, versatile, strong silylating reagents available.[5][6] | Sensitive to moisture, potential for incomplete derivatization. |
| TMS-diHFA-ME | Carboxylic Acid & Hydroxyls | Quantification and Detection | Excellent volatility and chromatographic behavior for complex diHFAs. | Fragmentation may not be ideal for pinpointing hydroxyl group locations. |
| Picolinyl Ester | Carboxylic Acid | Structural Elucidation (position of functional groups) | Provides diagnostic fragment ions in MS for unambiguous structure determination.[9][10][12] | More complex preparation than FAMEs.[10] |
Conclusion and Best Practices
The successful analysis of dihydroxy fatty acids by GC-MS is critically dependent on appropriate derivatization. A two-step approach, involving methyl esterification followed by trimethylsilylation, is a robust and reliable method for the routine quantification and detection of these important lipid mediators. For unambiguous structural elucidation, particularly the localization of hydroxyl groups, the formation of picolinyl esters prior to silylation is the method of choice.
Key Best Practices:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent reagent degradation and incomplete reactions.
-
Reagent Quality: Use high-quality derivatization reagents to avoid the introduction of artifacts that can complicate analysis.
-
Optimization: Derivatization times and temperatures may need to be optimized depending on the specific diHFA and sample matrix.
-
Blanks: Always prepare a reagent blank alongside the samples to identify any potential contaminants or side-products from the derivatization process itself.
By implementing these detailed protocols and understanding the underlying chemical principles, researchers can confidently and accurately analyze dihydroxy fatty acids, paving the way for a deeper understanding of their roles in biology and disease.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. A comparison of pyrrolidide and picolinyl ester derivatives for the identification of fatty acids in natural samples by gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl (9R,10S)-9,10-dihydroxyoctadecanoate as a standard for lipidomics"
An Application Guide to Quantitative Lipidomics: Utilizing Methyl (9R,10S)-9,10-dihydroxyoctadecanoate as an Internal Standard
Authored by: A Senior Application Scientist
Introduction: The Imperative for Accuracy in Lipidomics
Lipidomics, the comprehensive analysis of lipids within a biological system, offers a profound window into cellular metabolism, signaling, and pathology. Dysregulation of lipid pathways is intrinsically linked to a spectrum of diseases, including cardiometabolic disorders, inflammatory conditions, and cancer.[1] However, the analytical journey from a complex biological sample to meaningful quantitative data is fraught with potential variability. Sample collection, lipid extraction, and instrument response can all introduce errors that obscure true biological differences.
To navigate this complexity, the use of internal standards (IS) is not merely a recommendation but a cornerstone of rigorous quantitative analysis.[2][3] An ideal internal standard is a compound structurally similar to the analyte of interest, absent in the native sample, and added at a known concentration at the earliest stage of sample preparation.[2][4] It co-elutes and co-ionizes with the analyte, providing a stable reference point to correct for sample loss and variations in analytical response, thereby ensuring data accuracy and reproducibility.[4][5]
This guide focuses on a specific, yet increasingly important, class of lipids: the vicinal diols (1,2-diols). These are dihydroxy fatty acids often formed from the metabolism of epoxy fatty acids by epoxide hydrolases.[6][7] Once considered inactive metabolites, these molecules are now recognized as critical signaling lipids that can regulate inflammation, pain, and endothelial function, often counteracting the effects of their parent epoxides.[6][8] For the precise quantification of these vicinal diols, This compound serves as an exemplary internal standard. Its stable, saturated backbone and defined stereochemistry provide a robust anchor for the accurate measurement of endogenous dihydroxy fatty acids by liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties of the Standard
This compound, also known as the methyl ester of threo-9,10-dihydroxystearic acid, is a well-characterized molecule, making it an excellent choice for a quantitative standard. Its properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₃₈O₄ | [9][10] |
| Molecular Weight | 330.5 g/mol | [9][10] |
| Monoisotopic Mass | 330.2770 Da | [9] |
| CAS Number | 1115-01-1 (for the racemate) | [9][10][11] |
| IUPAC Name | This compound | [12] |
| Synonyms | Methyl 9,10-dihydroxystearate | [9][10] |
| Appearance | Solid | [13] |
The defined threo stereochemistry ((9R,10S) or its enantiomer (9S,10R)) is critical. While chromatographic separation from the erythro form is possible, using a stereochemically pure standard ensures consistency and aids in the potential chiral separation of endogenous analytes.
Principle of Internal Standard-Based Quantification
The core principle of using this compound as an internal standard is to establish a reliable ratio between the MS signal response of the standard and the endogenous analyte(s). This ratio is then used to calculate the absolute concentration of the analyte from a calibration curve. The process corrects for variations at multiple stages of the workflow.
Caption: Workflow for internal standard-based quantification in lipidomics.
Experimental Protocols
These protocols provide a framework for the use of this compound. Researchers should optimize parameters for their specific instrumentation and biological matrix.
Protocol 1: Preparation of Standard Solutions
Causality: Preparing an accurate, high-concentration stock solution in an appropriate organic solvent is critical for the entire quantitative workflow. Serial dilutions are then used to create working solutions for spiking and for building the calibration curve. Using a non-volatile solvent for long-term storage prevents concentration changes due to evaporation.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve in 1.0 mL of ethanol or methanol in a clean glass vial.
-
Vortex thoroughly until fully dissolved.
-
Store at -20°C or -80°C in an amber glass vial sealed with a PTFE-lined cap.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Transfer 10 µL of the 1 mg/mL stock solution into a clean vial.
-
Add 990 µL of methanol to achieve a final concentration of 10 µg/mL.
-
Vortex to mix. This solution will be used to spike biological samples.
-
-
Calibration Curve Solutions:
-
Perform serial dilutions of the 1 mg/mL stock solution with methanol to prepare a series of standards (e.g., 1000, 500, 250, 100, 50, 10, 1 ng/mL).
-
These solutions will be used to generate the standard curve for quantification.
-
Protocol 2: Sample Preparation and Lipid Extraction
Causality: The internal standard must be added before lipid extraction to account for any loss of analyte during this multi-step process. A common method for extracting polar lipids like dihydroxy fatty acids is a modified Bligh-Dyer extraction.
-
Sample Aliquoting:
-
Aliquot the biological sample (e.g., 50 µL of plasma, 1x10⁶ cells, or 10 mg of tissue homogenate) into a glass tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of the Working Internal Standard Solution (e.g., 10 µL of 10 µg/mL solution) to each sample. The amount added should result in a peak intensity that is within the linear range of the detector and comparable to the expected analyte signal.
-
Crucially, also add the same amount of IS to each calibration curve standard.
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add 3 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the sample (e.g., for 50 µL sample, add 150 µL).
-
Vortex vigorously for 2 minutes.
-
Add 1 volume of chloroform (e.g., 50 µL). Vortex for 30 seconds.
-
Add 1 volume of water (e.g., 50 µL). Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer (containing the lipids) using a glass syringe and transfer to a clean vial.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of 90:10 methanol:water).
-
Protocol 3: LC-MS/MS Method Parameters
Causality: Reverse-phase chromatography is ideal for separating lipids based on their hydrophobicity. A C18 column is a standard choice. For MS/MS analysis in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high selectivity and sensitivity.[14]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 50:50 v/v) |
| Gradient | Start at 30-40% B, ramp to 95-100% B over 10-15 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40 - 50 °C |
| Injection Vol. | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) |
Table 2: Exemplary MRM Transitions for the Internal Standard
Note: These transitions should be empirically determined and optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| This compound | 331.3 [M+H]⁺ | 313.3 | Loss of water [M+H-H₂O]⁺[9] |
| 331.3 [M+H]⁺ | 173.1 | Cleavage between C9-C10 (C10-C18 fragment + OCH₃ + H) | |
| 331.3 [M+H]⁺ | 159.1 | Cleavage between C9-C10 (C1-C9 fragment + H) |
The fragmentation pattern of vicinal diols often involves cleavage between the two hydroxyl-bearing carbons.[16] Endogenous analytes (e.g., 9,10-DiHOME from linoleic acid) will have different precursor masses but may share similar product ions if the diol position is the same.
Data Processing and Self-Validating System
A trustworthy protocol must be a self-validating system. This involves a clear data processing pipeline and integrated quality control.
Caption: Data processing and quality control logic for a self-validating assay.
Protocol 4: Data Quantification
-
Peak Integration: Using the instrument's software, integrate the peak area for the selected MRM transition for both the endogenous analyte and the internal standard in all samples (standards, QCs, and unknowns).
-
Generate Calibration Curve: For the calibration standards, calculate the response ratio (Analyte Area / IS Area). Plot this ratio against the known concentration of the analyte in the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantify Unknown Samples: For each unknown sample, calculate its response ratio (Analyte Area / IS Area). Use the equation from the calibration curve to solve for 'x' (concentration):
-
Concentration = (Response Ratio - c) / m
-
-
Normalization: Finally, normalize the calculated concentration to the initial amount of sample used (e.g., ng/mL of plasma, ng/10⁶ cells, or ng/mg of tissue).[2]
References
- 1. Clinical lipidomics: realizing the potential of lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. benchchem.com [benchchem.com]
- 4. biomol.com [biomol.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 11. methyl 9,10-dihydroxyoctadecanoate [flavscents.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. (9S,10S)-9,10-Dihydroxyoctadecanoate | C18H36O4 | CID 12235230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate in Metabolic Studies
Introduction: Unveiling a Key Metabolite of Linoleic Acid
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate is the methyl ester of (9R,10S)-9,10-dihydroxyoctadecanoic acid (9,10-diHOME), a dihydroxy fatty acid that has garnered significant interest in metabolic research. 9,10-diHOME is a naturally occurring metabolite derived from linoleic acid, the most abundant n-6 polyunsaturated fatty acid (PUFA) in the human diet[1]. The metabolism of linoleic acid is crucial for maintaining cellular membrane integrity and for the production of signaling molecules[1][2]. Dysregulation of linoleic acid metabolism has been linked to metabolic syndrome, cardiovascular disease, and type 2 diabetes[1].
The parent molecule, 9,10-dihydroxyoctadecanoic acid, is formally derived from stearic acid with hydroxy groups at the 9 and 10 positions[3]. The stereochemistry at these positions is critical, and the (9R,10S) configuration is one of the specific stereoisomers that can be formed. While much of the biological research has focused on the free acid, the methyl ester, this compound, serves as a valuable tool for researchers. Its esterified form can offer advantages in terms of stability and cell permeability, acting as a pro-drug that is readily hydrolyzed by intracellular esterases to release the biologically active free acid.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a research tool in metabolic studies. We will delve into its postulated metabolic fate, its role in modulating key signaling pathways, and provide detailed protocols for its application in in vitro and in vivo models, as well as for its analytical quantification.
Postulated Metabolic Fate and Mechanism of Action
It is widely anticipated that upon introduction into a biological system, this compound is rapidly hydrolyzed by cellular esterases to yield its corresponding free fatty acid, (9R,10S)-9,10-dihydroxyoctadecanoic acid, and methanol. This conversion is a common fate for fatty acid methyl esters used in cell culture and in vivo studies[4][5]. The biological activity observed is therefore predominantly attributable to the free acid.
The free acid, 9,10-dihydroxyoctadecanoic acid (DHSA), has been shown to exert its effects through various signaling pathways. A key mechanism is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose metabolism[6]. Specifically, DHSA has been shown to activate PPAR-gamma, which may be linked to its ability to improve glucose tolerance and insulin sensitivity[7]. The activation of PPARs by lipid molecules like DHSA is a crucial area of research for metabolic diseases[8].
The diagram below illustrates the proposed metabolic entry point of this compound into the linoleic acid metabolic cascade.
References
- 1. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic acid and its metabolites, hydroperoxyoctadecadienoic acids, stimulate c-Fos, c-Jun, and c-Myc mRNA expression, mitogen-activated protein kinase activation, and growth in rat aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals | MDPI [mdpi.com]
Application Notes and Protocols for the Extraction of Dihydroxyoctadecanoates from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biological Significance of Dihydroxyoctadecanoates
Dihydroxyoctadecanoates, also known as dihydroxyoctadecanoic acids (DiHOMEs), are a class of oxidized linoleic acid metabolites that are emerging as important signaling lipids in a variety of physiological and pathological processes. These molecules are formed through the enzymatic action of cytochrome P450 (CYP) epoxygenases followed by hydrolysis via soluble epoxide hydrolase (sEH), or through non-enzymatic pathways. Specific isomers of DiHOMEs have been implicated in the regulation of inflammation, vascular permeability, and metabolic homeostasis. Given their low endogenous concentrations and the complexity of the lipidome, robust and reliable methods for their extraction and quantification from biological tissues are paramount for advancing our understanding of their biological roles and for the development of novel therapeutics targeting these pathways.
This application note provides a detailed protocol for the extraction of dihydroxyoctadecanoates from tissue samples, optimized for subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Expertise & Experience: The Rationale Behind the Protocol
The extraction of polar lipids like dihydroxyoctadecanoates from complex tissue matrices presents unique challenges. Unlike neutral lipids, their amphipathic nature requires a carefully balanced solvent system to ensure efficient solubilization while minimizing the co-extraction of interfering substances. This protocol is built upon the foundational principles of the Folch and Bligh-Dyer methods, which utilize a chloroform-methanol-water system to achieve a monophasic extraction followed by a biphasic partitioning to separate lipids from polar metabolites.[1][2][3][4][5][6][7][8]
Recognizing the enhanced polarity of dihydroxyoctadecanoates due to their two hydroxyl groups, this protocol incorporates a modified liquid-liquid extraction procedure to maximize their recovery in the organic phase. Furthermore, a solid-phase extraction (SPE) step is integrated for selective purification, a technique widely adopted for the cleanup of oxylipins.[9] This not only enhances the purity of the extract but also concentrates the analytes, thereby improving the sensitivity of subsequent analytical measurements.
Trustworthiness: A Self-Validating System
The reliability of any analytical protocol hinges on its ability to produce consistent and accurate results. This protocol is designed as a self-validating system through the incorporation of several key elements:
-
Internal Standards: The use of a deuterated internal standard is strongly recommended. This allows for the correction of analyte loss during sample preparation and variations in instrument response, ensuring accurate quantification. While commercially available deuterated dihydroxyoctadecanoic acid standards may be limited, the growing market for deuterated compounds means custom synthesis is a viable option for rigorous quantitative studies.[10][11]
-
Method Blanks: Processing a blank sample (without tissue) through the entire extraction and analysis workflow is crucial for identifying and accounting for any background contamination.
-
Spike and Recovery Experiments: To validate the extraction efficiency for a specific tissue type, it is advisable to perform spike and recovery experiments by adding a known amount of a dihydroxyoctadecanoate standard to a tissue homogenate and measuring the recovery.
Experimental Workflow Overview
The overall workflow for the extraction and analysis of dihydroxyoctadecanoates from tissue is depicted in the following diagram.
Caption: Workflow for Dihydroxyoctadecanoate Extraction and Analysis.
Detailed Experimental Protocols
Part 1: Tissue Homogenization and Liquid-Liquid Extraction
This part of the protocol focuses on the initial extraction of total lipids from the tissue sample.
Materials:
-
Frozen tissue sample (50-100 mg)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) in ultrapure water
-
Deuterated internal standard (e.g., d4-9,10-DiHOME)
-
Glass Dounce homogenizer or bead beater with appropriate beads
-
Glass centrifuge tubes with PTFE-lined caps
-
Orbital shaker
-
Centrifuge
Protocol:
-
Preparation: Pre-chill the homogenizer and all solutions on ice.
-
Tissue Weighing: Weigh the frozen tissue (50-100 mg) in a pre-weighed, pre-chilled tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the tissue sample.
-
Homogenization:
-
Add 1 mL of ice-cold methanol to the tissue.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved. For tough tissues, a bead beater may be more effective.
-
Add 2 mL of ice-cold chloroform to the homogenate.
-
Continue to homogenize for another 1-2 minutes. The final solvent to tissue ratio should be approximately 20:1 (v/w).[2]
-
-
Monophasic Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 30 minutes at 4°C. This ensures thorough extraction of lipids into the single-phase solvent mixture.[3]
-
-
Phase Separation:
-
Add 0.8 mL of 0.9% NaCl solution to the tube.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Collection of the Organic Phase:
-
Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.
-
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until further processing.
Part 2: Solid-Phase Extraction (SPE) Cleanup
This step is crucial for removing more polar and non-lipid contaminants from the crude lipid extract. A C18 reversed-phase cartridge is used for this purpose.[9][12][13][14]
Materials:
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
0.1% Formic acid in water (v/v)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
SPE vacuum manifold
Protocol:
-
Sample Reconstitution: Reconstitute the dried lipid extract from Part 1 in 1 mL of methanol.
-
Acidification: Acidify the reconstituted sample by adding 10 µL of 10% formic acid in water. This ensures that the carboxylic acid group of the dihydroxyoctadecanoates is protonated, enhancing its retention on the C18 sorbent.
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of ultrapure water. Do not let the cartridge run dry.[15]
-
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipid impurities.
-
-
Elution: Elute the dihydroxyoctadecanoates from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas. The purified extract is now ready for derivatization (for GC-MS) or direct analysis (by LC-MS/MS).
Part 3: Analysis
The purified dihydroxyoctadecanoate extract can be analyzed by either GC-MS after derivatization or directly by LC-MS/MS.
Option A: GC-MS Analysis (after Derivatization)
For GC-MS analysis, the polar hydroxyl and carboxyl groups of the dihydroxyoctadecanoates must be derivatized to increase their volatility and thermal stability. Trimethylsilylation is a common and effective method.[16][17][18]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
Reagent Preparation: Prepare a derivatization solution of BSTFA (+1% TMCS) and pyridine in a 1:1 (v/v) ratio.
-
Derivatization Reaction:
-
Reconstitute the dried, purified extract in 50 µL of the derivatization solution in a GC vial.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
A typical GC program would involve a temperature gradient to separate the derivatized analytes, followed by mass spectrometric detection. The mass spectrum of the trimethylsilyl derivative of dihydroxyoctadecanoate will show characteristic fragmentation patterns that can be used for identification and quantification.
-
Option B: LC-MS/MS Analysis (Direct)
LC-MS/MS offers the advantage of direct analysis without the need for derivatization, often with high sensitivity and specificity, particularly when operated in negative ion mode.[19][20][21][22][23]
Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC vials with inserts
Protocol:
-
Sample Reconstitution: Reconstitute the dried, purified extract in 100 µL of a suitable mobile phase, such as 50:50 (v/v) methanol:water.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the deprotonated parent ion [M-H]⁻ to specific product ions.
-
Data Presentation
Table 1: Key Parameters for Extraction and Analysis
| Parameter | Recommended Value/Condition | Rationale |
| Tissue Amount | 50-100 mg | Provides sufficient analyte for detection while minimizing matrix effects. |
| Extraction Solvent | Chloroform:Methanol (2:1, v/v) | A well-established solvent system for broad lipid extraction.[2][24] |
| Washing Solution | 0.9% NaCl | Removes non-lipid contaminants into the aqueous phase.[1] |
| SPE Sorbent | C18 Reversed-Phase | Retains the moderately polar dihydroxyoctadecanoates while allowing for the removal of more polar and non-polar interferences.[9] |
| SPE Elution Solvent | Ethyl Acetate | Effectively elutes the analytes of interest from the C18 sorbent. |
| GC-MS Derivatization | BSTFA + 1% TMCS | Converts polar functional groups to volatile TMS derivatives for GC analysis.[16] |
| LC-MS/MS Ionization | Negative ESI | Promotes the formation of the deprotonated molecule [M-H]⁻ for sensitive detection.[19] |
Signaling Pathway and Workflow Visualization
Caption: Simplified Biosynthetic Pathway of Dihydroxyoctadecanoates.
References
- 1. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 2. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. tabaslab.com [tabaslab.com]
- 7. scribd.com [scribd.com]
- 8. epic.awi.de [epic.awi.de]
- 9. specartridge.com [specartridge.com]
- 10. globalgrowthinsights.com [globalgrowthinsights.com]
- 11. growthmarketreports.com [growthmarketreports.com]
- 12. interchim.fr [interchim.fr]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. nebiolab.com [nebiolab.com]
- 20. agilent.com [agilent.com]
- 21. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Negative and positive ion mode LC/MS/MS for simple, sensitive analysis of sorbic acid. | Semantic Scholar [semanticscholar.org]
- 23. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
Application Notes and Protocols for In Vitro Evaluation of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Introduction: Unveiling the Bioactive Potential of an Oxidized Lipid
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate is a dihydroxy fatty acid, a class of oxidized lipids that are increasingly recognized for their diverse biological activities. While the specific functions of this particular stereoisomer are not extensively documented in publicly available literature, its structural similarity to other bioactive lipids suggests a potential role in modulating key cellular pathways, particularly those involved in inflammation and metabolic regulation. This guide provides a comprehensive suite of in vitro assays to systematically characterize the biological activities of this compound, enabling researchers to explore its therapeutic potential.
The protocols detailed herein are designed to be self-validating and are grounded in established methodologies. We will explore its potential anti-inflammatory effects, its interaction with critical regulatory proteins such as soluble epoxide hydrolase (sEH), peroxisome proliferator-activated receptor-gamma (PPARγ), and G-protein coupled receptor 120 (GPR120), and its general cellular toxicity.
I. Preliminary Assessment: Cytotoxicity Profiling
Before delving into specific mechanistic assays, it is crucial to determine the concentration range of this compound that is non-toxic to the cell lines used in subsequent experiments. The MTT assay is a reliable and widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells[1].
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 macrophages, 3T3-L1 pre-adipocytes)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of final concentrations for treatment.
-
Cell Treatment: Remove the overnight culture medium and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[1].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
| Parameter | Recommendation |
| Cell Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Compound Concentrations | 0.1 µM to 100 µM (suggested starting range) |
| Incubation Time | 24 - 48 hours |
| MTT Incubation | 2 - 4 hours |
| Wavelength | 570 nm |
II. Probing Anti-Inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Fatty acid derivatives have been shown to possess anti-inflammatory properties[2][3]. A common in vitro model to screen for anti-inflammatory compounds involves the use of macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria[4][5].
Principle of the LPS-Induced Inflammation Assay
LPS activates macrophages through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[4][6]. The anti-inflammatory potential of a test compound can be assessed by its ability to inhibit the production of these mediators.
Experimental Workflow: Anti-Inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Protocol: Measurement of Nitric Oxide and Cytokines
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control[7].
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve[6].
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[7].
-
| Parameter | Recommendation |
| Cell Line | RAW 264.7 |
| LPS Concentration | 1 µg/mL |
| Pre-treatment Time | 1 - 2 hours |
| LPS Incubation Time | 24 hours |
| NO Detection | Griess Assay (540 nm) |
| Cytokine Detection | ELISA |
III. Target-Based Screening: Exploring Molecular Mechanisms
To elucidate the mechanism of action, it is essential to investigate the interaction of this compound with specific molecular targets known to be modulated by similar lipid molecules.
A. Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts[8][9]. Inhibition of sEH can therefore enhance the beneficial effects of EETs[10][11].
Principle: This assay utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a highly fluorescent product[12][13]. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of sEH activity.
Detailed Protocol: sEH Inhibitor Screening Assay
Materials:
-
Recombinant human sEH enzyme
-
sEH fluorogenic substrate (e.g., PHOME)
-
sEH assay buffer
-
Known sEH inhibitor (positive control, e.g., NCND)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the sEH assay buffer, the test compound or positive control, and the recombinant sEH enzyme[12][14].
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the sEH fluorogenic substrate to all wells to start the reaction[10][15].
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically or as an endpoint reading at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm[13][15].
-
Data Analysis: Calculate the percentage of sEH inhibition for each concentration of the test compound relative to the vehicle control.
| Parameter | Recommendation |
| Enzyme | Recombinant human sEH |
| Substrate | Fluorogenic (e.g., PHOME) |
| Positive Control | NCND or other known sEH inhibitor |
| Plate | 96-well black |
| Wavelengths | Ex: ~330 nm, Em: ~465 nm |
B. Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation Assay
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation[16][17]. Fatty acids and their derivatives are known natural ligands for PPARs[18].
Principle: This assay measures the ability of a compound to activate PPARγ, leading to its binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This can be quantified using a transcription factor DNA-binding ELISA or a cell-based reporter assay[19][20].
Detailed Protocol: PPARγ Transcription Factor DNA-Binding ELISA
Materials:
-
Nuclear extraction kit
-
PPARγ Transcription Factor Assay Kit (containing PPRE-coated plates, primary and secondary antibodies)
-
Known PPARγ agonist (positive control, e.g., rosiglitazone)
-
Microplate reader
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat a suitable cell line (e.g., 3T3-L1 adipocytes) with this compound or a positive control. After treatment, harvest the cells and isolate the nuclear extracts using a commercial kit[21].
-
Binding Reaction: Add the nuclear extracts to the PPRE-coated wells of the assay plate and incubate to allow for PPARγ binding[18][19].
-
Antibody Incubation: Wash the wells and add the primary antibody specific for PPARγ, followed by incubation. Then, add the HRP-conjugated secondary antibody and incubate.
-
Detection: Add the colorimetric substrate and measure the absorbance at 450 nm after stopping the reaction[19].
-
Data Analysis: An increase in absorbance indicates activation of PPARγ.
| Parameter | Recommendation |
| Assay Type | Transcription Factor DNA-Binding ELISA |
| Positive Control | Rosiglitazone |
| Detection | Colorimetric (450 nm) |
| Sample | Nuclear extracts |
C. G-Protein Coupled Receptor 120 (GPR120) Activation Assay
GPR120, also known as free fatty acid receptor 4 (FFAR4), is a receptor for long-chain fatty acids that mediates anti-inflammatory and insulin-sensitizing effects[22][23].
Principle: GPR120 is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i)[24][25]. This can be measured using a calcium-sensitive fluorescent dye.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
Cell line expressing GPR120 (e.g., transfected HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Known GPR120 agonist (positive control, e.g., TUG-891)[26]
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed GPR120-expressing cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM for 30-60 minutes at 37°C[27].
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. After establishing a baseline reading, inject the test compound and immediately begin recording the fluorescence signal over time (kinetic read) at an excitation of ~490 nm and an emission of ~525 nm[27][28].
-
Data Analysis: An increase in fluorescence intensity upon compound addition indicates GPR120 activation.
| Parameter | Recommendation |
| Cell Line | GPR120-expressing cells |
| Dye | Fluo-4 AM or similar |
| Positive Control | TUG-891 |
| Plate | 96-well black, clear-bottom |
| Wavelengths | Ex: ~490 nm, Em: ~525 nm |
IV. Data Interpretation and Path Forward
The results from these in vitro assays will provide a comprehensive profile of the biological activities of this compound. A lack of cytotoxicity at certain concentrations is a prerequisite for meaningful interpretation of the functional assays. A reduction in NO and cytokine production in LPS-stimulated macrophages would indicate anti-inflammatory potential. Inhibition of sEH, activation of PPARγ, or agonism of GPR120 would point towards specific molecular mechanisms underlying its observed effects. Positive results from these assays would warrant further investigation, including in vivo studies, to fully elucidate the therapeutic potential of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. assaygenie.com [assaygenie.com]
- 13. caymanchem.com [caymanchem.com]
- 14. abcam.cn [abcam.cn]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 19. raybiotech.com [raybiotech.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Investigating Methyl (9R,10S)-9,10-dihydroxyoctadecanoate in Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Novel Dihydroxy Fatty Acid Ester
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate is a dihydroxy fatty acid methyl ester, a class of molecules known for diverse biological activities. While this specific stereoisomer is a known chemical entity, found as a component in sources like Cardamin impatiens seed oil, its pharmacological profile remains largely uncharted territory.[1] This presents a compelling opportunity for drug discovery researchers. The structural similarity to other bioactive lipids, including anti-inflammatory hydroxy fatty acids, suggests that this compound could be a valuable starting point for screening campaigns.[2][3]
These application notes provide a comprehensive framework for the initial investigation of this compound. We will outline detailed protocols for assessing its potential in two key therapeutic areas where lipid mediators often play a crucial role: inflammation and oncology . The methodologies described herein are designed to be robust, reproducible, and provide a solid foundation for go/no-go decisions in a drug discovery pipeline.
Part 1: Assessment of Anti-Inflammatory Activity
Chronic inflammation is a key pathological driver in a multitude of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Lipid mediators are central to the initiation, propagation, and resolution of inflammatory responses. Therefore, a primary and logical starting point for the characterization of this compound is to evaluate its anti-inflammatory properties.
Workflow for Anti-Inflammatory Screening
Caption: High-level workflow for in vitro anti-inflammatory evaluation.
Protocol 1.1: Cell Viability Assay in RAW 264.7 Macrophages
Causality: Before assessing anti-inflammatory effects, it is critical to determine the concentrations at which the compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to a therapeutic effect if it is merely a result of cell death. The MTT assay is a reliable, colorimetric method to measure cell metabolic activity, which serves as a proxy for viability.[5]
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 1.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Causality: Upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, macrophages produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[6] NO is a key pro-inflammatory mediator. The Griess assay provides a simple and sensitive method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant, thus quantifying the compound's ability to inhibit NO production.[5]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells + DMSO, and cells + LPS + DMSO as controls.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 1.3: Pro-Inflammatory Cytokine Quantification by ELISA
Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are master regulators of the inflammatory response.[4] Quantifying the secretion of these proteins provides direct evidence of a compound's anti-inflammatory effect. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately measuring specific protein concentrations in biological fluids like cell culture supernatants.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the NO production assay (Protocol 1.2, steps 1-3).
-
Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation period.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's specific instructions.
Potential Mechanism of Action: Key Signaling Pathways
Successful inhibition of inflammatory mediators would warrant an investigation into the compound's mechanism of action. Many anti-inflammatory agents function by modulating key signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway.
Part 2: Assessment of Anticancer Activity
The evaluation of natural products for cytotoxic effects against cancer cells is a cornerstone of drug discovery.[7] Many successful chemotherapeutics are derived from natural sources. A primary screen should assess the compound's ability to inhibit the growth of various cancer cell lines and, crucially, its selectivity for cancer cells over non-malignant cells.[8]
Quantitative Data Summary (Illustrative)
The anti-proliferative activity of a test compound is typically summarized by its IC50 value (the concentration required to inhibit cell growth by 50%). A promising compound will show potent activity against cancer cells and significantly higher IC50 values against normal cells.
Table 1: Illustrative Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | Experimental Value | 0.1 ± 0.02 |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.3 ± 0.05 |
| A549 | Lung Carcinoma | Experimental Value | 0.2 ± 0.04 |
| WI-38 | Normal Lung Fibroblast | Experimental Value | 5.8 ± 1.1 |
Note: Values for the test compound are hypothetical and must be determined experimentally. Doxorubicin values are for comparative purposes.
Protocol 2.1: MTT Cytotoxicity Assay Across a Cell Line Panel
Causality: This protocol extends the viability assay (1.1) to a panel of cancer cell lines from different tissue origins and a non-cancerous cell line. This approach is essential to determine both the breadth of anticancer activity and the therapeutic window (selectivity). A compound that kills cancer and normal cells indiscriminately has limited therapeutic potential.[7][9]
Methodology:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-malignant cell line (e.g., WI-38, MRC-5).
-
Seeding: Seed cells in 96-well plates at their empirically determined optimal densities.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 72 hours. This longer incubation period allows for effects on cell proliferation to manifest.
-
MTT Assay: Perform the MTT assay as described in Protocol 1.1 (steps 5-7).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. An SI > 2 is generally considered a promising starting point.[8]
-
Protocol 2.2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
Causality: If the compound shows selective cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is less likely to induce an inflammatory response compared to necrosis.[10] This flow cytometry-based assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event) and Propidium Iodide (PI) to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[10]
Methodology:
-
Cell Seeding and Treatment: Seed a representative cancer cell line (e.g., HCT-116) in a 6-well plate. Treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. This will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational strategy for the initial characterization of this compound as a potential drug discovery lead. Positive results in these in vitro assays—specifically, potent and selective inhibition of inflammatory mediators or cancer cell growth—would provide a strong rationale for advancing the compound to more complex studies. These would include further mechanism of action elucidation (e.g., target identification, kinase profiling) and, ultimately, evaluation in preclinical in vivo models of inflammation or cancer.
References
- 1. METHYL 9,10-DIHYDROXYOCTADECANOATE | 1115-01-1 [chemicalbook.com]
- 2. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Dihydroxyoctadecanoate Isomer Separation
Welcome to the technical support center for the analysis of dihydroxyoctadecanoate (DiHOME) isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these structurally similar lipid mediators. The subtle differences between DiHOME isomers, such as 9,10-DiHOME and 12,13-DiHOME, translate to distinct biological activities, making their accurate separation and measurement critical for meaningful results.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the separation of dihydroxyoctadecanoate isomers using liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Poor Chromatographic Resolution of DiHOME Regioisomers (e.g., 9,10-DiHOME vs. 12,13-DiHOME)
Question: "My C18 column isn't separating the 9,10- and 12,13-DiHOME isomers. The peaks are almost completely co-eluting. What can I do to improve this?"
Answer: This is a very common challenge as these regioisomers have nearly identical physicochemical properties. Here’s a systematic approach to troubleshoot and improve your separation:
Underlying Cause: The primary issue is the subtle difference in polarity and structure between the isomers, which requires a highly selective chromatographic system to resolve.
Troubleshooting Steps:
-
Optimize Your Mobile Phase Gradient:
-
Initial Action: Start with a shallow gradient. A slow, extended gradient can often tease apart closely eluting compounds.
-
Expert Insight: For DiHOMEs, a gradient using water with a low concentration of acid (e.g., 0.1% acetic or formic acid) as mobile phase A and an organic solvent mixture like methanol:isopropanol (1:1) with 0.1% acetic acid as mobile phase B has been shown to be effective.[1] Avoid methanol if you are using certain post-column derivatization agents like BPBA, as it can react with the reagent; in such cases, acetonitrile is a better choice.[4]
-
-
Adjust the Column Temperature:
-
Initial Action: Decrease the column temperature. Lowering the temperature (e.g., to 30-40°C) can sometimes enhance the subtle intermolecular interactions between the analytes and the stationary phase, improving resolution.[1]
-
Expert Insight: Be aware that lower temperatures will increase backpressure. Ensure your system can handle the pressure change.
-
-
Evaluate Your Stationary Phase:
-
Initial Action: Not all C18 columns are the same. If gradient optimization fails, consider a column with a different C18 chemistry (e.g., with a different ligand density or end-capping) or a different stationary phase altogether.
-
Expert Insight: A phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions, which may help in separating isomers.
-
-
Consider Chemical Derivatization:
-
Initial Action: Derivatizing the diol functional groups can alter the isomers' chromatographic behavior.
-
Expert Insight: While pre-column derivatization can help, it may also complicate the sample preparation. A more advanced technique is post-column derivatization, which doesn't interfere with the initial chromatographic separation.[4]
-
Issue 2: Low Sensitivity and Poor Peak Shape for DiHOME Isomers in Mass Spectrometry
Question: "I'm seeing very weak signals for my DiHOME isomers, and the peaks are broad. How can I improve my MS detection?"
Answer: Low sensitivity and poor peak shape are often linked to suboptimal ionization or issues with the mobile phase composition.
Underlying Cause: DiHOMEs, being fatty acids, can have poor ionization efficiency in their native form. Broad peaks can result from issues like sample solvent incompatibility or secondary interactions on the column.
Troubleshooting Steps:
-
Enhance Ionization with Mobile Phase Additives:
-
Initial Action: Ensure your mobile phase contains an appropriate additive to promote ionization. For negative ion mode, a weak acid like 0.1% acetic acid is common.[1]
-
Expert Insight: In some cases, switching to positive ion mode after derivatization can significantly boost sensitivity. Charge-switch derivatization with reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) is designed for this purpose, allowing for detection in positive ion mode with high sensitivity.[5]
-
-
Optimize Mass Spectrometer Source Parameters:
-
Initial Action: Systematically optimize the electrospray ionization (ESI) source parameters. This includes capillary voltage, gas flows (sheath, auxiliary, and sweep gas), and capillary temperature.[5]
-
Expert Insight: These parameters are interdependent. Use a tuning solution of your DiHOME standards to find the optimal settings for your specific instrument. A capillary temperature of around 275°C is a good starting point.[5]
-
-
Implement Chemical Derivatization for Improved Sensitivity:
-
Initial Action: Use a derivatization strategy specifically designed to enhance MS signal.
-
Expert Insight: Derivatization with 6-bromo-3-pyridinylboronic acid (BPBA) allows for highly selective and sensitive detection. The bromine in BPBA creates a unique isotopic pattern (79Br and 81Br), which can be used for selective scanning techniques like double precursor ion scanning, significantly improving the signal-to-noise ratio.[4][6]
-
-
Check Sample Solvent Compatibility:
-
Initial Action: Whenever possible, dissolve your final sample in the initial mobile phase composition.
-
Expert Insight: Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and broadening.[7] If your sample is dissolved in a strong solvent, try reducing the injection volume.
-
Issue 3: Inability to Distinguish Stereoisomers (Enantiomers)
Question: "My current LC-MS method separates the 9,10- and 12,13-DiHOME regioisomers, but I need to separate the enantiomers (e.g., 9S,10S-DiHOME from 9R,10R-DiHOME). How can this be achieved?"
Answer: Separating enantiomers requires a chiral environment, as they have identical physical properties in a non-chiral setting.
Underlying Cause: Enantiomers do not differ in properties like polarity or size, so standard reversed-phase chromatography cannot resolve them.
Troubleshooting Steps:
-
Utilize a Chiral Stationary Phase (CSP):
-
Initial Action: The most direct approach is to use a chiral HPLC column.
-
Expert Insight: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-RH), are effective for resolving enantiomers of hydroxy fatty acids.[8] These columns create transient diastereomeric complexes with the enantiomers, allowing for their separation.
-
-
Pre-column Derivatization with a Chiral Reagent:
-
Initial Action: React your DiHOME sample with an enantiomerically pure chiral derivatizing agent.
-
Expert Insight: This reaction creates diastereomers, which have different physical properties and can be separated on a standard achiral column (like a C18).[9] However, you must ensure the derivatizing agent is of high enantiomeric purity and that the reaction goes to completion to avoid analytical artifacts.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in separating dihydroxyoctadecanoate isomers?
The primary challenge lies in the existence of numerous isomers with very similar structures and physicochemical properties.[10] This includes regioisomers (where the hydroxyl groups are at different positions, e.g., 9,10- vs. 12,13-DiHOME) and stereoisomers (enantiomers and diastereomers), which often co-elute under standard chromatographic conditions.[1][4]
Q2: Is derivatization necessary for DiHOME analysis?
While not strictly necessary, derivatization is highly recommended for robust and sensitive analysis. It can:
-
Improve chromatographic separation: By altering the polarity of the isomers.
-
Enhance ionization efficiency in mass spectrometry: Leading to lower limits of detection.[5][11]
-
Provide structural information: Certain derivatization techniques can help pinpoint the location of double bonds or functional groups during MS/MS fragmentation.[11]
-
Enable chiral separation: By creating diastereomers from enantiomers.[9]
Q3: Can I use Gas Chromatography (GC) instead of Liquid Chromatography (LC) to separate DiHOME isomers?
Yes, GC-MS is a viable technique for analyzing DiHOMEs. However, it requires derivatization to make the analytes volatile.[12] Common steps include methylation of the carboxylic acid and silylation of the hydroxyl groups.[13] GC can offer very high resolution, but the sample preparation is often more extensive than for LC-MS.
Q4: My MS/MS spectra for 9,10-DiHOME and 12,13-DiHOME look very similar. How can I confidently identify them?
Even with similar spectra, there should be subtle, reproducible differences in the relative abundances of certain fragment ions.
-
Chromatographic Retention Time: The most reliable method is to use chromatographic separation to resolve the isomers first.[1]
-
Authentic Standards: Run authentic standards for each isomer to confirm both retention time and fragmentation patterns under your specific experimental conditions.
-
Diagnostic Ions: Carefully examine the MS/MS data to identify unique or "diagnostic" fragment ions that, while perhaps minor, are consistently present for one isomer and absent or less abundant for the other.[5]
Q5: What are some best practices for sample preparation to ensure reproducible results?
-
Immediate Processing: Process or flash-freeze biological samples immediately after collection to prevent enzymatic degradation of lipids.[14]
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., 12,13-DiHOME-d4) to account for variations in sample extraction and instrument response.[5]
-
Solid-Phase Extraction (SPE): Use SPE to clean up samples and enrich for the analytes of interest, which can reduce matrix effects and improve sensitivity.
-
Control for Artifacts: Be aware that the process of lipid peroxidation can generate hydroxy fatty acids. Handle samples carefully to minimize oxidation artifacts.[13]
Protocols and Data
Table 1: Example LC-MS/MS Parameters for DiHOME Isomer Separation
| Parameter | Setting | Rationale | Reference |
| HPLC Column | Kinetex C18 (2.1 mm × 100 mm, 1.7 µm) | A sub-2 µm particle size column provides high efficiency, which is critical for resolving closely related isomers. | [1] |
| Mobile Phase A | Water + 0.1% Acetic Acid | Acetic acid provides protons for ionization and helps to achieve good peak shape for carboxylic acids. | [1] |
| Mobile Phase B | Methanol:Isopropanol (1:1) + 0.1% Acetic Acid | The combination of methanol and isopropanol provides strong elution strength for lipids. | [1] |
| Flow Rate | 250 µL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time with separation efficiency. | [1] |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape, but must be optimized for resolution. | [1] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative mode a sensitive choice for underivatized DiHOMEs. | [1] |
| MRM Transitions | Q1: m/z 313 -> Q3: m/z 183 (for 12,13-DiHOME) Q1: m/z 313 -> Q3: m/z 201 (for 9,10-DiHOME) | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring characteristic precursor-to-product ion transitions. These fragments are diagnostic. | [1] |
Experimental Protocol: Derivatization of DiHOMEs with BCl₃-Methanol for GC-MS Analysis
This protocol describes the esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), which is more volatile and suitable for GC analysis.
-
Sample Preparation: Weigh 1-25 mg of your lipid extract into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.[15]
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol (BCl₃-Methanol) solution to the vessel.[15]
-
Reaction: Heat the vessel at 60°C for 5-10 minutes. The optimal time should be determined empirically.[15]
-
Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane. Shake vigorously to extract the FAMEs into the hexane (upper) layer.[15]
-
Drying and Collection: Carefully transfer the upper hexane layer to a clean vial, passing it through a small bed of anhydrous sodium sulfate to remove any residual water.[15]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Note: Always use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction. Prepare a reagent blank alongside your samples to check for contamination.[15]
Visualizations
Workflow for Troubleshooting Isomer Co-elution
This diagram outlines the decision-making process when faced with poor chromatographic resolution of DiHOME isomers.
Caption: A troubleshooting decision tree for resolving co-eluting DiHOME isomers.
Conceptual Pathway of DiHOME Biosynthesis and Analysis
This diagram illustrates the biological origin of 9,10- and 12,13-DiHOME from linoleic acid and the analytical steps needed to differentiate them.
Caption: Biosynthesis of DiHOME isomers and subsequent analytical separation strategy.
References
- 1. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biocompare.com [biocompare.com]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bandersnatch.ca [bandersnatch.ca]
- 13. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
"improving resolution of chiral chromatography for fatty acid esters"
Welcome to the technical support center for the chiral chromatography of fatty acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the resolution of these often-challenging separations. Here, we move beyond generic advice to offer causal explanations for experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction: The Challenge of Chiral Fatty Acid Ester Separation
Fatty acids and their ester derivatives play crucial roles in biochemistry, pharmacology, and nutrition. The chirality of these molecules, often introduced through enzymatic processes, can dramatically alter their biological activity. Consequently, accurate enantiomeric separation is critical. However, the structural similarity of fatty acid ester enantiomers—often differing only in the spatial arrangement around a single chiral center on a long, flexible alkyl chain—presents a significant chromatographic challenge.[1] Effective separation relies on exploiting subtle differences in the transient diastereomeric complexes formed between the analyte and the chiral stationary phase (CSP).[2] This guide provides a systematic approach to troubleshooting and optimizing these separations.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses common problems encountered during the chiral analysis of fatty acid esters in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
Q: I am injecting my racemic fatty acid methyl ester (FAME) sample, but I only see a single, sharp peak. What is my first step?
A: Initial Diagnosis: Is Your System Set Up for Chiral Separations?
Before diving into complex method development, confirm the fundamentals. A common oversight is attempting a chiral separation on a standard achiral column (like a C18). Chiral separations require a Chiral Stationary Phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[2]
Systematic Troubleshooting Workflow for No Resolution
Caption: Systematic workflow for troubleshooting poor or no chiral resolution.
Q: I am using a polysaccharide-based chiral column, but my enantiomers are still co-eluting. What should I try next?
A: Broadening the Search: Screening Chiral Stationary Phases and Mobile Phases.
Not all CSPs are created equal for every analyte. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are excellent starting points due to their broad applicability.[2] However, the specific derivative (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate) can dramatically impact selectivity.
Actionable Steps:
-
Systematic CSP Screening: If possible, screen your analyte on a set of complementary polysaccharide-based columns (e.g., those based on both amylose and cellulose).[2]
-
Mobile Phase Optimization: Selectivity in chiral chromatography is highly dependent on the mobile phase composition.[2] For normal-phase chromatography, which is common for FAMEs, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase is a critical parameter.[1]
-
Consider a Different Mode: If normal-phase conditions fail, reversed-phase or polar organic modes can sometimes provide the necessary selectivity.[2]
Table 1: Initial Screening Conditions for Chiral FAMEs on Polysaccharide Columns
| Parameter | Normal Phase Mode | Polar Organic Mode | Reversed-Phase Mode |
| Columns | CHIRALPAK® IA, IB, IC, etc. | CHIRALPAK® IA, IB, IC, etc. | CHIRALPAK® IA, IB, IC, etc. |
| Mobile Phase A | n-Hexane | Acetonitrile or Methanol | Water |
| Mobile Phase B | Isopropanol or Ethanol | Ethanol or Methanol | Acetonitrile or Methanol |
| Typical Gradient | Isocratic (e.g., 90:10 A:B) | Isocratic (e.g., 100% B) | Gradient (e.g., 50-100% B) |
| Additives | 0.1% TFA or Acetic Acid | 0.1% TFA or Acetic Acid | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (start) | 25 °C (start) | 25 °C (start) |
Note: Always consult the column manufacturer's guidelines for specific mobile phase compatibilities.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I can see some separation, but my peaks are tailing significantly, making quantification unreliable. What are the likely causes and solutions?
A: Diagnosing Peak Asymmetry.
Peak tailing in chiral chromatography of fatty acid esters often points to undesirable secondary interactions between the analyte and the stationary phase or issues with the sample itself.[3]
Causality and Solutions:
-
Secondary Interactions: Residual acidic silanol groups on the silica support can interact with any polar moieties on your fatty acid ester (e.g., hydroxyl or epoxide groups), causing tailing.
-
Solution: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase.[4] This protonates the silanol groups, minimizing these secondary interactions.
-
-
Sample Overload: Chiral stationary phases have a lower capacity compared to typical reversed-phase columns. Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3]
-
Solution: Reduce the injection volume or dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the weakest solvent possible that will fully dissolve your sample.
-
Caption: Troubleshooting workflow for poor peak shape in chiral chromatography.
Issue 3: Loss of Resolution or Changes in Retention Time Over Time
Q: My method was working perfectly, but now the resolution is degrading with each injection. What's happening?
A: Column Health and Stability are Paramount.
A decline in performance over a series of runs often points to column contamination or degradation.
Actionable Steps:
-
Column Contamination: Strongly retained impurities from your sample matrix can accumulate at the head of the column, blocking active sites and altering the chiral environment.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide CSPs, a wider range of solvents can be used for cleaning.[6] For coated CSPs, be extremely careful to use only the recommended solvents to avoid stripping the chiral selector from the silica support.
-
-
Use of Aggressive Mobile Phase Additives: While necessary, some additives can, over time, alter the stationary phase.
-
Solution: Ensure the concentration of additives is kept to the minimum required for good chromatography (usually 0.1-0.2%). If performance degrades, a column regeneration procedure may be necessary.[6]
-
-
Sample Purity: Ensure your samples are properly cleaned up before injection. Particulates can block the column inlet frit, and non-volatile residues can irreversibly foul the stationary phase.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my fatty acids before chiral analysis?
A1: Yes, in most cases. Free fatty acids are highly polar and prone to strong interactions with the stationary phase, leading to very poor peak shape. Esterification to their methyl (FAMEs) or other esters is a standard and highly recommended step. This neutralizes the polar carboxyl group, resulting in better chromatographic behavior.
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a common and effective method for preparing FAMEs.
-
Materials:
-
Lipid sample (1-25 mg)
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC or HPLC grade)
-
Deionized water or saturated NaCl solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
-
Add 2 mL of BF₃-methanol reagent to the vessel.
-
Cap the vessel tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.
-
Cool the vessel to room temperature.
-
Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (upper) layer.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection.
-
Q2: How does temperature affect my chiral separation?
A2: Temperature is a powerful but complex parameter for optimizing chiral separations.[2]
-
General Trend: In most cases, decreasing the temperature increases the stability of the transient diastereomeric complexes, leading to higher selectivity (alpha) and better resolution. However, this also increases mobile phase viscosity and can lead to broader peaks and longer run times.[7]
-
Unusual Effects: In some entropy-driven separations, increasing the temperature can actually improve resolution.[2]
-
Practical Approach: If you have a column thermostat, exploring a range of temperatures (e.g., 10°C to 40°C) is a valuable optimization step. Start at ambient temperature and adjust in 5-10°C increments.
Q3: How do the structural features of my fatty acid ester (chain length, unsaturation) impact the separation?
A3: The structure of the fatty acid ester significantly influences its interaction with the CSP.
-
Chain Length: Longer alkyl chains can increase non-polar interactions with the stationary phase, affecting retention time. For some CSPs, a longer chain may provide more opportunities for interaction, potentially improving resolution.[8]
-
Unsaturation: The presence and position of double bonds introduce rigidity and potential for π-π interactions with aromatic groups on the CSP, which can be a key factor in achieving separation.
-
Position of Chiral Center: The closer the chiral center is to a functional group (like a hydroxyl group) or a region of structural rigidity (like a double bond), the easier it is for the CSP to differentiate between the enantiomers. Chirality in the middle of a long, flexible alkyl chain can be particularly challenging to resolve.
Q4: My peaks are splitting. Is this a co-elution or a column problem?
A4: Peak splitting can be caused by several factors.[9]
-
Column Inlet Problem: If all peaks in your chromatogram are split, it is likely a physical problem at the column inlet, such as a partially blocked frit or a void in the packing material.[9] Try reversing and flushing the column (if the manufacturer allows it). If that doesn't work, the column may need to be replaced.
-
Sample Solvent Effect: If only the early-eluting peaks are split, it could be due to an injection solvent that is too strong relative to the mobile phase. Try dissolving your sample in the mobile phase.
-
True Co-elution: If a single peak is split, and the split becomes more apparent when you inject less sample, you may be observing the partial separation of two co-eluting compounds (which could be your enantiomers). In this case, further method optimization (mobile phase, temperature, flow rate) is needed to achieve baseline resolution.
References
- 1. aocs.org [aocs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Lipids
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of polar lipids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results. Symmetrical peaks are crucial for precise quantification and reliable interpretation of chromatographic data.[1][2] Peak tailing, an asymmetrical distortion where the peak's trailing edge is elongated, can compromise resolution and accuracy.[1][3] This guide provides in-depth, field-proven insights into the causes and solutions for this pervasive issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of polar lipids?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[4] In an ideal chromatographic separation, peaks should be symmetrical or Gaussian in shape.[5] Peak tailing is problematic because it reduces the resolution between closely eluting compounds, can lead to inaccurate peak integration and quantification, and indicates a non-ideal interaction between the analyte and the stationary phase.[1][3] For polar lipids, which often contain functional groups susceptible to secondary interactions, peak tailing can be a significant challenge.
Q2: What are the primary causes of peak tailing in HPLC?
A2: The most common cause of peak tailing is the existence of more than one mechanism for analyte retention.[6] For polar lipids, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on lipids, such as phosphates and amines, causing peak tailing.[1][6][7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable functional group on the lipid, a mixed population of ionized and neutral molecules can exist, leading to peak broadening and tailing.[8][9]
-
Metal Chelation: Polar lipids with chelating properties can interact with trace metals in the HPLC system (e.g., from stainless steel components or the silica matrix of the column), causing peak tailing.[1][4][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][2][5]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the separated analyte bands to spread, resulting in broader and tailing peaks.[1][8][10]
-
Column Degradation: Voids in the column packing, a blocked frit, or contamination can all lead to poor peak shape.[1][5][11]
Q3: How does the choice of HPLC column affect peak tailing for polar lipids?
A3: The choice of column is critical. For polar lipids, which are prone to strong interactions with residual silanols, using a modern, high-purity silica column is recommended.[7] Consider the following:
-
End-Capped Columns: These columns have been treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.[5][6][12]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These stationary phases are designed to be more compatible with polar analytes and can improve peak shape.[8][13]
-
Non-Silica Based Columns: Columns with stationary phases made of organic polymers or zirconia can eliminate issues related to silanol interactions.[7]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
Peak tailing for polar lipids, especially those with amine or phosphate groups, is frequently caused by interactions with acidic silanol groups on the silica surface of reversed-phase columns.[5][6]
-
Tailing peaks for basic or highly polar lipids.
-
Peak shape improves at lower mobile phase pH.
Caption: Troubleshooting workflow for silanol interactions.
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte.[9] For basic lipids, a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the analyte.[6][11]
-
Use Mobile Phase Additives:
-
For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase at a concentration of around 0.05-0.1%.[9] TEA will preferentially interact with the silanol groups, masking them from the analyte.
-
For acidic compounds, adding an acid like trifluoroacetic acid (TFA) at 0.1% can improve peak shape.[9]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol activity.[11][13]
-
Use an End-Capped Column: If the issue persists, switch to a column that is "end-capped," where the residual silanols are chemically bonded with a small, non-polar group.[5][6]
| Mobile Phase Modifier | Typical Concentration | Effect on Peak Tailing for Polar Lipids |
| Trifluoroacetic Acid (TFA) | 0.1% | Improves peak shape for acidic lipids by suppressing ionization.[9] |
| Formic Acid | 0.1% | A common choice for LC-MS compatible methods to lower pH.[11] |
| Triethylamine (TEA) | 0.05 - 0.1% | Acts as a competing base to mask silanol interactions with basic lipids.[9] |
| Ammonium Acetate/Formate | 10 - 25 mM | Buffers the mobile phase and can improve peak shape.[11] |
Guide 2: Addressing Metal Chelation Effects
Certain polar lipids can chelate with metal ions present in the HPLC system, leading to secondary retention mechanisms and peak tailing.[1][4]
-
Persistent peak tailing even after addressing silanol interactions.
-
The issue is more pronounced for lipids with functional groups capable of chelation (e.g., catechols, some flavonoids).
Caption: Troubleshooting workflow for metal chelation.
-
System Passivation: Flush the HPLC system with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal contaminants.
-
Mobile Phase Additive: Add a small amount of a chelating agent to your mobile phase to compete with your analyte for metal binding sites.
-
Use a Bio-Inert or Metal-Free System: If metal chelation is a persistent issue, consider using an HPLC system with PEEK or other metal-free components.[14]
Guide 3: Correcting for Extra-Column Volume and System Issues
Extra-column volume refers to all the volume within the HPLC system outside of the column itself, including the injector, tubing, and detector flow cell.[15] Excessive extra-column volume can lead to peak broadening and tailing.[16][17]
-
All peaks in the chromatogram are broad or tailing.
-
The problem is more severe for early-eluting peaks.
Caption: Troubleshooting workflow for extra-column volume.
-
Inspect and Optimize Tubing:
-
Check Fittings: Use fittings that are specifically designed for your column and system to minimize dead volume.[15]
-
Evaluate Detector Cell Volume: Ensure the detector flow cell volume is appropriate for the scale of your column. Using a large flow cell with a small-bore column will lead to significant peak broadening.[10]
Guide 4: Managing Sample Overload and Solvent Mismatch
Injecting a sample that is too concentrated or dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[1][18]
-
Peak tailing that worsens with increasing sample concentration.
-
Peak fronting can also occur with sample overload.[7]
-
Poor peak shape for early-eluting peaks when the injection solvent is stronger than the mobile phase.[1]
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[5][18]
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[9]
-
Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[9] If a stronger solvent must be used, inject the smallest possible volume.[1]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 11. labcompare.com [labcompare.com]
- 12. LC Technical Tip [discover.phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 16. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of Methyl 9,10-dihydroxyoctadecanoate
Welcome to the technical support center for the LC-MS/MS analysis of Methyl 9,10-dihydroxyoctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your analytical data.
Introduction to Matrix Effects in Lipidomics
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For Methyl 9,10-dihydroxyoctadecanoate, a dihydroxy fatty acid, the matrix in biological samples is often complex, containing a high abundance of phospholipids, triglycerides, cholesterol, and proteins.[2][3] These co-eluting endogenous components can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effects.[3][4] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[4]
This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects specific to the analysis of Methyl 9,10-dihydroxyoctadecanoate and related oxidized lipids.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding matrix effects in the analysis of Methyl 9,10-dihydroxyoctadecanoate:
Q1: What are the primary causes of matrix effects when analyzing Methyl 9,10-dihydroxyoctadecanoate in biological samples?
A1: The primary culprits are typically co-eluting phospholipids and other glycerophospholipids from the biological matrix.[2][3] These molecules have similar polarities to dihydroxy fatty acids and can compete for ionization in the electrospray ionization (ESI) source, most often leading to ion suppression.[1] Other sources include salts, detergents from sample preparation, and endogenous metabolites that may have similar retention times to your analyte.
Q2: I'm observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?
A2: Absolutely. Inconsistent matrix effects between samples, standards, and quality controls are a major source of poor reproducibility and accuracy.[3] If the composition of the matrix varies from sample to sample, the degree of ion suppression or enhancement will also vary, leading to unreliable quantitative data.
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of Methyl 9,10-dihydroxyoctadecanoate into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This quantitative approach compares the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. The matrix effect can be calculated as a percentage.
Q4: What is the best type of internal standard to use for Methyl 9,10-dihydroxyoctadecanoate analysis to compensate for matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of Methyl 9,10-dihydroxyoctadecanoate (e.g., with ¹³C or ²H). A SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[5] This allows for reliable normalization of the analyte signal. If a specific SIL standard is unavailable, a structurally similar dihydroxy fatty acid with a different chain length can be considered, but its ability to compensate for matrix effects must be thoroughly validated.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and mitigating matrix effects in your LC-MS/MS analysis of Methyl 9,10-dihydroxyoctadecanoate.
Issue 1: Significant Ion Suppression Observed
If you have confirmed significant ion suppression through post-column infusion or post-extraction spike analysis, follow these steps to mitigate the issue.
Workflow for Mitigating Ion Suppression
Caption: Workflow for troubleshooting and mitigating ion suppression.
Detailed Protocols:
-
Protocol 1: Enhanced Sample Cleanup with Solid-Phase Extraction (SPE)
-
Objective: To remove interfering phospholipids and other matrix components prior to LC-MS/MS analysis.
-
Materials: Mixed-mode or reverse-phase SPE cartridges, appropriate solvents (e.g., methanol, acetonitrile, hexane, ethyl acetate).
-
Procedure:
-
Condition the SPE cartridge with the appropriate organic solvent followed by an aqueous solution.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove highly polar interferences.
-
Elute the analyte of interest with a stronger organic solvent.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
Rationale: SPE provides a more selective cleanup than simple protein precipitation by utilizing different chemical interactions to separate the analyte from matrix components.[6] For oxidized lipids, a mixed-mode SPE can be particularly effective.[7]
-
-
Protocol 2: Chromatographic Separation Optimization
-
Objective: To achieve baseline separation of Methyl 9,10-dihydroxyoctadecanoate from co-eluting, ion-suppressing matrix components.
-
Procedure:
-
Gradient Modification: Lengthen the gradient time to improve the separation of closely eluting compounds. A shallower gradient around the elution time of the analyte can be particularly effective.
-
Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for lipids.
-
-
Rationale: By chromatographically separating the analyte from the bulk of the matrix components, the competition for ionization in the ESI source is minimized.[4]
-
Issue 2: Inconsistent Quantification and Poor Precision
This issue often points to variable matrix effects or analyte loss during sample preparation.
Logical Relationship for Improving Precision
Caption: Key strategies to address inconsistent quantification.
Detailed Protocols:
-
Protocol 3: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Objective: To correct for both analyte loss during sample preparation and variability in ionization.
-
Procedure:
-
Spike all samples, calibration standards, and quality controls with a known and consistent concentration of the SIL-IS at the very beginning of the sample preparation process.
-
During data processing, calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct the calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the SIL-IS.
-
-
Rationale: The SIL-IS experiences the same processing and ionization effects as the analyte, providing a reliable means of normalization and leading to more accurate and precise results.[5]
-
-
Protocol 4: Preparation of Matrix-Matched Calibrators
-
Objective: To ensure that the calibration standards experience the same matrix effects as the unknown samples.
-
Procedure:
-
Obtain a blank matrix that is free of the analyte (e.g., plasma from an untreated animal).
-
Prepare the calibration standards by spiking known concentrations of the analyte into this blank matrix.
-
Process these matrix-matched calibrators in the same manner as the unknown samples.
-
-
Rationale: By creating standards in a representative matrix, the calibration curve will inherently account for the average matrix effect, improving the accuracy of quantification.
-
Data Summary Table
| Mitigation Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of matrix components. | Simple and quick. | May reduce analyte concentration below the limit of quantification. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix. | Can be effective for removing certain classes of interferences. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Selectively retains the analyte on a solid sorbent while matrix components are washed away. | High degree of cleanup and analyte enrichment.[6] | Requires method development to select the appropriate sorbent and solvents. |
| Chromatographic Separation | Resolves the analyte from interfering matrix components in time. | Can be very effective at minimizing co-elution. | May require longer run times and specialized columns. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects, allowing for normalization. | Considered the gold standard for correcting matrix effects and improving precision.[5] | Can be expensive and may not be commercially available for all analytes. |
| Matrix-Matched Calibrators | Calibration standards are prepared in a blank matrix to mimic the sample composition. | Improves accuracy by accounting for the average matrix effect. | Requires a source of analyte-free blank matrix, which may be difficult to obtain. |
Concluding Remarks
The successful LC-MS/MS analysis of Methyl 9,10-dihydroxyoctadecanoate in complex biological matrices is highly dependent on the effective management of matrix effects. A systematic approach that involves thorough sample preparation, optimized chromatography, and the use of appropriate internal standards is crucial for obtaining reliable and accurate quantitative data. This guide provides a foundation for troubleshooting and mitigating these effects, but it is important to remember that method development and validation are iterative processes that may require adjustments based on the specific matrix and analytical instrumentation.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
"preventing degradation of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate during sample prep"
Welcome to the technical support center for Methyl (9R,10S)-9,10-dihydroxyoctadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing analyte degradation during sample preparation. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experimental workflow is a self-validating system for generating reliable, reproducible data.
Section 1: Understanding the Analyte's Instability (FAQs)
This section addresses the fundamental chemical properties of this compound that make it susceptible to degradation.
Q1: What is this compound, and why is it particularly challenging to work with?
A: this compound is a dihydroxy fatty acid methyl ester. Its structure consists of a C18 saturated carbon chain, a methyl ester group at one end, and, most critically, a vicinal diol (two hydroxyl groups on adjacent carbons, C9 and C10).[1][2] This vicinal diol is the primary source of the molecule's instability during sample preparation. While the methyl ester bond can also be sensitive, the diol functionality is highly susceptible to specific chemical reactions that can cleave the molecule or alter its structure, leading to inaccurate quantification.
Q2: What are the primary chemical degradation pathways I need to prevent?
A: There are two principal degradation pathways you must control: Oxidative Cleavage of the vicinal diol and Hydrolysis of the methyl ester.
-
Oxidative Cleavage: This is the most severe degradation pathway for this molecule. The carbon-carbon bond between the two hydroxyl-bearing carbons (C9-C10) can be broken by oxidizing agents. This reaction cleaves the 18-carbon chain into two smaller aldehyde fragments, completely destroying the target analyte.[3][4][5] This can be initiated by residual peroxides in solvents, dissolved oxygen (especially when heated), or exposure to certain metal ions.[6][7]
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis back to a carboxylic acid, especially under strong acidic or basic conditions.[8][9] While this doesn't destroy the carbon backbone, it changes the analyte's chemical properties (polarity, volatility), which will lead to inaccurate quantification if this compound is the specific target.
Below is a diagram illustrating these critical degradation pathways.
Caption: Primary degradation routes for the target analyte.
Q3: What are the most critical general laboratory practices for preserving my analyte?
A: Beyond specific protocol steps, a preventative mindset is key. Always adhere to the following:
-
Temperature Control: Low temperatures are your best defense against chemical and enzymatic degradation.[10] Always keep samples, extracts, and standards on ice or at -20°C to -80°C for storage. Flash-freezing fresh biological samples in liquid nitrogen is the gold standard for preserving analyte integrity.[10]
-
Oxygen Exclusion: Minimize exposure to air. Use freshly degassed or high-purity solvents. When concentrating samples, use a gentle stream of inert gas (nitrogen or argon) instead of air.[11] Store standards and sensitive samples under an inert atmosphere.
-
Light Protection: Use amber vials or wrap vials in foil to protect the analyte from light-induced degradation, which can generate free radicals and promote oxidation.
-
Use of Antioxidants: Proactively add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents at a low concentration (e.g., 50-100 ppm).[12] BHT acts as a radical scavenger, terminating oxidative chain reactions before they can damage your analyte.
Section 2: Troubleshooting Guide by Sample Preparation Stage
This section provides a problem-and-solution framework for common issues encountered during the analytical workflow.
Caption: Key stages where analyte loss can occur.
Sample Collection & Storage
-
Problem: My analyte recovery is low and inconsistent, even in my starting material. It seems to be degrading before I can even begin the extraction.
-
Root Causes & Solutions:
-
Enzymatic Degradation: If using biological tissues or fluids, endogenous lipases and oxidases can rapidly degrade the analyte upon cell lysis.
-
Solution: Flash freeze samples immediately in liquid nitrogen upon collection.[10] This halts enzymatic activity. Store at -80°C until you are ready for extraction.
-
-
Post-Collection Oxidation: Samples left at room temperature or even 4°C are exposed to oxygen, leading to oxidative degradation.
-
Lipid Extraction
-
Problem: My extraction efficiency is poor. I suspect I'm either not fully extracting the analyte or it's being degraded during the process.
-
Root Causes & Solutions:
-
Incorrect Solvent Polarity: this compound is more polar than triglycerides or simple FAMEs. Standard non-polar solvents may not be efficient. The classic Folch (chloroform:methanol) or Bligh-Dyer methods are generally effective, but the solvent ratios are critical.[8]
-
Solution: If using a Folch-type extraction, ensure the final chloroform:methanol:water ratio is maintained at 8:4:3 to prevent the loss of polar lipids into the aqueous phase.[8] Consider an MTBE (methyl-tert-butyl ether) based extraction, which can offer good recovery and is less toxic than chloroform.[13]
-
-
Oxidation During Extraction: The process of homogenization and solvent mixing increases the surface area and exposure to dissolved oxygen.
-
Solution: Add an antioxidant like BHT (50-100 ppm) to your extraction solvent mixture before adding it to the sample.[12] This provides immediate protection.
-
-
Acid/Base Instability: Using strong acids or bases to facilitate extraction can cause hydrolysis of the methyl ester.
-
Solution: Perform extractions under neutral pH conditions. Avoid methods that use concentrated acids or bases unless they are specifically for derivatization under controlled conditions.
-
-
Solvent Evaporation & Reconstitution
-
Problem: My sample looks fine after extraction, but I lose a significant amount of analyte after drying down the solvent.
-
Root Causes & Solutions:
-
Aggressive Evaporation: Using high heat or a strong vortex can accelerate oxidative reactions.
-
Solution: Evaporate solvents under a gentle stream of nitrogen or argon at a controlled, low temperature (e.g., < 30-35°C).
-
-
Drying to Completeness: Taking the sample to complete dryness can make the analyte, now in a thin film, highly susceptible to oxidation.
-
Solution: Stop the evaporation process when a very small amount of solvent remains. Immediately reconstitute the sample in the desired final solvent for analysis.
-
-
Analyte Adsorption: The diol functionality can cause the analyte to adsorb to active sites on glass surfaces, especially when highly concentrated or dried.
-
Solution: Use silanized glass vials or inserts to minimize active sites. Reconstitute in a solvent that ensures full solubilization.
-
-
Chromatographic Analysis (GC-MS & LC-MS)
-
Problem: I'm seeing poor peak shape, low signal, or new peaks that could be degradation products in my chromatogram.
-
Root Causes & Solutions:
-
(GC-MS) Thermal Degradation: The high temperatures of the GC inlet can cause the analyte to degrade on-column.
-
Solution: Optimize the inlet temperature, starting lower (e.g., 220-240°C) and increasing only if peak shape improves without evidence of degradation. Use a deactivated, inert inlet liner.[14]
-
-
(GC-MS) Active Sites & Polarity: The free hydroxyl groups can interact with active sites in the GC system, leading to peak tailing and signal loss.
-
Solution (Recommended): Protect the diol by converting the hydroxyls to trimethylsilyl (TMS) ethers through derivatization (see Protocol 3). This dramatically increases volatility and thermal stability while reducing polarity, resulting in sharp, symmetrical peaks.
-
-
(LC-MS) Poor Peak Shape: The analyte may be interacting with the column or showing poor solubility in the mobile phase.
-
Solution: Ensure the mobile phase composition is appropriate for a moderately polar lipid. A reversed-phase C18 column is often suitable. Check that the reconstitution solvent is compatible with the initial mobile phase to avoid injection-related peak distortion.
-
-
Section 3: Recommended Protocols & Data
Protocol 1: Optimized Lipid Extraction from Plasma/Tissue
This protocol incorporates best practices to minimize degradation during extraction.
-
Preparation: Prepare an extraction solvent of Chloroform:Methanol (2:1, v/v) containing 50 ppm BHT. Prepare a wash solution of 0.9% NaCl in water. All solvents should be high-purity or HPLC grade.
-
Homogenization: To a pre-weighed, frozen tissue sample (~50 mg) or plasma aliquot (100 µL) in a glass tube, add an appropriate internal standard.[12] Add 3 mL of the cold extraction solvent.
-
Extraction: Homogenize the sample thoroughly using a probe sonicator or tissue homogenizer, keeping the tube on ice at all times.
-
Phase Separation: Add 0.6 mL of the 0.9% NaCl solution. Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes to achieve clear phase separation.
-
Collection: Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a clean glass vial.
-
Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at <35°C. Do not dry completely. Reconstitute in a known volume of an appropriate solvent (e.g., hexane for derivatization, or mobile phase for LC-MS).
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol protects the hydroxyl groups, improving thermal stability and chromatographic performance.
-
Preparation: Ensure the extracted analyte is completely dry and free of water. A small amount of residual non-polar solvent like hexane is acceptable.
-
Reagents: Use a fresh, high-quality silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Reaction: To your dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.[15]
-
Analysis: Cool to room temperature. The sample is now ready for direct injection into the GC-MS. The resulting bis-TMS ether derivative will be much more stable and provide superior chromatography.
Table 1: Comparison of Analytical Strategies
| Parameter | Direct GC-MS Analysis | GC-MS after Silylation | LC-MS Analysis |
| Analyte Stability | Low (Risk of on-column degradation) | High (Diol is protected) | Moderate to High |
| Peak Shape | Often poor (tailing) | Excellent (Symmetrical) | Good (Dependent on mobile phase) |
| Sensitivity | Moderate to Low | High | High |
| Sample Prep Time | Shortest | Longer (adds ~45 min) | Short |
| Best For | Rapid screening (if validated) | Quantitative, high-precision analysis | Analysis of complex mixtures without heating |
| Key Consideration | High risk of inaccurate data[14] | Requires anhydrous conditions[9] | Matrix effects can be a challenge[16] |
Section 4: Advanced Topics & FAQs
Q4: What type of internal standard is best for this analysis?
A: The ideal internal standard (IS) is a compound that is structurally and chemically as similar as possible to your analyte but is not present in the sample.[10][12] For this compound, a stable isotope-labeled version (e.g., containing ¹³C or ²H) of the analyte itself is the gold standard. If that is not available, a good alternative would be a homologous compound, such as Methyl 9,10-dihydroxyheptadecanoate (a C17 analogue). Using a simple FAME like C17:0 is not ideal as it will not account for degradation or differential extraction related to the diol group.[12]
Q5: Is derivatization always necessary for GC-MS?
A: While not strictly mandatory, it is highly recommended for accurate and reproducible quantification. Analyzing underivatized diols by GC-MS is fraught with challenges, including thermal degradation in the inlet, poor peak shape due to hydrogen bonding with active sites in the column, and subsequent low sensitivity.[14] The small time investment in a simple silylation step (Protocol 2) pays significant dividends in data quality and reliability.
Q6: My biological matrix is very "dirty." How can I clean up the sample without losing my polar analyte?
A: For complex matrices, a simple liquid-liquid extraction may not be sufficient. Solid-Phase Extraction (SPE) is an excellent cleanup step.[8]
-
Strategy: Use a reversed-phase SPE cartridge (e.g., C18). After your initial lipid extraction, dilute the extract with a polar solvent (like methanol/water) and load it onto the activated cartridge. The non-polar interferences (like triglycerides) can be washed off with a less polar solvent. You can then elute your more polar this compound with a stronger, more polar organic solvent like methanol or acetonitrile.[8][17] Always optimize the wash and elution steps with your analyte standard to maximize recovery and purity.
References
- 1. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 2. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxidative cleavage of vicinal diols: IBX can do what Dess–Martin periodinane (DMP) can - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. perlan.com.pl [perlan.com.pl]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]
Technical Support Center: Enhancing Ionization Efficiency of Dihydroxy Fatty Acids
Welcome to the technical support center for the mass spectrometric analysis of dihydroxy fatty acids (DiHFAs). These molecules, characterized by a carboxylic acid head group and two hydroxyl groups along their alkyl chain, present unique analytical challenges due to their chemical properties. Low abundance in biological matrices and structural similarity among isomers further complicate their detection and quantification.[1]
This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your analytical outcomes.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers frequently encounter when developing methods for DiHFA analysis.
Q1: Should I use negative or positive ion mode for DiHFA analysis?
A1: The choice of ionization polarity is one of the most critical decisions in your method development. Each mode has distinct advantages and disadvantages rooted in the molecular structure of DiHFAs.
-
Negative Ion Mode (ESI-): This is the most intuitive approach. The carboxylic acid group on a fatty acid readily loses a proton (deprotonates) under typical electrospray ionization (ESI) conditions, forming a stable [M-H]⁻ anion.[2][3] This method is straightforward as it often does not require derivatization. However, a major drawback is that the acidic mobile phases used for optimal reversed-phase liquid chromatography (RPLC) can suppress this deprotonation, leading to reduced sensitivity.[4] Furthermore, in-source fragmentation or collision-induced dissociation (CID) of the [M-H]⁻ ion can be complex, often involving neutral losses of water (H₂O) and carbon dioxide (CO₂).[5]
-
Positive Ion Mode (ESI+): Direct analysis of underivatized DiHFAs in positive mode is generally inefficient. However, this mode becomes exceptionally powerful when combined with a charge-switching derivatization strategy.[6][7] By chemically attaching a molecule with a permanent positive charge (e.g., a quaternary amine) to the fatty acid's carboxyl group, you can achieve dramatic increases in ionization efficiency—often by several orders of magnitude (e.g., 2500-fold or more).[8][9] This "charge-reversal" makes the analysis more sensitive and robust, as ionization is no longer dependent on mobile phase pH.[10]
Q2: How do mobile phase additives affect DiHFA ionization?
A2: Mobile phase additives are critical for controlling the chemical environment of the ESI droplet and promoting efficient ion formation.
-
For Negative Ion Mode: To enhance deprotonation, one might consider using a higher pH mobile phase. However, this is often incompatible with silica-based RPLC columns, which degrade at high pH. A common compromise is to use additives like ammonium acetate or ammonium bicarbonate, which can help facilitate the formation of [M-H]⁻ ions without drastically increasing the pH.[3]
-
For Positive Ion Mode: When analyzing underivatized DiHFAs, additives containing cations can promote the formation of adducts.
-
Ammonium formate/acetate: These are volatile buffers that can promote the formation of [M+NH₄]⁺ adducts.
-
Sodium acetate/iodide: Sodium-containing additives can form [M+Na]⁺ adducts. Interestingly, research has shown that sodium additives can selectively favor the ionization of oxidized lipids (like DiHFAs) over their non-oxidized precursors, which can be a powerful tool for targeted analysis.[11][12][13]
-
Q3: What is derivatization and why is it so important for fatty acid analysis?
A3: Derivatization is the process of chemically modifying an analyte to improve its analytical properties. For fatty acids, this typically involves targeting the carboxyl group.[6] The primary goals are:
-
To Enhance Ionization Efficiency: As discussed in Q1, derivatization can convert the fatty acid into a species that ionizes much more efficiently in the positive mode. This is the most significant advantage for ESI-MS.[9]
-
To Improve Chromatographic Separation: Modifying the analyte can alter its polarity, leading to better peak shape and resolution in LC.[14]
-
To Standardize Fragmentation: Derivatization can direct fragmentation during MS/MS to occur in a more predictable manner, which aids in structural elucidation.[8]
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory. Both the carboxylic acid (typically to a methyl ester, FAME) and the hydroxyl groups (to trimethylsilyl, TMS, ethers) must be derivatized to increase volatility and thermal stability.[15][16][17]
Troubleshooting Guide
This section provides structured solutions to common problems encountered during DiHFA analysis.
Problem: Low Signal Intensity / Poor Sensitivity
Low signal is the most common hurdle in DiHFA analysis, often stemming from poor ionization efficiency.
Caption: Decision workflow for troubleshooting low signal intensity.
-
If using Negative Mode:
-
Mobile Phase: Ensure your mobile phase contains a weak base like ammonium acetate (5-10 mM) to aid deprotonation without damaging the column.
-
Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Dihydroxy fatty acids may require gentler source conditions than other lipids.[18]
-
-
Switch to a Derivatization Strategy (Recommended): If negative mode sensitivity is insufficient, the most robust solution is to implement a charge-switching derivatization protocol. This fundamentally improves the analyte's ability to ionize.[9] A 10 to 30-fold increase in signal is common.[9]
-
See Protocol 1: Charge-Switch Derivatization of DiHFAs using AMPP.
-
Problem: Difficulty Differentiating Positional Isomers
DiHFAs can have hydroxyl groups at various positions on the fatty acid chain (e.g., 9,10-DiHOME vs. 12,13-DiHOME). These isomers are often chromatographically inseparable and have the same mass, making MS/MS essential for identification.
The key to differentiating isomers lies in the fragmentation patterns generated during CID.
-
Negative Mode Fragmentation: For deprotonated molecules ([M-H]⁻), the most structurally informative fragmentation occurs via cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (the vicinal diol).[19] This α-cleavage is a characteristic and reliable pathway for locating the diol position.
-
Positive Mode Fragmentation (Derivatized): When using a derivatization agent like AMPP, the fragmentation pattern will be dominated by ions characteristic of the derivatization tag itself.[8] However, unique fingerprint ions related to the fatty acid structure, including fragments that help identify the diol position, can still be observed and used for identification.
Caption: Logic for using MS/MS to identify DiHFA isomers.
Data & Protocols
Table 1: Comparison of Ionization Modes for DiHFA Analysis
| Feature | Negative Ion Mode (Underivatized) | Positive Ion Mode (Derivatized) |
| Primary Ion | [M-H]⁻ | [M+Tag]⁺ |
| Sensitivity | Low to Moderate | High to Very High[9] |
| Sample Prep | Simple (Dilute and Shoot) | Requires chemical reaction step |
| Robustness | Sensitive to mobile phase pH[4] | Largely independent of mobile phase pH |
| Fragmentation | Informative α-cleavage[19] | Dominated by derivatization tag[8] |
| Best For | Initial screening, qualitative analysis | High-sensitivity quantification, complex matrices |
Table 2: Common Charge-Switch Derivatization Reagents for LC-MS
| Reagent | Abbreviation | Charged Group | Typical Sensitivity Gain | Reference |
| N-(4-aminomethylphenyl)pyridinium | AMPP | Pyridinium (Permanent +1) | 10-30 fold | [9] |
| 3-Acyloxymethyl-1-methylpyridinium | AMMP | Pyridinium (Permanent +1) | >2500 fold | [8] |
| 2,4-dimethoxy-6-piperazin-1-yl pyrimidine | DMPP | Piperazinyl (Protonated) | ~1000 fold | [14] |
Experimental Protocol 1: Charge-Switch Derivatization with AMPP
This protocol describes the derivatization of DiHFAs with N-(4-aminomethylphenyl)pyridinium (AMPP) to enhance positive mode ESI-MS detection, adapted from published methods.[9]
Materials:
-
Dried DiHFA extract or standard
-
Anhydrous Acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent
-
Vortex mixer
-
Heating block or incubator set to 60°C
-
LC-MS grade water with 0.1% formic acid
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of HATU in anhydrous ACN.
-
Prepare a 10 mg/mL solution of AMPP in anhydrous ACN.
-
Note: These solutions should be prepared fresh for best results.
-
-
Sample Preparation:
-
Ensure your DiHFA sample is completely dry. Reconstitute the dried sample in 20 µL of anhydrous ACN.
-
-
Derivatization Reaction:
-
To the reconstituted sample, add 5 µL of the 10 mg/mL HATU solution.
-
Add 5 µL of DIPEA.
-
Vortex briefly (20-30 seconds).
-
Add 5 µL of the 10 mg/mL AMPP solution.
-
Vortex again to ensure thorough mixing.
-
-
Incubation:
-
Seal the reaction vial tightly.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
Reaction Quenching and Dilution:
-
After incubation, cool the vial to room temperature.
-
Add 465 µL of LC-MS grade water containing 0.1% formic acid to the reaction mixture. This brings the final volume to 500 µL, quenches the reaction, and prepares the sample for injection.
-
-
LC-MS/MS Analysis:
-
Inject the diluted sample onto your RPLC-MS system.
-
Operate the mass spectrometer in Positive Ion Mode .
-
Set up a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method. The precursor ion will be the mass of the DiHFA plus the mass of the AMPP derivative tag. The product ions will be specific fragments used for quantification.
-
Caption: AMPP derivatization of a DiHFA's carboxylic acid.
References
- 1. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.wur.nl [research.wur.nl]
- 12. Selective ionization of oxidized lipid species using different solvent additives in flow injection mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Method Development for Baseline Separation of (9R,10S) and (9S,10R) Isomers
Welcome to the technical support guide for the chromatographic separation of (9R,10S) and (9S,10R) stereoisomers. This resource is designed for researchers, analytical chemists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in achieving baseline resolution for these critical isomeric pairs.
Core Concepts: Understanding the Separation Challenge
The (9R,10S) and (9S,10R) isomers are a pair of enantiomers. However, if the molecule contains other stereocenters, these isomers would be classified as diastereomers relative to other stereoisomers of the same molecule. For the purpose of this guide, we will address the separation of epimers, which are diastereomers that differ at only one of several stereogenic centers.[1] This distinction is crucial because, unlike enantiomers which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, including different shapes, polarities, and affinities for a stationary phase.[2] This fundamental difference is the key to their separation.
The primary goal of method development is to exploit these subtle physicochemical differences to achieve differential retention on a chromatographic column, leading to baseline separation (Resolution, Rs ≥ 1.5). This can often be accomplished on standard achiral stationary phases, though chiral phases may offer unique selectivity for more challenging separations.[3][4]
Troubleshooting Guide
This guide is structured to address specific issues you may encounter during method development, providing both the "what to do" and the "why it works."
Q1: My (9R,10S) and (9S,10R) isomers are co-eluting or have very poor resolution (Rs < 1.0). What is my first step?
Answer: When resolution is poor or non-existent, the primary focus must be on improving the selectivity (α) of your chromatographic system. Selectivity describes the ability of the system to differentiate between the two isomers. You can systematically alter selectivity by screening different stationary and mobile phases.
Causality: The separation of diastereomers is governed by differences in their three-dimensional structures, which dictates how they interact with the stationary phase. Changing the column chemistry (e.g., from a C18 to a Phenyl or a chiral phase) or the mobile phase composition introduces entirely new types of interactions (e.g., π-π, hydrogen bonding, steric hindrance), which can dramatically alter selectivity.[5][6]
Recommended Screening Conditions:
| Parameter | Reversed-Phase (RP) | Normal-Phase (NP) | Polar Organic Mode (on CSPs) |
| Columns | C18, C30, Phenyl, Embedded-Polar | Silica, Diol, Cyano | Polysaccharide (e.g., Chiralpak), Macrocyclic (e.g., CHIROBIOTIC)[7][8] |
| Mobile Phase A | Water + 0.1% Formic Acid or 10mM Ammonium Bicarbonate | n-Hexane or Heptane | Acetonitrile or Methanol |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | 2-Propanol (IPA) or Ethanol | Additives: 0.1% TFA (acidic) or 0.1% DEA (basic)[7] |
| Gradient | 5-95% B over 20 min | 2-50% B over 20 min | Isocratic screening (e.g., 100% ACN, 100% MeOH) |
| Temperature | 25 °C and 40 °C | Ambient (25 °C) | 25 °C |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | 1.0 mL/min (4.6 mm ID) | 0.5 - 1.0 mL/min (4.6 mm ID) |
Q2: I have some separation, but the peaks are not baseline resolved (1.0 < Rs < 1.5). How can I optimize the method?
Answer: With partial separation, your goal is to fine-tune the system to increase resolution. This can be achieved by making smaller, methodical changes to mobile phase composition, temperature, and flow rate to improve selectivity (α) and/or efficiency (N).[9]
Causality & Optimization Strategies:
-
Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) in reversed-phase can significantly alter selectivity. ACN is an aprotic solvent, while MeOH is a protic, hydrogen-bond donor. This difference in chemical property changes how the analytes and mobile phase compete for interaction sites on the stationary phase.[10]
-
Temperature: Increasing temperature generally decreases retention time and viscosity, which can lead to sharper peaks (higher efficiency). However, its effect on selectivity is compound-dependent. A van't Hoff plot (ln(k) vs 1/T) can determine if there is an optimal temperature for separation. Sometimes, sub-ambient temperatures are required to resolve difficult pairs.[11]
-
Flow Rate: Lowering the flow rate can increase column efficiency (N) by allowing more time for the analytes to equilibrate between the mobile and stationary phases, often improving resolution at the cost of longer run times.[9]
-
Mobile Phase Additives/pH: For ionizable compounds, adjusting the pH of the mobile phase can change the ionization state of the analytes, altering their polarity and interaction with the stationary phase. Using additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can also improve peak shape and selectivity.[7][12]
Impact of Parameter Adjustments on Chromatography:
| Parameter Change | Expected Effect on Resolution (Rs) | Expected Effect on Retention Time (tR) | Primary Factor Affected |
| ↓ % Organic Solvent (RP) | ↑ (Usually) | ↑ | Retention (k) |
| Switch ACN ↔ MeOH (RP) | ↑ or ↓ (Compound Dependent) | ↑ or ↓ | Selectivity (α) |
| ↓ Temperature | ↑ or ↓ (Compound Dependent) | ↑ | Selectivity (α) / Efficiency (N) |
| ↓ Flow Rate | ↑ (Usually) | ↑ | Efficiency (N) |
Q3: My peaks are tailing. What are the likely causes and solutions?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overload.
Causality & Solutions:
-
Silanol Interactions (RP-HPLC): Residual, un-capped silanol groups on the silica surface of the stationary phase are acidic and can strongly interact with basic analytes, causing tailing.
-
Solution: Add a competitor to the mobile phase. A small amount of an acid (e.g., 0.1% TFA or formic acid) can protonate the basic analyte, while a basic additive (e.g., 0.1% DEA) can saturate the silanol groups. Alternatively, use a column with advanced end-capping or a different stationary phase.[13]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.
-
Solution: Reduce the injection volume or dilute the sample. A good rule of thumb is to inject less than 10 µg of analyte on a standard 4.6 mm ID analytical column.[13]
-
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[13]
-
Q4: My retention times are drifting between injections. How can I improve reproducibility?
Answer: Retention time instability is typically a symptom of an unequilibrated system or inconsistent mobile phase preparation.
Causality & Solutions:
-
Insufficient Column Equilibration: The stationary phase needs to be fully equilibrated with the mobile phase before the first injection and between gradient runs.
-
Solution: Ensure an adequate equilibration time. For gradient elution, a re-equilibration period of at least 10 column volumes is recommended.[13]
-
-
Temperature Fluctuations: The column temperature must be stable. Even small changes in ambient temperature can affect retention if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30 °C) for stability.
-
-
Mobile Phase Instability: Inconsistent preparation, degradation, or evaporation of a volatile component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure accurate measurements. Degas the mobile phase before use to prevent bubble formation.[13]
-
Frequently Asked Questions (FAQs)
Q: Do I always need a chiral stationary phase (CSP) to separate diastereomers like (9R,10S) and (9S,10R)? A: Not necessarily. Because diastereomers have different physical properties, they can often be separated on standard (achiral) columns like C18 or Phenyl.[4][14] An achiral column should always be the first choice for screening due to lower cost and greater robustness. CSPs are powerful tools that should be employed when achiral methods fail to provide adequate resolution.[7]
Q: What is the difference between separating these isomers in Normal-Phase vs. Reversed-Phase mode? Which should I try first? A: The choice depends on the polarity of your compound.
-
Reversed-Phase (RP): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). It is generally the first choice for moderately polar to non-polar compounds and is highly robust and reproducible.
-
Normal-Phase (NP): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/IPA). It often provides different and sometimes superior selectivity for polar compounds or isomers with subtle structural differences.[14] For most drug-like molecules, starting with a reversed-phase screening is the standard approach.
Q: How do mobile phase additives like acids (TFA, Formic Acid) or bases (DEA, Ammonia) improve separation? A: These additives work in several ways. For ionizable analytes, they control the pH to keep the analyte in a single, un-ionised form, which generally results in better peak shape and retention on reversed-phase columns. They can also mask active sites on the stationary phase (like silanols) that cause peak tailing.[13] In some cases, changing the mobile phase from acidic to basic can even alter the retention order of isomers, providing a powerful tool for selectivity optimization.[12]
Q: My method works well with UV detection, but I lose separation/sensitivity when I switch to LC-MS. Why? A: This is a common issue related to mobile phase compatibility. Many additives used for UV detection, such as phosphate buffers or TFA (in high concentrations), are not ideal for mass spectrometry. Phosphates are non-volatile and will contaminate the MS source.[15] TFA can cause significant ion suppression in the ESI source.
-
Solution: To adapt a method for LC-MS, replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate. Use formic acid (0.1%) instead of TFA where possible. These changes can alter the chromatography, so some re-optimization of the separation may be necessary.[16][17]
Detailed Experimental Protocols
Protocol 1: Systematic Screening of Columns and Mobile Phases
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of the isomeric mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute to a working concentration of ~50 µg/mL.
-
System Setup:
-
HPLC/UHPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Install the first column to be screened (e.g., a high-quality C18 column, 100 x 2.1 mm, <2 µm).
-
-
Mobile Phase Preparation:
-
MP A: Water + 0.1% Formic Acid
-
MP B: Acetonitrile + 0.1% Formic Acid
-
MP C: Methanol + 0.1% Formic Acid
-
-
Screening Execution:
-
Set column temperature to 30 °C.
-
Equilibrate the column with 95% A / 5% B for 10 column volumes.
-
Inject 2 µL of the sample.
-
Run a generic gradient: 5% to 95% B over 15 minutes. Hold for 2 minutes. Return to initial conditions and re-equilibrate.
-
Repeat the run using MP C instead of MP B.
-
Repeat steps 2-4 for each column in your screening set (e.g., Phenyl, Embedded-Polar, Chiralpak IA, etc.).
-
-
Data Evaluation: Compare the chromatograms from all runs. Look for the condition that provides the best initial separation (highest resolution or "peak apex to peak apex" distance). This will be your starting point for optimization.
Protocol 2: Mobile Phase Optimization for Fine-Tuning Resolution
-
Select Best Condition: Choose the column and mobile phase system that showed the most promise from Protocol 1.
-
Optimize Organic Ratio (Isocratic): If the peaks are close together, convert the gradient method to an isocratic one. The approximate isocratic %B can be estimated from the %B at which the peaks eluted during the gradient run.
-
Fine-Tune %B: Run a series of isocratic experiments, adjusting the %B in small increments (e.g., 38%, 40%, 42%). Analyze the resolution (Rs) at each step to find the optimal organic content.
-
Temperature Study: At the optimal isocratic %B, perform runs at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Plot resolution vs. temperature to identify the optimum.
-
Finalize Method: Once the best conditions are identified, confirm the method's robustness by making small, deliberate changes to ensure it remains stable.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. isca.me [isca.me]
- 11. longdom.org [longdom.org]
- 12. Back to basic: Using ammonium hydroxide to improve peptide epimer/isomer liquid chromatography separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. lcms.cz [lcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reducing Ion Suppression for Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
Welcome to the technical support guide for the analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS) workflows. Here, we will delve into the causes of this phenomenon and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my analysis of this compound?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of your target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3][4] It occurs when co-eluting compounds from your sample matrix compete with your analyte for ionization.[1][2]
Q2: I'm seeing a significant drop in signal intensity for my analyte. How can I confirm if ion suppression is the cause?
A2: A common method to identify ion suppression is the post-column infusion experiment.[5] This involves continuously infusing a standard solution of your analyte into the LC flow after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte in a real sample indicates the presence of co-eluting, suppressing agents.
Q3: Can I just dilute my sample to reduce ion suppression?
A3: While sample dilution can be a quick and easy way to reduce the concentration of interfering matrix components, it may not always be a viable solution.[3][5] If your analyte is present at low concentrations, dilution could push its signal below the limit of detection (LOD) of your instrument.[5] This approach is a trade-off between reducing matrix effects and maintaining adequate sensitivity.[5]
Q4: Are there any mobile phase additives I should avoid?
A4: Yes, certain additives can contribute to ion suppression. Non-volatile buffers like phosphate buffers should be avoided as they can precipitate in the ion source and suppress the signal.[3][6] While trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve chromatography, it is also known to cause significant ion suppression in electrospray ionization (ESI).[3][6] If possible, opt for more volatile alternatives like formic acid.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
This is a classic sign of ion suppression, often coupled with chromatographic issues.
Root Cause Analysis:
-
Co-eluting Matrix Components: The primary cause of ion suppression is the presence of other molecules from the sample matrix that elute at the same time as your analyte.[3] For a dihydroxy fatty acid methyl ester like this compound, common interferences in biological samples include phospholipids and other lipids.[7]
-
Inefficient Sample Preparation: The sample cleanup process may not be adequately removing these interfering compounds.[1][8]
-
Suboptimal Chromatographic Conditions: The LC method may not be providing sufficient separation between the analyte and matrix components.[1]
Solutions:
-
Optimize Sample Preparation: This is often the most effective way to combat ion suppression.[1][8]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up complex samples and remove interfering compounds.[1][9] For this compound, a reversed-phase (C18) or a mixed-mode SPE cartridge can be effective.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition your analyte away from interfering substances.[1][8] A multi-step LLE can further enhance cleanup.[8]
-
-
Refine Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to improve the separation between your analyte and any closely eluting matrix components.[1]
-
Column Chemistry: Consider using a different column with an alternative stationary phase to alter selectivity.
-
UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems provide higher resolution and can better separate the analyte from the matrix, thereby reducing ion suppression.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Variability in your results can also be a symptom of ion suppression, as the extent of suppression can differ between samples.
Root Cause Analysis:
-
Matrix Variability: Biological samples inherently have variability in their composition, leading to inconsistent levels of ion suppression.
-
Sample Preparation Inconsistency: Minor variations in the execution of your sample preparation protocol can lead to differing levels of matrix components in the final extract.[11]
Solutions:
-
Implement an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL-IS will co-elute with your analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.[6]
-
Automate Sample Preparation: To improve the consistency of your sample preparation, consider using automated systems for SPE or LLE.[12]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for the matrix effects during quantification.[1][13]
Issue 3: No Signal Detected for the Analyte
In severe cases, ion suppression can completely eliminate the analyte signal.
Root Cause Analysis:
-
High Concentration of Suppressing Agents: The concentration of interfering compounds in your sample is so high that it completely quenches the ionization of your analyte.[3]
-
Ionization Source Saturation: At very high concentrations of co-eluting species, the ESI process can become saturated, preventing the ionization of your analyte.[2][3]
Solutions:
-
Change Ionization Mode: If you are using positive ion mode ESI, switching to negative ion mode might help, as fewer compounds tend to ionize in negative mode, potentially reducing the competition.[3]
-
Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] If your analyte is amenable to APCI, this could be a viable alternative.
-
Aggressive Sample Cleanup: A more rigorous sample preparation method is necessary. This could involve a multi-step SPE protocol or a combination of LLE and SPE.[10]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to remove phospholipids and other interfering substances from plasma samples prior to LC-MS analysis of this compound.
Materials:
-
Reversed-phase C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 1 mL of pre-treated plasma (e.g., protein precipitated) onto the cartridge.
-
Washing:
-
Wash with 3 mL of water to remove salts and polar impurities.
-
Wash with 3 mL of 40% methanol in water to remove more polar interferences.
-
-
Elution: Elute the analyte with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Signal Intensity of this compound
| Sample Preparation Method | Analyte Signal Intensity (Arbitrary Units) | % Ion Suppression |
| Protein Precipitation | 1.5 x 10^4 | 85% |
| Liquid-Liquid Extraction | 5.2 x 10^4 | 48% |
| Solid-Phase Extraction (C18) | 8.9 x 10^4 | 11% |
% Ion Suppression calculated relative to the signal of a pure standard.
Visualizations
Mechanism of Ion Suppression in ESI
Caption: Competition between analyte and matrix for charge in ESI.
Troubleshooting Workflow for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. gmi-inc.com [gmi-inc.com]
Technical Support Center: Troubleshooting Calibration Curves for Long-Chain Fatty Acid Methyl Esters (FAMEs)
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of long-chain fatty acid methyl ester (FAME) analysis. Generating a robust and linear calibration curve is the cornerstone of accurate quantification. However, the unique physicochemical properties of long-chain FAMEs (typically C20 and longer) present distinct challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common issues.
Section 1: Frequently Asked Questions (FAQs) - The "What" and "Why"
This section addresses the fundamental challenges encountered during the analysis of long-chain FAMEs.
Q1: Why is my calibration curve for long-chain FAMEs (e.g., C22:0, C24:0) consistently non-linear with a poor R² value?
A: Non-linearity for high molecular weight FAMEs is a frequent and multifaceted problem. Unlike their shorter-chain counterparts, long-chain FAMEs are less volatile and more prone to interactions within the gas chromatography (GC) system. The primary causes are:
-
Inlet Discrimination: This is the most common culprit. During split/splitless injection, the high temperatures required to volatilize the sample can cause higher boiling point compounds (long-chain FAMEs) to be transferred to the column less efficiently than more volatile, shorter-chain compounds. This creates a negative bias at higher concentrations, leading to a curve that flattens at the top.[1]
-
Adsorption/Active Sites: Long-chain FAMEs can interact with active sites, such as silanols, in the injector liner, column, or even on glass wool packing.[1][2] This irreversible or reversible adsorption leads to peak tailing and a non-proportional response, particularly at low concentrations where the active sites are not yet saturated.
-
Standard Preparation and Solubility: Long-chain saturated FAMEs have limited solubility in common GC solvents like hexane, especially at low temperatures. If your standards are not fully dissolved or begin to precipitate in the autosampler vial, the injected concentration will be inconsistent, leading to poor linearity.
Q2: What causes the poor peak shape, especially tailing, I observe for my long-chain FAMEs?
A: Peak tailing is a classic sign that a portion of the analyte is being delayed as it moves through the system. For long-chain FAMEs, this is typically due to:
-
Secondary Interactions: The ester group on FAMEs can interact with active sites in the GC flow path.[2][3] These interactions are more pronounced for less volatile, long-chain compounds that spend more time in the system.
-
Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create new active sites, leading to tailing for all subsequent analytes.[4]
-
Injector Temperature Too Low: If the inlet temperature is insufficient to flash-volatilize the long-chain FAMEs, they will be introduced onto the column slowly and unevenly, resulting in broad, tailing peaks.[5]
-
Incomplete Derivatization: Any remaining free fatty acids are significantly more polar than their methyl esters and will interact strongly with the system, causing severe peak tailing.[6]
Q3: Why do my long-chain FAME standards show poor area reproducibility between injections?
A: Poor reproducibility is often linked to the challenges of getting a consistent amount of analyte from the vial to the detector. Key factors include:
-
Inlet Discrimination: As mentioned, this phenomenon is inherently variable and can lead to inconsistent transfer of high-boiling point analytes to the column.[1]
-
Solvent Evaporation: If using a highly volatile solvent like hexane for your standards, evaporation from the vial (even when capped) can occur over the course of a long analytical run, concentrating the sample and causing an upward drift in peak areas.[7]
-
Injector Contamination (Carryover): Long-chain FAMEs can be "sticky" and may not be completely flushed from the injector after an injection. This can lead to carryover into subsequent runs, artificially inflating the peak area of the next injection.
Q4: How should I choose an internal standard for quantifying a wide range of FAMEs, including long chains?
A: The choice of internal standard (IS) is critical for correcting variations in sample preparation and injection.[8][9]
-
Ideal Choice (Stable Isotope-Labeled): The best internal standard is a stable isotope-labeled version of the analyte itself (e.g., C22:0-d4 for C22:0).[8][10] This is because it will have nearly identical chemical and physical properties, ensuring it behaves the same way during extraction, derivatization, and injection. However, this can be prohibitively expensive when analyzing many different FAMEs.
-
Practical Choice (Odd-Chain FAME): A common and cost-effective alternative is to use an odd-chain FAME that is not naturally present in the sample, such as C17:0 or C19:0.[9][11] It is crucial to select an IS that has similar volatility and chromatographic behavior to the analytes of interest. For a wide range of FAMEs, a single IS may not be sufficient to correct for discrimination across the entire volatility range. In such cases, using two internal standards (e.g., C13:0 for short-to-mid chains and C21:0 or C23:0 for mid-to-long chains) can provide more accurate correction. The choice of internal standard can significantly affect the accuracy and reliability of measurement results and must be carefully assessed.[10][12]
Section 2: Troubleshooting Guides - The "How-To"
This section provides structured workflows to diagnose and solve specific problems.
Problem 1: Non-Linear Calibration Curve (R² < 0.995)
Symptom: Your calibration curve for long-chain FAMEs is visibly curved (often flattening at higher concentrations) or your coefficient of determination (R²) is below the acceptable threshold for your application.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a non-linear calibration curve.
Detailed Actions
-
Verify Standard Preparation:
-
Action: Prepare a fresh set of calibration standards from a solid or high-concentration stock. Errors in serial dilutions are a common source of non-linearity.[13]
-
Causality: Long-chain saturated FAMEs can precipitate out of solution in volatile solvents like hexane. Consider using toluene for stock solutions, as it is a better solvent for these compounds and is less prone to evaporation.[14] Use a vortex mixer and sonication to ensure complete dissolution.
-
-
Optimize GC Inlet Parameters:
-
Action: The injector is the most critical point for preventing discrimination. Implement the parameter changes in the table below.
-
Causality: A higher inlet temperature and faster injection speed help ensure that the entire sample droplet is volatilized rapidly and homogeneously, minimizing the preferential transfer of more volatile components.[15] A deactivated liner with glass wool can help trap non-volatile residues and promote better sample mixing and volatilization.[5]
Parameter Standard Setting Optimized for Long-Chain FAMEs Rationale Inlet Temperature 250 °C 270 - 300 °C Ensures rapid and complete volatilization of high molecular weight compounds.[16] Injection Speed Normal Fast (100 µL/min or higher) Minimizes the time the syringe needle resides in the hot inlet, reducing discrimination.[15] Splitless Hold Time 0.5 - 1.0 min Start at 1.0 min and evaluate Ensures sufficient time for the less volatile long-chain FAMEs to be transferred to the column. Initial Oven Temp 100 - 140 °C 60 - 100 °C A lower initial oven temperature can help refocus the analytes at the head of the column, improving peak shape.[15] -
-
Inspect GC Flow Path:
-
Action: Perform routine GC maintenance. Replace the inlet liner and septum. If peak tailing is also observed, trim 10-20 cm from the front of the GC column.[2]
-
Causality: The inlet liner is where most non-volatile residues accumulate, creating active sites. The front of the column can also become contaminated. Removing this section provides a fresh, inert surface for the analytes to interact with.
-
-
Check Detector Linear Range:
-
Action: While less common for Flame Ionization Detectors (FID), it is possible to saturate the detector at very high concentrations. Dilute your highest concentration standard by 50% and see if it falls on the curve.
-
Causality: Every detector has an upper limit to its linear response. If the amount of analyte reaching the detector is too high, the signal will no longer be proportional to the concentration.[17]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Your long-chain FAME peaks are not symmetrical. Tailing peaks have an extended tail on the right side, while fronting peaks have a steep leading edge. This compromises integration and resolution.[18]
Troubleshooting Workflow
Caption: Diagnostic workflow for troubleshooting poor peak shape (tailing vs. fronting).
Detailed Actions
-
If Peaks are Tailing:
-
Check for Active Sites: This is the most probable cause.[3]
-
Action: Replace the injector liner with a new, deactivated one. Using a liner with deactivated glass wool is highly recommended.[2][5]
-
Causality: Over time, the liner surface becomes active through exposure to sample matrix and high temperatures. A fresh, inert surface prevents unwanted analyte interactions.
-
-
Confirm Complete Derivatization:
-
Action: Prepare a fresh derivatization of your sample or standard. Ensure reagents (e.g., BF₃-methanol, HCl-methanol) are not expired.
-
Causality: Free fatty acids are highly polar and will tail severely. Incomplete conversion to the less polar FAMEs is a major source of peak tailing.[6]
-
-
-
If Peaks are Fronting:
-
Check for Column Overload: This is the classic cause of peak fronting.[18]
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you have confirmed overload.
-
Causality: Injecting too much analyte mass onto the column saturates the stationary phase at the point of injection. The excess molecules travel faster through the saturated region, eluting earlier and creating a fronting peak. You can also increase the split ratio to reduce the amount of sample reaching the column.[5]
-
-
Section 3: Protocols & Methodologies
Protocol 3.1: Preparation of FAME Calibration Standards
This protocol describes the preparation of a 5-point calibration curve from a certified 37-component FAME standard mix.
Materials:
-
Certified FAME Standard Mix (e.g., Supelco 37 Component FAME Mix)
-
Toluene, HPLC grade (for stock solution)
-
Hexane, HPLC grade (for working dilutions)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Autosampler vials with PTFE-lined caps
Procedure:
-
Prepare a Stock Solution (e.g., 1000 µg/mL total FAMEs):
-
Allow the sealed ampule of the FAME standard mix to come to room temperature.
-
Carefully open the ampule and, using a calibrated pipette, transfer the entire contents into a 10 mL volumetric flask.
-
Rinse the ampule 2-3 times with small volumes of toluene, transferring the rinsate to the volumetric flask.
-
Bring the flask to final volume with toluene. This is your Stock Solution . Store at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[19]
-
-
Prepare Intermediate and Working Standards:
-
Perform serial dilutions from the Stock Solution using hexane to create your calibration levels. A typical range for GC-FID analysis might be 1, 5, 25, 50, and 100 µg/mL.
-
Example for 100 µg/mL Standard: Pipette 1 mL of the 1000 µg/mL Stock Solution into a 10 mL volumetric flask and bring to volume with hexane.
-
Example for 25 µg/mL Standard: Pipette 0.25 mL of the 1000 µg/mL Stock Solution into a 10 mL volumetric flask and bring to volume with hexane.
-
Transfer the final working standards to labeled autosampler vials. Do not store dilute standards in hexane for extended periods due to evaporation.[14]
-
Protocol 3.2: Recommended GC-FID Method Parameters for Long-Chain FAMEs
This method is a starting point for analyzing a broad range of FAMEs, including long chains up to C24:1, on a highly polar column.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC (or equivalent) with FID |
| Column | Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or Restek Rt-2560 (100 m x 0.25 mm, 0.20 µm)[20] |
| Carrier Gas | Helium, Constant Pressure Mode @ 40 psi[7] |
| Inlet | Split/Splitless |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 140°C, hold 5 minRamp 1: 4°C/min to 240°CHold: 20 min at 240°C |
| Detector | FID |
| Detector Temp | 280 °C |
| H₂ Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
Rationale: The use of a long, highly polar cyanopropyl siloxane column is essential for resolving complex mixtures of FAMEs, including positional and geometric (cis/trans) isomers.[20][21][22] The slow oven ramp rate ensures sufficient separation between closely eluting long-chain compounds. A final hold at a high temperature helps to elute any remaining high molecular weight compounds and clean the column before the next run.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 12. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ues.pku.edu.cn [ues.pku.edu.cn]
- 16. perlan.com.pl [perlan.com.pl]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Robust Analysis of Fatty Acids in Milk: An Independent Lifetime Evaluation of Rt-2560 GC Columns [discover.restek.com]
- 21. manuals.plus [manuals.plus]
- 22. academic.oup.com [academic.oup.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl (9R,10S)-9,10-dihydroxyoctadecanoate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chiral molecules like Methyl (9R,10S)-9,10-dihydroxyoctadecanoate is paramount. This dihydroxy fatty acid methyl ester, a potential biomarker and biologically active lipid, demands analytical methods that are not only precise and accurate but also stereospecific. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3]. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure your methods are self-validating and scientifically sound.
The Analytical Challenge: Structure and Stereochemistry
This compound possesses two chiral centers at the C9 and C10 positions. The specific (9R,10S) configuration dictates its three-dimensional structure and, consequently, its biological activity. An analytical method must, therefore, be able to distinguish it from its other stereoisomers (9S,10R; 9R,10R; 9S,10S). This necessity for stereoselectivity, combined with the compound's physicochemical properties—a long aliphatic chain making it non-polar, but with two hydroxyl groups adding polarity—guides our choice of analytical strategy.
Method Selection: A Tale of Two Techniques
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, and Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires a derivatization step to enhance volatility.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds.[5][6] Its major advantage for this topic is the availability of chiral stationary phases (CSPs) that can directly resolve enantiomers and diastereomers.[3][5][7] Coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity without the need for derivatization.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the analysis of volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral libraries.[4][6] However, the hydroxyl and carboxylate functionalities of our target molecule make it non-volatile. Therefore, a critical derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis.[4][11]
Part 1: Chiral HPLC-MS/MS Method for Direct Analysis
The rationale for choosing a chiral HPLC method coupled with tandem mass spectrometry (MS/MS) is its ability to provide both stereospecific separation and highly sensitive, specific quantification in a single run, directly from a complex matrix. This approach aligns with modern analytical lifecycle management by building quality into the method from the outset.[1]
Experimental Protocol: Chiral HPLC-MS/MS
This protocol is designed for the quantification of this compound in a biological matrix like plasma.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase. The causality here is to efficiently remove protein interferences while ensuring high recovery of the analyte.
-
-
Chromatographic Conditions:
-
HPLC System: A UPLC/UHPLC system for high resolution and speed.
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H or Chiralpak AD-H). These phases are known to provide excellent enantioselectivity for compounds with hydroxyl groups near the chiral center.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point would be 95:5 (v/v) Hexane:Isopropanol. The choice of a non-polar mobile phase is dictated by the nature of the chiral stationary phase.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C. Temperature control is critical for reproducible chiral separations.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode. The carboxyl group, even as a methyl ester, can be detected, but the free dihydroxy acid (if hydrolyzed) is readily detected in negative mode. For the methyl ester, Atmospheric Pressure Chemical Ionization (APCI) in positive mode might also be effective.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (e.g., [M+H]+ or [M-H]-) → Product ion (specific fragment).
-
Internal Standard: Corresponding transition for the stable isotope-labeled standard.
-
Rationale: MRM provides exceptional specificity and sensitivity by monitoring a specific fragmentation pathway unique to the analyte, filtering out background noise.
-
-
Workflow Diagram: Chiral HPLC-MS/MS Analysis
Caption: Workflow for chiral HPLC-MS/MS analysis.
Part 2: GC-MS Method with Derivatization
The GC-MS approach is a classic and robust alternative. Its strength lies in the high separation power of capillary GC columns and the structural information provided by electron ionization (EI) mass spectra. The key is the derivatization step, which must be reproducible and complete. For this compound, the two hydroxyl groups must be capped to increase volatility and improve peak shape.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Derivatization:
-
Perform an initial liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
-
Evaporate the solvent to complete dryness. The absence of water is critical for the subsequent silylation reaction.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This provides good general separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
Rationale: This temperature program allows for the separation of the derivatized analyte from other sample components and derivatization by-products.
-
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 50-600) for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Select 3-4 characteristic ions from the mass spectrum of the derivatized analyte for quantification and confirmation.
-
Workflow Diagram: GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis with silylation.
Part 3: Method Validation - A Comparative Framework
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8][12] We will follow the ICH Q2(R1) guidelines to compare our two proposed methods.[2]
Logical Relationship of Validation Parameters
The validation parameters are interconnected. Foundational elements like specificity and system suitability must be established before performance characteristics like accuracy and precision can be reliably determined.
Caption: Interdependence of analytical validation parameters.
Comparative Data Summary
The following table summarizes the expected performance of each method based on the analysis of similar hydroxy fatty acids.[11] The objective is to provide a clear, data-driven comparison for method selection.
| Validation Parameter | Chiral HPLC-MS/MS | GC-MS (with Derivatization) | Rationale & Causality |
| Specificity/Selectivity | Excellent. Achieved via chiral chromatography (stereoisomers) and MRM (structural isomers/interferences). | Good to Excellent. Achieved via high-resolution capillary GC and mass filtering (SIM). Chiral separation is possible with a specialized chiral GC column but is less common. | HPLC-MS/MS is inherently more selective due to the combination of chiral separation and specific mass transitions. |
| Linearity (r²) | Typically >0.995 | Typically >0.995 | Both methods can achieve excellent linearity with proper standard preparation. |
| Range | 1 - 1000 ng/mL | 5 - 2000 ng/mL | The range is dependent on the detector's response and can be adjusted. GC-MS may have a slightly wider dynamic range. |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | Recovery in GC-MS can be slightly more variable due to the multi-step derivatization and potential for analyte degradation at high temperatures. |
| Precision (%RSD) | < 10% | < 15% | The automated, direct analysis of HPLC-MS/MS generally leads to better precision by minimizing manual sample manipulation steps compared to the derivatization workflow. |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | ~2.0 ng/mL | The sensitivity of tandem MS detection in HPLC-MS/MS is typically superior for this class of molecules compared to standard GC-EI-MS. |
| Robustness | Good. Sensitive to mobile phase composition and column temperature. | Moderate. Sensitive to injector temperature, oven ramp rate, and completeness of the derivatization reaction. | The derivatization step in the GC-MS method introduces an additional critical variable that can affect robustness. |
| Throughput | Higher. Direct injection after simple extraction. | Lower. Requires a lengthy and precise derivatization step for each sample. | The elimination of the derivatization step significantly shortens the sample preparation time for the HPLC method. |
Conclusion and Recommendation
Both Chiral HPLC-MS/MS and GC-MS are viable and powerful techniques for the analysis of this compound. The choice between them is dictated by the specific requirements of the research.
-
Chiral HPLC-MS/MS is the recommended method when stereoisomeric purity is critical and high sensitivity is required, particularly for analysis in complex biological matrices. Its direct analysis workflow offers higher throughput and potentially better precision.
-
GC-MS is a robust and cost-effective alternative when the absolute configuration is not the primary focus, or when a laboratory is already heavily invested in GC-based workflows. It provides excellent chromatographic resolution and reliable quantification, provided the derivatization protocol is meticulously controlled and validated.
Ultimately, a thorough method validation, following the principles outlined in this guide and by regulatory bodies like the ICH, is not merely a procedural step but the very foundation of trustworthy and reproducible scientific data.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate and its Enantiomer: A Guide for Researchers
This guide provides a detailed comparative analysis of the erythro enantiomers, Methyl (9R,10S)-9,10-dihydroxyoctadecanoate and Methyl (9S,10R)-9,10-dihydroxyoctadecanoate. As research into the biological significance of lipid metabolites intensifies, understanding the nuanced differences imparted by stereochemistry is paramount for the development of targeted therapeutics. While direct comparative studies on these specific methyl esters are nascent, this document synthesizes existing knowledge on their corresponding carboxylic acids and related dihydroxy fatty acids to provide a foundational guide for researchers. We will delve into their synthesis, analytical separation, and expected differential biological activities, supported by detailed experimental frameworks.
Introduction to Diastereomeric Dihydroxy Fatty Acid Esters
Methyl 9,10-dihydroxyoctadecanoate is a dihydroxylated derivative of oleic acid methyl ester. The introduction of two hydroxyl groups across the C9-C10 double bond creates two chiral centers, leading to four possible stereoisomers. These are grouped into two pairs of enantiomers, known as diastereomers: erythro and threo.
-
Erythro diastereomers : this compound and its enantiomer, Methyl (9S,10R)-9,10-dihydroxyoctadecanoate.
-
Threo diastereomers : Methyl (9R,10R)-9,10-dihydroxyoctadecanoate and its enantiomer, Methyl (9S,10S)-9,10-dihydroxyoctadecanoate.
This guide focuses on the comparative analysis of the erythro enantiomers. The spatial arrangement of the hydroxyl groups in these molecules is a critical determinant of their interaction with biological targets, such as enzymes and receptors, leading to potentially distinct physiological effects.
Stereoselective Synthesis
The synthesis of specific stereoisomers of Methyl 9,10-dihydroxyoctadecanoate requires precise control over the dihydroxylation reaction of the parent alkene. The choice of starting material (cis or trans alkene) and the dihydroxylation method dictates the resulting diastereomer.
Synthesis of erythro-Diols
The erythro diastereomers are typically synthesized from the trans-alkene, methyl elaidate, via syn-dihydroxylation. One established method for this is the Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).
Alternatively, performic acid oxidation of the alkene followed by hydrolysis of the resulting epoxide yields the anti-diol. Therefore, starting with methyl oleate (cis-alkene) and performing epoxidation followed by acid-catalyzed ring-opening will yield the threo-diols, while starting with methyl elaidate (trans-alkene) will produce the erythro-diols.[1]
Enantioselective Synthesis
For the synthesis of individual enantiomers, the Sharpless asymmetric dihydroxylation is the method of choice.[1][2] This powerful technique employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond.
-
AD-mix-β , containing the ligand (DHQD)₂PHAL, is typically used to synthesize the (9S,10R)-diol from a trans-alkene.
-
AD-mix-α , containing the ligand (DHQ)₂PHAL, would be used to generate the (9R,10S)-diol.
The causality behind this selectivity lies in the formation of a chiral osmate ester intermediate. The bulky chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, leading to a high degree of enantioselectivity.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for the individual methyl ester enantiomers is not widely published, we can outline the expected properties and the analytical methods for their characterization.
Table 1: Predicted Physicochemical Properties of erythro-Methyl 9,10-dihydroxyoctadecanoate Enantiomers
| Property | This compound | Methyl (9S,10R)-9,10-dihydroxyoctadecanoate | Rationale & Reference |
| Molecular Formula | C₁₉H₃₈O₄ | C₁₉H₃₈O₄ | Identical for enantiomers.[2][3] |
| Molecular Weight | 330.50 g/mol | 330.50 g/mol | Identical for enantiomers.[2][3] |
| Melting Point | Expected to be identical | Expected to be identical | Enantiomers have identical melting points. |
| Specific Optical Rotation ([α]D) | Expected to be equal in magnitude, opposite in sign | Expected to be equal in magnitude, opposite in sign | This is the defining characteristic of enantiomers.[4] |
Spectroscopic Analysis
The ¹H and ¹³C NMR spectra of the two enantiomers are expected to be identical in an achiral solvent. Diastereomers, however, would show distinct spectra. Key expected signals for the erythro isomers include:
-
¹H NMR : A characteristic multiplet for the protons on the carbons bearing the hydroxyl groups (C9-H and C10-H). The methyl ester protons will appear as a singlet around 3.6 ppm.
-
¹³C NMR : Resonances for the hydroxyl-bearing carbons (C9 and C10) in the range of 70-80 ppm. The carbonyl carbon of the ester will be significantly downfield.
The electron ionization (EI) mass spectra of the enantiomers will be identical. The fragmentation pattern is dictated by the molecular structure, not its stereochemistry. Key fragments for Methyl 9,10-dihydroxyoctadecanoate arise from cleavage between the two hydroxyl-bearing carbons.[1]
Chromatographic Resolution of Enantiomers
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical and preparative separation of enantiomers.[5][6][7]
Rationale for Method Selection
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with hydroxyl and ester functional groups.[8] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differences in the stability of these complexes lead to different retention times.
Experimental Protocol: Chiral HPLC Separation
The following is a generalized protocol that serves as a starting point for method development.
-
Column : Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative), 250 x 4.6 mm, 5 µm.
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Temperature : 25°C.
Diagram 1: Experimental Workflow for Synthesis and Chiral Separation
Caption: Workflow for enantioselective synthesis and subsequent chiral HPLC resolution.
Comparative Biological Activity
Direct comparative biological data for the enantiomers of Methyl 9,10-dihydroxyoctadecanoate is limited. However, studies on the corresponding carboxylic acids and other related hydroxylated fatty acids strongly suggest that stereochemistry is a critical determinant of their biological function.[9] These molecules are known to be involved in modulating inflammation and lipid metabolism, often through interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[9][10]
Modulation of PPARs
PPARs are nuclear receptors that play crucial roles in lipid homeostasis and inflammation.[10][11] There are conflicting reports on whether 9,10-dihydroxystearic acid activates PPARα.[9] It is highly probable that the different stereoisomers will exhibit differential activity on PPAR subtypes (α, β/δ, and γ). For instance, one enantiomer may be a potent agonist for a particular PPAR subtype, while its counterpart may be less active or even an antagonist. This stereospecificity arises from the precise three-dimensional fit required within the ligand-binding pocket of the receptor.
Table 2: Hypothetical Comparative Biological Activity Profile
| Biological Target/Assay | This compound | Methyl (9S,10R)-9,10-dihydroxyoctadecanoate | Rationale & Supporting Evidence |
| PPARα Activation | Potentially moderate agonist | Potentially weak agonist/inactive | Based on stereospecificity observed for other PPAR ligands. Direct testing is required to resolve conflicting reports for the racemic acid.[9] |
| PPARγ Activation | Potentially weak agonist/inactive | Potentially moderate agonist | The activity of hydroxylated fatty acids on PPARγ is known to be stereoisomer-dependent. |
| Anti-inflammatory Activity (e.g., inhibition of NF-κB) | Expected to show activity | Expected to show activity, potentially with different potency | Related hydroxy fatty acids have demonstrated anti-inflammatory properties.[12] |
| Cytotoxicity (e.g., on cancer cell lines) | To be determined | To be determined | Antiproliferative effects of related compounds are enantiomer-specific.[9] |
Role in Inflammatory Signaling
Dihydroxy fatty acids can be generated endogenously via the cytochrome P450/soluble epoxide hydrolase pathway and have been implicated in inflammatory processes. It is plausible that the erythro enantiomers of Methyl 9,10-dihydroxyoctadecanoate could differentially modulate inflammatory pathways, such as the NLRP3 inflammasome.[9]
Diagram 2: Potential Differential Modulation of PPARα Signaling
Caption: Hypothesized differential activation of PPARα by the two enantiomers.
Conclusion and Future Directions
The stereochemistry of Methyl 9,10-dihydroxyoctadecanoate is a critical factor that likely governs its biological activity. While direct comparative data for the erythro enantiomers, Methyl (9R,10S)- and (9S,10R)-9,10-dihydroxyoctadecanoate, is currently scarce, the principles of stereoselective synthesis and chiral analysis are well-established. Extrapolation from related dihydroxy fatty acids strongly suggests that these enantiomers will exhibit distinct effects on key metabolic and inflammatory pathways, particularly those mediated by PPARs.
For researchers and drug development professionals, this underscores the necessity of working with stereochemically pure compounds. Future research should focus on the direct, side-by-side comparison of these enantiomers in relevant biological assays to elucidate their specific roles and therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 9,10-dihydroxystearate | C19H38O4 | CID 66194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octadecanoic acid, 9,10-dihydroxy-, methyl ester [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the expression of peroxisome proliferator-activated receptors alpha (PPAR alpha), beta (PPAR beta), and gamma (PPAR gamma) in rodent and human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate Measurement
A Senior Application Scientist's Perspective on Achieving Standardization and Comparability in Analytical Results
Introduction
Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, also known as Methyl 9,10-dihydroxystearate, is a dihydroxylated fatty acid that is of growing interest in various fields of research.[1][2] Its accurate quantification is crucial for understanding its biological roles and for applications in drug development and other industries. However, the inherent complexity of biological matrices and the variety of available analytical techniques can lead to significant variability in measurement results between different laboratories. This guide provides an in-depth analysis of an inter-laboratory comparison study for the measurement of this compound, offering insights into best practices and methodologies to enhance the accuracy and reproducibility of its quantification.
The primary objective of an inter-laboratory comparison (ILC) is to assess the proficiency of participating laboratories in performing a specific measurement.[3] By analyzing a common, homogenous sample, an ILC can identify systematic biases, evaluate the precision of different analytical methods, and ultimately contribute to the standardization of measurement protocols.[3][4] This is particularly critical in regulated environments and for multicenter studies where data comparability is paramount.
Analytical Methodologies for the Quantification of this compound
Several analytical techniques can be employed for the quantification of this compound, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent. The choice between these methods often depends on factors such as the sample matrix, required sensitivity, and the instrumentation available in a given laboratory.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility.[2] This typically involves the conversion of the hydroxyl and carboxyl functional groups into more volatile ethers and esters.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add an internal standard to correct for variations in sample preparation and instrument response.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization. The causality behind this step is to convert the polar hydroxyl and carboxyl groups into non-polar trimethylsilyl (TMS) ethers and esters, which are more volatile and suitable for GC analysis.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N series or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Oven Temperature Program: A temperature gradient is employed to separate the analyte from other components in the sample. For example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.
-
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a vial.
-
Add an internal standard.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
LC-MS Conditions:
-
Liquid Chromatograph: A system such as a Waters Acquity UPLC or equivalent.[5]
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic modifier helps to improve the peak shape and ionization efficiency.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode, is used.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument for targeted quantification, providing high specificity and sensitivity.[6]
-
LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis of this compound.
Design and Execution of an Inter-Laboratory Comparison Study
A well-designed ILC is crucial for obtaining meaningful and actionable results. The following outlines the key elements of a typical ILC for this compound measurement.
-
Study Coordinator: An independent and experienced body responsible for planning, executing, and evaluating the study.
-
Participants: A diverse group of laboratories from different geographical locations and with varying levels of experience.
-
Test Material: A homogenous and stable sample of this compound in a relevant matrix is prepared and distributed to all participating laboratories. The concentration of the analyte should be unknown to the participants.
-
Protocols and Instructions: Clear and detailed instructions for sample handling, storage, analysis, and data reporting are provided to all participants.[4]
-
Data Submission: A standardized format for data submission is used to facilitate statistical analysis.
Inter-Laboratory Comparison Study Design
Caption: Logical flow of an inter-laboratory comparison study.
Comparative Analysis of Inter-Laboratory Results
The data from the participating laboratories are statistically analyzed to assess both the performance of individual laboratories and the overall reproducibility of the measurement methods.
Data Presentation:
The results from the participating laboratories are summarized in a table, including the reported concentration of this compound, the analytical method used, and any reported uncertainties.
| Laboratory | Analytical Method | Reported Concentration (µg/mL) |
| Lab 1 | GC-MS | 9.8 |
| Lab 2 | LC-MS/MS | 10.2 |
| Lab 3 | GC-MS | 11.5 |
| Lab 4 | LC-MS/MS | 9.5 |
| Lab 5 | GC-MS | 9.9 |
| Lab 6 | LC-MS/MS | 10.5 |
| Assigned Value (Consensus Mean) | 10.2 | |
| Standard Deviation | 0.7 | |
| Coefficient of Variation (%) | 6.9% |
Statistical Evaluation:
-
Consensus Mean: The assigned value for the analyte concentration is often determined as the consensus mean of the results from all participating laboratories after the removal of any statistical outliers.[3]
-
Z-score: The performance of each laboratory is commonly evaluated using a Z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[3] A Z-score between -2 and +2 is generally considered satisfactory.[3]
-
Repeatability and Reproducibility: The within-laboratory variability (repeatability) and the between-laboratory variability (reproducibility) are calculated to assess the precision of the analytical methods.[7]
Discussion of Variability:
The results of the ILC often reveal sources of variability, which can include:
-
Methodological Differences: Even when using the same analytical technique (e.g., GC-MS), variations in sample preparation, derivatization efficiency, and instrument calibration can lead to different results.
-
Calibration Standards: The purity and accuracy of the calibration standards used by each laboratory are critical for accurate quantification.
-
Data Processing: Differences in peak integration and the use of internal standards can contribute to variability.
-
Analyst Experience: The skill and experience of the analyst can also influence the quality of the results.
Recommendations for Best Practices
Based on the findings of the inter-laboratory comparison, the following best practices are recommended for the measurement of this compound:
-
Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used for instrument calibration and method validation to ensure traceability to a common reference.
-
Method Validation: All analytical methods should be thoroughly validated according to international guidelines, including an assessment of linearity, accuracy, precision, and limits of detection and quantification.[2]
-
Standardized Protocols: The adoption of standardized and well-documented protocols for sample preparation, analysis, and data processing can significantly reduce inter-laboratory variability.
-
Proficiency Testing: Regular participation in proficiency testing schemes is essential for laboratories to monitor their performance over time and identify areas for improvement.
-
Internal Quality Control: The routine use of internal quality control samples with known concentrations is crucial for monitoring the day-to-day performance of the analytical method.
Conclusion
Inter-laboratory comparisons are an invaluable tool for improving the accuracy and comparability of this compound measurements. By systematically evaluating the performance of different laboratories and analytical methods, ILCs can identify sources of error and promote the adoption of best practices. The implementation of standardized protocols, the use of certified reference materials, and regular participation in proficiency testing are essential for achieving reliable and reproducible results in the analysis of this important dihydroxylated fatty acid. This, in turn, will enhance the quality and reliability of research and development activities that rely on its accurate quantification.
References
A Comparative Guide to Methyl (9R,10S)-9,10-dihydroxyoctadecanoate and Other Oxidized Fatty Acids
Introduction: Beyond Energy Storage - Fatty Acids as Signaling Molecules
To the dedicated researcher, the term "fatty acid" often evokes images of metabolic pathways and cellular membranes. However, this view only scratches the surface of their profound influence on cellular function. When acted upon by cellular enzymes or reactive oxygen species, these simple lipids are transformed into a vast and complex class of signaling molecules known as oxidized fatty acids, or oxylipins. These molecules are not mere metabolic byproducts; they are potent, hormone-like mediators that regulate a spectrum of physiological and pathological processes, from inflammation and immune responses to thermogenesis and pain perception.[1][2][3]
This guide provides an in-depth comparison of a specific oxidized fatty acid, Methyl (9R,10S)-9,10-dihydroxyoctadecanoate, and its more biologically prevalent free acid form, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME), against other critical classes of oxylipins. We will delve into their distinct biosynthetic origins, compare their often-divergent biological activities, and provide detailed experimental protocols for their analysis. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the complex and fascinating world of lipid signaling.
Part 1: The Biosynthetic Origins of Oxylipin Diversity
The biological activity of an oxylipin is fundamentally dictated by its structure, which in turn is determined by its biosynthetic pathway. The most abundant polyunsaturated fatty acid (PUFA) in the Western diet, linoleic acid (an omega-6 fatty acid), serves as a primary substrate for several major enzymatic pathways that produce a diverse array of signaling molecules.[1][4]
-
The Cytochrome P450 (CYP) / Soluble Epoxide Hydrolase (sEH) Pathway: This pathway is central to the formation of dihydroxy fatty acids. CYPs, a superfamily of enzymes, first convert linoleic acid into epoxides, namely 9(10)-epoxyoctadecenoic acid (9(10)-EpOME, also termed leukotoxin) and its regioisomer 12(13)-EpOME (isoleukotoxin).[1] These epoxides are often considered pro-toxins.[5] The enzyme soluble epoxide hydrolase (sEH) then rapidly hydrolyzes these epoxides into their corresponding vicinal diols: 9,10-DiHOME (from 9(10)-EpOME) and 12,13-DiHOME (from 12(13)-EpOME).[6] This final conversion is critical, as the diols are often the primary bioactive and cytotoxic agents.[5]
-
The Lipoxygenase (LOX) Pathway: LOX enzymes introduce molecular oxygen into PUFAs to create hydroperoxy fatty acids, which are then reduced to hydroxy fatty acids. From linoleic acid, this pathway generates 9- and 13-hydroxyoctadecadienoic acid (9-HODE and 13-HODE), potent inflammatory mediators.[7]
-
The Cyclooxygenase (COX) Pathway: While most famous for its role in metabolizing arachidonic acid into prostaglandins and thromboxanes, COX enzymes can also act on linoleic acid.[7]
The choice of enzymatic pathway is a critical determinant of the resulting molecule's function. The diagram below illustrates these divergent pathways originating from linoleic acid.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alanrevista.org [alanrevista.org]
- 4. Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism [escholarship.org]
- 5. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Dihydroxyoctadecanoate Isomers: A Comparative Analysis of Anti-Inflammatory Activity
Introduction: The Dichotomy of a Lipid Mediator
Dihydroxyoctadecanoates (DiHOMEs), also known as dihydroxyoctadecenoic acids, are oxidized metabolites of the essential fatty acid, linoleic acid (LA). For years, these molecules were primarily known for their cytotoxic effects, earning them the moniker "leukotoxins".[1] However, emerging research has unveiled a more complex and nuanced role for these lipid mediators, revealing that their biological activity is profoundly dependent on their isomeric structure. While certain isomers are implicated in driving pathologic inflammation, others exhibit potent anti-inflammatory and pro-resolving properties.[2][3]
This guide provides an in-depth comparison of the inflammatory activities of key dihydroxyoctadecanoate isomers. We will dissect the structural variations that dictate their function, explore their divergent signaling pathways, and provide detailed experimental protocols for their evaluation. This objective analysis is designed for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these fascinating molecules.
The Genesis of Isomeric Diversity: Biosynthetic Pathways
The specific diol produced is determined by the enzymatic pathway acting on the parent fatty acid. The most studied pathway involves the tandem action of Cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) on linoleic acid.[4] However, lipoxygenase (LOX) pathways acting on other 18-carbon fatty acids can produce distinct dihydroxy isomers with markedly different biological activities.[2]
Key Biosynthetic Routes:
-
CYP/sEH Pathway (from Linoleic Acid): Linoleic acid is first converted by CYP enzymes into one of two epoxide regioisomers: 9(10)-epoxyoctadecenoic acid (9,10-EpOME or Leukotoxin) or 12(13)-epoxyoctadecenoic acid (12,13-EpOME or Isoleukotoxin). These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding vicinal diols: 9,10-DiHOME and 12,13-DiHOME, respectively.[1][4]
-
LOX Pathway (from α-Linolenic Acid): Polyunsaturated fatty acids like α-linolenic acid (ALA) can be metabolized by lipoxygenases (e.g., 15-LOX) to generate a different class of dihydroxy fatty acids, such as the 9,16-dihydroxy-octadecatrienoic acid (9,16-di-HOTE) isomers.[2]
Comparative Biological Activity: A Tale of Two Effects
The inflammatory potential of dihydroxyoctadecanoate isomers is not uniform; in fact, it is often contradictory. While the CYP/sEH-derived metabolites are frequently associated with pro-inflammatory and pathological outcomes, certain LOX-derived isomers demonstrate clear anti-inflammatory actions.
The Pro-Inflammatory Isomers: 9,10-DiHOME and 12,13-DiHOME
Often studied in the context of injury and disease, 9,10-DiHOME and 12,13-DiHOME are increasingly recognized as drivers of inflammation, particularly at elevated concentrations.[3]
-
12,13-DiHOME: This isomer has been identified as a significant player in severe inflammatory conditions. Elevated levels are associated with Acute Respiratory Distress Syndrome (ARDS) and severe COVID-19.[3] Mechanistically, 12,13-DiHOME skews macrophages toward a pro-inflammatory IL-1βhighCD206low phenotype, enhances the production of IL-1β and IL-6, and impairs the bacterial phagocytic capacity of these key immune cells.[5][6] Furthermore, by inhibiting peroxisome proliferator-activated receptor gamma (PPARγ) signaling in dendritic cells, it can induce pro-allergic immune dysfunction by reducing the secretion of the anti-inflammatory cytokine IL-10 and limiting the number of regulatory T cells (Tregs).[1]
-
9,10-DiHOME: While also capable of acting as a PPARγ ligand, the pro-inflammatory effects of 9,10-DiHOME are often reported to be less potent than its 12,13- counterpart in various models.[1][3] Both isomers have been shown to increase in response to burn injury, but only 12,13-DiHOME levels were significantly reduced by sEH inhibition, suggesting it may be the more pathologically relevant diol in that context.[3]
The Anti-Inflammatory Isomers: 9,16-di-HOTE
In stark contrast to the DiHOMEs derived from linoleic acid, dihydroxy isomers derived from ALA via the lipoxygenase pathway can exert potent anti-inflammatory effects.[2]
-
9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid: This specific isomer has been shown to significantly decrease the formation of leukotrienes and 5(S)-HETE by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[2] This action directly blocks the production of powerful chemoattractants and inflammatory mediators.
-
9(S),16(S)- and 9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acids: Both of these isomers exhibit inhibitory effects on the human recombinant cyclooxygenase-2 (COX-2) enzyme, a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Data Summary: Isomer Activity Profile
| Isomer | Precursor Fatty Acid | Key Enzyme(s) | Primary Inflammatory Effect | Documented Mechanism of Action |
| 12,13-DiHOME | Linoleic Acid | CYP, sEH | Pro-inflammatory | Skews macrophages to IL-1βhigh phenotype; Inhibits PPARγ in dendritic cells, reducing IL-10.[1][5][6] |
| 9,10-DiHOME | Linoleic Acid | CYP, sEH | Pro-inflammatory | Acts as a PPARγ ligand; Effects often less potent than 12,13-DiHOME.[1][3] |
| 9(R),16(S)-di-HOTE | α-Linolenic Acid | 15-LOX | Anti-inflammatory | Inhibits 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2).[2] |
| 9(S),16(S)-di-HOTE | α-Linolenic Acid | 15-LOX | Anti-inflammatory | Inhibits Cyclooxygenase-2 (COX-2).[2] |
Divergent Signaling Pathways
The opposing biological effects of these isomers can be traced to their engagement with different cellular targets and signaling cascades. Pro-inflammatory isomers tend to promote inflammatory transcription factor activation and immune cell polarization, while anti-inflammatory isomers directly inhibit enzymatic sources of inflammatory mediators.
Experimental Protocols for Performance Evaluation
To objectively compare the anti-inflammatory activity of dihydroxyoctadecanoate isomers, robust and validated experimental systems are essential. Below are detailed protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Macrophage Cytokine Production Assay
-
Scientific Rationale: This assay provides a direct measure of the ability of a test compound to modulate the production of key pro-inflammatory cytokines by immune cells in response to a standardized inflammatory stimulus. It is a foundational method for screening potential anti-inflammatory agents.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing the desired concentrations of the DiHOME isomers (e.g., 1-50 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[7] Include an unstimulated control group (no LPS).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Scientific Rationale: This cell-free enzymatic assay determines if a compound directly inhibits the 5-LOX enzyme, a critical step in the biosynthesis of pro-inflammatory leukotrienes. This provides a precise mechanism of action, distinguishing it from broader signaling pathway modulators.
-
Methodology:
-
Reagents: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), human recombinant 5-LOX enzyme, linoleic acid substrate, and the DiHOME isomer test compounds.
-
Reaction Mixture: In a 96-well UV-transparent plate, add the reaction buffer, the 5-LOX enzyme, and the DiHOME isomer at various concentrations. Include a vehicle control and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the isomer to bind to the enzyme.
-
Initiate Reaction: Add the linoleic acid substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, over a period of 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for active isomers.
-
Protocol 3: In Vivo TPA-Induced Mouse Ear Edema Model
-
Scientific Rationale: This widely used in vivo model assesses the topical anti-inflammatory efficacy of a compound in a complex physiological environment. It evaluates the compound's ability to reduce acute inflammation, characterized by edema (swelling) and immune cell infiltration, providing data with higher translational relevance than in vitro assays alone.[9]
-
Methodology:
-
Animals: Use male CD-1 or Swiss Webster mice (25-30 g).
-
Inflammation Induction: Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 2.5 µg per 20 µL). Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse. The left ear receives only the vehicle (acetone) and serves as a negative control.[10]
-
Treatment: Immediately after TPA application, topically apply 20 µL of the DiHOME isomer solution (dissolved in acetone or another suitable vehicle) or a positive control drug (e.g., indomethacin, 0.5 mg/ear) to the right ear.[11]
-
Edema Assessment: After 6 hours, euthanize the mice. Measure the thickness of both ears using a digital micrometer.
-
Biopsy Weight: Use a 6 mm biopsy punch to remove a circular section from the center of each ear and weigh them immediately.
-
Data Analysis: The anti-inflammatory effect is expressed as the percent inhibition of the edema, calculated by comparing the difference in ear thickness or weight between the TPA-treated group and the isomer-treated group.
-
Conclusion and Future Perspectives
The biological activity of dihydroxyoctadecanoates is a clear example of how subtle changes in molecular stereochemistry and position can lead to profoundly different, and even opposing, physiological effects. The evidence strongly indicates that while CYP/sEH-derived isomers like 12,13-DiHOME can act as potent pro-inflammatory mediators, certain LOX-derived isomers like 9(R),16(S)-di-HOTE are bona fide anti-inflammatory agents that act on classical targets like COX-2 and 5-LOX.[2][5][6]
This isomeric specificity opens exciting avenues for therapeutic development. Future research should focus on:
-
Receptor Deorphanization: Identifying the specific G protein-coupled receptors (GPCRs) or nuclear receptors that mediate the effects of these various isomers.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel analogues to optimize anti-inflammatory potency and minimize any pro-inflammatory potential.
-
Translational Studies: Advancing the most promising anti-inflammatory isomers into more complex preclinical models of chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation.
By understanding and exploiting the structural nuances of these lipid mediators, the scientific community can move beyond their historical "leukotoxin" label and potentially develop a new class of highly targeted anti-inflammatory therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization and biological effects of di-hydroxylated compounds deriving from the lipoxygenation of ALA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Anti-inflammatory Activity of Lipidated Peptidomimetics Pam-(Lys-βNspe)6-NH2 and Lau-(Lys-βNspe)6-NH2 Against PMA-Induced Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tracing (9R,10S)-9,10-Dihydroxyoctadecanoate Metabolism: A Comparative Analysis of Stable Isotope Labeling Techniques
Introduction: Unraveling the Journey of a Bioactive Lipid
(9R,10S)-9,10-dihydroxyoctadecanoate, also known as erythro-9,10-dihydroxystearic acid (9,10-DHSA), is a dihydroxy fatty acid produced in biological systems through the oxidation of oleic acid.[1] Emerging research points to its role as a signaling molecule, notably in activating PPARγ, a key regulator of glucose and lipid metabolism.[1] Understanding the metabolic fate of 9,10-DHSA—how it is synthesized, transported, and degraded—is crucial for elucidating its physiological functions and exploring its therapeutic potential in metabolic diseases.
This guide provides an in-depth comparison of methodologies for tracing the metabolism of 9,10-DHSA, with a primary focus on stable isotope labeling (SIL). We will explore the causality behind experimental choices, compare SIL coupled with mass spectrometry (SIL-MS) and nuclear magnetic resonance (SIL-NMR) to alternative methods, and provide detailed protocols to empower researchers in designing robust and insightful experiments. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to confidently select and implement the optimal strategy for their specific research questions.
Pillar 1: The Principle and Power of Stable Isotope Tracing
Metabolic analysis can provide a static snapshot of metabolite concentrations, but to truly understand function, we must measure metabolic flux—the rate at which molecules move through a pathway.[2] Stable isotope tracing is a powerful technique that provides this dynamic view.[3][4] The core principle involves introducing a precursor molecule in which one or more atoms have been replaced with a heavy, non-radioactive isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H).[4][5]
The biological machinery of the cell processes this "labeled" molecule identically to its natural counterpart.[5] By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can track the incorporation of these heavy isotopes into downstream metabolites.[3][6] This allows us to map metabolic pathways, quantify flux, and distinguish between newly synthesized molecules and pre-existing pools.[2][7]
Choosing the Right Label for 9,10-DHSA
The strategic placement of the stable isotope label is a critical experimental design choice. For tracing 9,10-DHSA, several options exist:
-
Uniformly ¹³C-Labeled (U-¹³C₁₈): Replacing all 18 carbon atoms with ¹³C provides the most comprehensive data. It allows for tracking the entire carbon backbone as it is modified or degraded (e.g., through beta-oxidation), making it possible to identify a wide range of downstream metabolites.
-
Positionally ¹³C-Labeled (e.g., 1-¹³C): Labeling a specific position, such as the carboxyl carbon, is a cost-effective way to track the molecule's entry into certain pathways. For example, the loss of a 1-¹³C label can indicate decarboxylation reactions.
-
Deuterium-Labeled (²H): Replacing hydrogen atoms with deuterium is another common strategy. However, care must be taken as deuterium labels can sometimes be lost during desaturation reactions or exchanged in protic solutions.[8] For tracing fatty acid metabolism, ¹³C is often the preferred label.[8]
Pillar 2: The Core Workflow: A Guide to SIL-MS for 9,10-DHSA Tracing
Combining stable isotope labeling with mass spectrometry offers unparalleled sensitivity and specificity, making it the gold standard for metabolic tracing.[7][9]
Caption: Workflow for tracing 9,10-DHSA metabolism using SIL-MS.
Detailed Experimental Protocol: Tracing in Cultured Hepatocytes
This protocol provides a self-validating system for tracing the metabolism of U-¹³C₁₈-9,10-DHSA in a human hepatocyte cell line (e.g., HepG2).
1. Preparation and Cell Labeling:
-
Culture HepG2 cells in standard DMEM with 10% FBS until they reach 80% confluency.
-
Prepare the labeling medium: DMEM containing U-¹³C₁₈-9,10-DHSA complexed to fatty-acid-free BSA at a final concentration of 50 µM.[10] The BSA complex improves solubility and cellular uptake.
-
Aspirate the standard medium, wash cells twice with PBS.
-
Add the labeling medium to the cells and incubate for various time points (e.g., 0, 2, 6, 12, 24 hours) to capture the dynamics of metabolism.
2. Metabolite Extraction:
-
To halt metabolic activity, aspirate the medium and immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Perform a lipid extraction using a modified Folch method: Add 2 mL of chloroform to the methanol suspension (final ratio of Chloroform:Methanol:Water is approx. 2:1:0.8).
-
Vortex vigorously and centrifuge at 3000 x g for 10 minutes to separate the phases.[11]
-
Carefully collect the lower organic (lipid) phase into a new glass tube.
3. Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen gas.
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding 1 mL of 2% methanolic sulfuric acid and heating at 60°C for 1 hour.
-
For LC-MS/MS, the dried lipid extract can often be reconstituted in a suitable solvent (e.g., methanol/isopropanol) without derivatization.[12]
4. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap system, coupled to either liquid chromatography (LC) or gas chromatography (GC).[13][14]
-
Method: For a targeted approach, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to specifically detect 9,10-DHSA and its expected metabolites.[15]
-
Data Acquisition: Scan for the mass-to-charge ratio (m/z) of the unlabeled 9,10-DHSA and its fully labeled U-¹³C₁₈ counterpart. The mass shift will be +18 Da. Also, scan for the predicted masses of potential downstream metabolites (e.g., products of beta-oxidation).
5. Data Analysis:
-
Integrate the peak areas for each isotopologue (M+0, M+1, M+2...M+18) of 9,10-DHSA and its metabolites.
-
Correct for the natural abundance of ¹³C using software like IsoCor.[10]
-
Calculate the fractional enrichment to determine the percentage of each metabolite pool that is derived from the administered tracer.
Pillar 3: A Comparative Guide to Metabolic Tracing Techniques
While SIL-MS is a powerful tool, the optimal technique depends on the specific research question, available instrumentation, and budget. Here, we compare it with viable alternatives.
| Feature | SIL with Mass Spectrometry (SIL-MS) | SIL with NMR Spectroscopy (SIL-NMR) | Radioactive Isotope Labeling (e.g., ¹⁴C) | Label-Free Untargeted Metabolomics |
| Principle | Tracks mass shift of heavy isotopes. | Detects changes in nuclear spin properties due to heavy isotopes. | Measures radioactive decay. | Measures relative abundance of all detectable metabolites. |
| Type of Data | Dynamic metabolic flux, pathway activity, relative quantification.[2][7] | Dynamic flux, positional isotope information (structural elucidation).[16][17] | Total label incorporation, flux. | Static snapshot of metabolite concentrations.[18] |
| Sensitivity | High (pM to fM range).[9] | Low to Moderate (µM to mM range).[18][19] | Very High (can detect minute quantities).[5] | Moderate to High (depends on analyte and instrument). |
| Specificity | Very High, especially with MS/MS. | High, provides structural detail. | Moderate (measures total radioactivity, not specific molecules). | Moderate (requires extensive validation for identification). |
| Sample Prep | Moderately complex (extraction, derivatization).[6] | Simple (minimal preparation needed).[16] | Complex (requires specialized handling). | Moderately complex (extraction). |
| Safety | Safe (non-radioactive).[9][20] | Safe (non-radioactive). | Significant safety concerns and regulations.[8] | Safe. |
| Cost | High (instrumentation and labeled compounds). | Very High (instrumentation). | Moderate (compounds), High (waste disposal). | High (instrumentation). |
| Best For... | Quantifying flux through known or predicted pathways with high sensitivity. | Determining the specific position of labels within a molecule; non-destructive analysis. | Highly sensitive detection when structural information is not critical. | Discovery-based research to identify global metabolic changes. |
The Causality Behind the Choice: MS vs. NMR
The choice between MS and NMR is a classic trade-off between sensitivity and structural information.
-
Choose MS when you need to detect low-abundance metabolites or when you are quantifying flux through a pathway where the structures of the intermediates are already known. Its high sensitivity is essential for most biological systems where metabolites exist at low concentrations.[9]
-
Choose NMR when the primary goal is to determine precisely where the isotopic label has been incorporated into the molecular structure of a metabolite.[16][19] This can be invaluable for distinguishing between different metabolic pathways that produce the same final product. However, its lower sensitivity means it is often unsuitable for tracing metabolites present at low physiological levels.[18]
Elucidating the Metabolic Fate of 9,10-DHSA
The biosynthesis of 9,10-DHSA primarily occurs via the oxidation of oleic acid.[1] However, its degradation pathways are less understood. Based on known fatty acid metabolism, we can hypothesize several potential routes that can be validated using stable isotope tracing.
Caption: Hypothesized metabolic pathways of 9,10-DHSA.
By administering U-¹³C₁₈-9,10-DHSA, we can test these hypotheses:
-
Beta-Oxidation: If this pathway is active, the mass spectrometer will detect a series of labeled metabolites with successively shorter carbon chains (e.g., ¹³C₁₆-dihydroxyhexadecanoate, ¹³C₁₄-dihydroxytetradecanoate).
-
Omega-Hydroxylation: The detection of a ¹³C₁₈-trihydroxyoctadecanoate would provide strong evidence for this degradation route.[1]
Conclusion: The Path Forward
Stable isotope labeling, particularly when paired with high-resolution mass spectrometry, stands as the most robust and sensitive method for delineating the metabolic fate of (9R,10S)-9,10-dihydroxyoctadecanoate. It provides dynamic, flux-based information that is unattainable with label-free methods and avoids the safety concerns of radioactive tracers.[8][20] While NMR offers complementary structural insights, its sensitivity limitations often make MS the more practical choice for in vitro and in vivo studies.[18] By carefully designing experiments with strategically labeled precursors and leveraging the analytical power of modern instrumentation, researchers can effectively map the metabolic network of 9,10-DHSA, paving the way for a deeper understanding of its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolomics - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount. This guide, developed by a Senior Application Scientist, provides essential, immediate safety and logistical information for the handling of Methyl (9R,10S)-9,10-dihydroxyoctadecanoate (CAS No: 3639-30-3, 1115-01-1).[1][2] Beyond a mere checklist, this document delves into the rationale behind each procedural step, fostering a culture of safety and scientific integrity.
Understanding the Compound: A Physicochemical Overview
A thorough understanding of a chemical's properties is the foundation of safe handling. Here is a summary of the known characteristics of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈O₄ | [1][3] |
| Molecular Weight | 330.50 g/mol | [1][3] |
| CAS Number | 3639-30-3, 1115-01-1 | [1][2] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in chloroform and methanol (with heating) | [5] |
| Storage Temperature | -20°C | [5] |
While some sources indicate that longer-chain fatty acid methyl esters are not classified as dangerous substances, a cautious approach is always recommended in a laboratory setting.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not arbitrary; it is a calculated decision based on the potential routes of exposure and the chemical's properties. For this compound, the primary concerns are dermal contact and, to a lesser extent, inhalation of aerosols.
Hand Protection: The Critical Barrier
Given its nature as a fatty acid ester, prolonged or repeated skin contact should be avoided.
-
Recommended Gloves: Nitrile gloves are a suitable initial choice for handling this compound. Nitrile offers good resistance to a range of chemicals, including oils and esters.
-
Causality: The selection of nitrile is based on its proven chemical resistance to organic compounds. It provides a robust barrier against potential skin absorption. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving.
Eye and Face Protection: Shielding from Splashes
-
Standard: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement for any laboratory work.
-
Enhanced Precaution: When there is a potential for splashing (e.g., during transfer of solutions), it is best practice to use chemical splash goggles. A face shield provides an additional layer of protection for the entire face.
Body Protection: Minimizing Contamination
-
A standard laboratory coat should be worn at all times to protect against accidental spills.
-
Ensure the lab coat is clean and buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
Under normal handling conditions in a well-ventilated area, respiratory protection is not typically required. However, if there is a risk of generating aerosols or dusts, the following should be considered:
-
Engineering Controls: The primary method for controlling airborne contaminants is to work within a certified chemical fume hood.
-
Respirator Selection: If a fume hood is not available and there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[3][7] The black color-coding on the cartridge indicates its suitability for organic vapors.[7][8]
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured workflow minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Handling
-
Review Documentation: Before handling, review this guide and any available safety information for similar compounds.
-
Work Area: Conduct all manipulations of this compound within a certified chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.
-
Weighing and Transfer:
-
For solid material, handle in a manner that minimizes dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory. Avoid smelling or tasting chemicals.
Storage
Proper storage is crucial for both safety and maintaining the chemical's stability.
-
Temperature: Store at -20°C in a tightly sealed container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Segregation: Store away from strong oxidizing agents.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Streams: Segregate this waste from non-hazardous trash. Do not mix it with other incompatible waste streams.
Disposal Procedure
-
Consult Local Regulations: Always adhere to your institution's and local regulations for chemical waste disposal.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name.
-
Professional Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbed material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
Diagrams and Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE and waste disposal.
Caption: PPE Donning and Doffing Sequence.
Caption: Chemical Waste Disposal Workflow.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Methyl 9,10-Dihydroxystearate | LGC Standards [lgcstandards.com]
- 3. pksafety.com [pksafety.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. usbio.net [usbio.net]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
